(3S)-3-(benzyloxy)butan-1-ol
Description
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Properties
IUPAC Name |
(3S)-3-phenylmethoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEINCOLPXCLPDL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-3-benzyloxy-1-butanol CAS number and supplier availability
The following technical guide details the chemical identity, synthesis, applications, and sourcing of (S)-3-benzyloxy-1-butanol .
High-Purity Chiral Building Block for Pharmaceutical Synthesis
Executive Summary
(S)-3-benzyloxy-1-butanol (CAS 90124-16-6 ) is a versatile chiral intermediate used primarily in the synthesis of complex pharmaceutical agents, including β-lactam antibiotics (carbapenems) and natural product derivatives. Its value lies in its established stereocenter at the C3 position, which allows researchers to introduce chirality early in a synthetic sequence without requiring expensive asymmetric catalysis later.
This guide provides a comprehensive technical overview, including validated synthesis routes, physical properties, and supply chain intelligence for drug development professionals.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Data / Specification |
| Chemical Name | (S)-3-(Benzyloxy)butan-1-ol |
| CAS Number | 90124-16-6 |
| Synonyms | (S)-3-Phenylmethoxybutan-1-ol; (S)-3-Benzyloxybutanol |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| SMILES | COCC1=CC=CC=C1 |
| InChI Key | SEINCOLPXCLPDL-VIFPVBQESA-N |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted/Analogous) |
| Density | ~1.02 g/mL at 25 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Chirality | (S)-Enantiomer (ee > 98% typically required) |
Synthesis & Manufacturing Methodologies
The synthesis of (S)-3-benzyloxy-1-butanol is most reliably achieved via the "Chiral Pool" strategy , utilizing naturally derived precursors to ensure high optical purity.
Method A: Reduction of (S)-3-Benzyloxybutanoate Esters (Recommended)
This route is preferred for industrial scalability because it starts from (S)-methyl 3-hydroxybutanoate , a commodity chemical derived from the depolymerization of polyhydroxybutyrate (PHB).
Protocol Workflow:
-
Starting Material: (S)-Methyl 3-hydroxybutanoate (CAS 63096-98-0).
-
Step 1 (Protection): The secondary hydroxyl group is benzylated using Benzyl Bromide (BnBr) and a base (NaH) or Benzyl Trichloroacetimidate (under acidic conditions) to prevent racemization.
-
Step 2 (Reduction): The ester moiety is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with an additive (e.g., LiCl).
Method B: Selective Benzylation of (S)-1,3-Butanediol
Alternatively, one can start with (S)-1,3-butanediol.[1][2][3][4] However, this requires differentiating between the primary and secondary hydroxyl groups.
-
Selective Silylation: Protect the primary alcohol with TBDMS-Cl.
-
Benzylation: Benzylate the secondary alcohol.
-
Deprotection: Remove the silyl group to yield the target. Note: This route is longer and less atom-economical than Method A.
Synthesis Pathway Diagram
Figure 1: Preferred synthetic route from (S)-Methyl 3-hydroxybutanoate involving benzylation followed by hydride reduction.[4]
Applications in Drug Development[14][15]
(S)-3-benzyloxy-1-butanol serves as a "chiral scaffold" in the following areas:
-
Carbapenem Antibiotics: The (S)-3-hydroxybutyrate motif is a structural fragment found in thienamycin and methyl-carbapenem side chains. This alcohol precursor allows for the installation of the correct stereochemistry at the C1' position of the side chain.
-
Pheromone Synthesis: Used in the total synthesis of insect pheromones where specific stereoisomers are biologically active.
-
Total Synthesis of Polyketides: Acts as a C4 building block for assembling complex polyketide natural products via aldol or alkylation reactions.
Supplier Availability & Sourcing Strategy
Availability Status: Specialty Chemical / Make-to-Order While not a commodity solvent, this compound is available from specialized chiral building block suppliers.
Primary Suppliers (Verified Catalogs):
| Supplier | Catalog Number | Pack Sizes | Region |
| BLD Pharm | BD01540931 | 1g, 5g, 25g | Global (China/USA) |
| Sigma-Aldrich | Custom/Inquire | Custom | Global |
| Enamine | Search by CAS | mg to kg | Europe (Ukraine) |
| Ambeed | A1234* (Check CAS) | 1g - 100g | USA |
Sourcing Recommendations:
-
Purity Check: Ensure the supplier provides a Chiral GC or HPLC trace (COA) confirming ee > 98% . Racemic contamination is a common risk with cheaper sources.
-
Lead Time: Stock is often held in gram-scale quantities. Kilogram-scale orders typically require a 4-6 week lead time for synthesis via the Method A route described above.
Handling & Safety (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzyloxy group is stable, but the primary alcohol can oxidize if exposed to air/heat over long periods.
References
-
BLD Pharm. Product Catalog: (S)-3-(Benzyloxy)butan-1-ol (CAS 90124-16-6). Retrieved from
-
PubChem. Compound Summary: 3-(benzyloxy)butan-1-ol (Racemic/General Structure). Retrieved from
-
Seebach, D., et al. "Preparation of (R)-3-Hydroxybutanoic Acid and Its Methyl Ester." Organic Syntheses, Coll. Vol. 10, p.1 (2004). (Describes the source of the chiral precursor). Retrieved from
-
Sigma-Aldrich. Product Search: 3-Benzyloxy-1-propanol (Analogous properties). Retrieved from
Sources
- 1. 4-benzyloxy-1-butanol [stenutz.eu]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Butanol - Wikipedia [en.wikipedia.org]
Precision Engineering of Monoprotected 1,3-Diols: A Technical Guide to Asymmetric Synthesis and Scaffold Functionalization
Abstract Monoprotected 1,3-diols are indispensable chiral building blocks in the synthesis of polyketides, macrolides, and blockbuster pharmaceuticals such as statins (e.g., atorvastatin, rosuvastatin). This technical guide provides an in-depth analysis of the asymmetric synthesis of these motifs, focusing on catalytic desymmetrization, diastereoselective reductions, and enzymatic dynamic reductive kinetic resolution (DYRKR).
Core Mechanistic Pathways
Desymmetrization of meso-1,3-Diols
The desymmetrization of meso-1,3-diols represents a highly atom-economical approach to establishing multiple stereocenters simultaneously.
-
Lewis Acid-Mediated Acetal Cleavage: As demonstrated by Harada and co-workers, prochiral anti-dioxane acetals derived from meso-1,3-diols can undergo highly enantioselective ring cleavage[1]. Utilizing phenylalanine-derived B-aryl-N-tosyloxazaborolidinones as chiral Lewis acids, one of the two enantiotopic C–O bonds is selectively activated via enantiodifferentiating complexation, yielding monoprotected 1,3-diols with exceptional enantiomeric excess[1].
-
Organocatalytic Silylation and Acylation: Recent advances employ chiral guanidines or isothiourea-based catalysts to achieve enantioselective silylative or acylative desymmetrization[2],[3]. The transition state relies on the formation of a tightly bound ion pair or hydrogen-bonding network that discriminates between the enantiotopic hydroxyl groups, effectively transferring the acyl or silyl group to a single face[3].
Diastereoselective Reduction & Asymmetric Hydrogenation
For acyclic systems, the reduction of
-
Narasaka-Prasad Reduction: The cryogenic reduction of
-hydroxy ketones using and diethylmethoxyborane ( ) proceeds via a rigid, chair-like boron chelate[4]. Hydride delivery occurs intermolecularly from the less hindered face, exclusively affording syn-1,3-diols[4]. -
Noyori Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric hydrogenation of
-diketones or -hydroxy ketones utilizing BINAP or dynamic covalent self-assembly methods enables high-throughput access to chiral 1,3-diols[5]. -
Enzymatic DYRKR: Biocatalytic approaches utilizing Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH) coupled with dynamic reductive kinetic resolution offer a green alternative to transition-metal catalysis, providing exquisite diastereo- and enantioselectivity for syn-
-alkyl- -hydroxy ketones[6].
Epoxide-Based Linchpin Strategies
The sequential opening of enantiopure epoxides using dithiane linchpins allows for the modular assembly of complex monoprotected 1,3-diols[7]. This protocol avoids the stereoisomeric mixtures typically generated when attaching different chiral fragments to a meso centroid, making it highly valuable for spatially directed libraries[7].
Quantitative Data & Catalyst Performance
| Reaction Type | Catalyst / Reagent | Substrate | Yield (%) | Selectivity (ee/de) | Key Application |
| Acetal Cleavage | B-Aryl-N-tosyloxazaborolidinone | meso-1,3-Dioxane acetals | 85–95% | >95% ee | Polyketide fragments |
| Silylative Desymm. | Chiral Guanidine + | meso-Indane-1,3-diols | 75–88% | 90–98% ee | Chiral ligands / Scaffolds |
| Directed Reduction | >90% | >98:2 syn:anti | Statin core synthesis | ||
| Enzymatic DYRKR | KRED 102 / ADH | 1,3-Diketones | 80–95% | >99% ee, >95% de | Sitagliptin / Pregabalin |
| Asym. Hydrogenation | Ru-BINAP | Benzil / | >95% | >99% ee | High-throughput screening |
Experimental Methodologies
Protocol A: Silylative Desymmetrization of meso-1,3-Diols
Causality & Logic: This protocol utilizes additive Horeau amplification. The first desymmetrization step sets the initial stereocenter, while the second kinetic resolution step preferentially silylates the mismatched enantiomer, artificially inflating the enantiopurity of the desired monoprotected diol.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve the meso-1,3-diol (1.0 mmol) and the chiral guanidine catalyst (5 mol%) in anhydrous THF (10 mL).
-
Cooling & Addition: Cool the mixture to -78 °C. Dropwise add
(1.1 equiv) over 10 minutes. Note: Slow addition prevents localized concentration spikes, mitigating non-selective background silylation. -
Reaction: Stir the mixture at -78 °C for 12 hours. Monitor via TLC until the theoretical 50% conversion (for kinetic resolution) or full monoprotection is achieved.
-
Quenching & Isolation: Quench with saturated aqueous
(5 mL). Extract with EtOAc ( mL), dry over , and purify via flash column chromatography to isolate the monoprotected (monosilylated) 1,3-diol.
Protocol B: Narasaka-Prasad Reduction for syn-1,3-Diols
Causality & Logic: The addition of
-
Chelate Formation: Dissolve the
-hydroxy ketone (1.0 mmol) in a 4:1 mixture of anhydrous THF and MeOH (10 mL) under nitrogen. Cool to -78 °C. -
Borane Addition: Add
(1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete chelate formation. -
Reduction: Add solid
(1.5 equiv) in one portion. Stir at -78 °C for 3 hours. -
Workup: Quench with glacial acetic acid (1 mL) to destroy unreacted hydride and break the boron chelate. Warm to room temperature, concentrate in vacuo, and co-evaporate with methanol (
mL) to remove boron as volatile trimethyl borate. -
Monoprotection: The resulting syn-1,3-diol can be selectively monoprotected at the less sterically hindered position using TBSCl (1.0 equiv) and imidazole in DMF at 0 °C.
Visualizing the Logic: Reaction Pathways
Desymmetrization of meso-1,3-diols via chiral Lewis acid-mediated acetal cleavage.
Retrosynthetic workflow for Statin core assembly utilizing monoprotected 1,3-diols.
References
-
Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries Source: National Institutes of Health (NIH) URL:[Link]
-
Enantioselective Ring Cleavage of Dioxane Acetals Mediated by a Chiral Lewis Acid: Application to Asymmetric Desymmetrization of meso-1,3-Diols Source: Organic Letters (ACS Publications) URL:[Link]
-
Recent progress in selective functionalization of diols via organocatalysis Source: RSC Publishing URL:[Link]
-
High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening Source: PubMed (NIH) URL:[Link]
-
Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis Source: National Institutes of Health (NIH) URL:[Link]
-
Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols Source: ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (3S)-3-(benzyloxy)butan-1-ol
Executive Summary
(3S)-3-(benzyloxy)butan-1-ol is a highly versatile chiral building block extensively utilized in asymmetric synthesis and drug development. Featuring a protected secondary hydroxyl group via a robust benzyl ether and a free primary alcohol, this compound serves as a critical intermediate for synthesizing complex polyketides, macrolides, and chiral pharmaceutical active ingredients (APIs). This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthetic pathways, and self-validating analytical characterization protocols designed for advanced laboratory settings.
Physicochemical and Spectrometric Profiling
Understanding the quantitative physical properties and mass spectrometric behavior of (3S)-3-(benzyloxy)butan-1-ol is critical for downstream chromatographic separation and reaction monitoring. The data below synthesizes its core chemical identifiers and predicted electrospray ionization (ESI) adduct profiles ().
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | (3S)-3-phenylmethoxybutan-1-ol |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Monoisotopic Mass | 180.11504 Da |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Rotatable Bonds | 5 |
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling
| ESI Positive Adduct | Theoretical m/z | Predicted Collision Cross Section (CCS) |
| [M+H]⁺ | 181.12232 | 140.7 Ų |
| [M+NH₄]⁺ | 198.14886 | 160.0 Ų |
| [M+Na]⁺ | 203.10426 | 146.6 Ų |
| [M+K]⁺ | 219.07820 | 144.8 Ų |
Synthetic Methodologies and Mechanistic Pathways
The synthesis of (3S)-3-(benzyloxy)butan-1-ol from (S)-1,3-butanediol requires precise orthogonal protection strategies. Because the primary and secondary hydroxyl groups possess different steric environments and nucleophilicities, a sequential protection-deprotection workflow is mandatory to achieve high regioselectivity ().
Figure 1: Orthogonal protection-deprotection workflow for (3S)-3-(benzyloxy)butan-1-ol synthesis.
Experimental Protocols & Self-Validating Systems
The following methodologies detail the step-by-step synthesis of the target compound, embedding causality and internal validation checks to ensure scientific integrity ().
Step 1: Regioselective Silylation of the Primary Alcohol
Objective: Temporarily mask the C1 primary alcohol to prevent unwanted di-benzylation.
-
Preparation: Dissolve 1.0 equivalent of (S)-1,3-butanediol in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
-
Catalysis & Neutralization: Add 1.5 equivalents of imidazole and cool the reaction vessel to 0 °C.
-
Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive N-silylimidazolium intermediate, and it functions as a mild base to neutralize the HCl byproduct, preventing acid-catalyzed side reactions.
-
-
Silylation: Portion-wise, add 1.05 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl). Stir for 4 hours, allowing the mixture to gradually warm to room temperature.
-
Causality: The bulky tert-butyl group of TBDMS-Cl creates severe steric hindrance, directing the silylation almost exclusively to the less hindered primary alcohol over the secondary alcohol.
-
-
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a potassium permanganate (KMnO₄) stain. The reaction is complete when the highly polar diol spot at the baseline disappears. Validate the intermediate via ¹H NMR by confirming the emergence of a sharp 9H singlet at ~0.89 ppm (representing the tert-butyl group).
Step 2: Benzylation of the Secondary Alcohol
Objective: Permanently protect the C3 secondary alcohol with a robust benzyl ether.
-
Deprotonation: Dissolve the crude silyl ether in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.
-
Causality: NaH quantitatively deprotonates the secondary alcohol to form a highly nucleophilic alkoxide. The evolution of hydrogen gas (H₂) serves as a visual confirmation of alkoxide formation.
-
-
Alkylation: Add 1.2 equivalents of benzyl bromide (BnBr) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Causality: TBAI facilitates a Finkelstein-type reaction in situ, converting the benzyl bromide to the more reactive benzyl iodide, thereby accelerating the Williamson ether synthesis.
-
-
Self-Validation Check: Quench a micro-aliquot with water, extract with ethyl acetate, and analyze via LC-MS. Look for the[M+Na]⁺ adduct of the fully protected intermediate to confirm mass addition (+90 Da from the benzyl group).
Step 3: Deprotection of the Primary Alcohol (Desilylation)
Objective: Liberate the primary alcohol to yield the final (3S)-3-(benzyloxy)butan-1-ol.
-
Cleavage: Dissolve the protected intermediate in THF. Add 1.5 equivalents of tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at room temperature and stir for 2 hours.
-
Causality: The fluoride anion is highly fluorophilic; the thermodynamic driving force of the reaction is the formation of an exceptionally strong Si–F bond (approx. 582 kJ/mol), which selectively cleaves the O–Si bond without disturbing the benzyl ether.
-
-
Purification & Final Validation: Concentrate the mixture and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).
-
Self-Validation Check: Confirm the final product structure via ¹H NMR. The TBDMS signals (~0.89 ppm and ~0.05 ppm) must be completely absent. The benzyl ether protons will appear as a multiplet at 7.25–7.35 ppm (5H, ArH) and an AB quartet near 4.50 ppm (2H, PhCH₂).
Applications in Drug Development
The resulting (3S)-3-(benzyloxy)butan-1-ol is a privileged scaffold in medicinal chemistry. Its structural asymmetry and differentiated functional groups allow it to be utilized in the synthesis of highly 3-dimensional tricyclic spirolactams. These architectures are highly valued in hit-to-lead optimization programs because they display substituents in multiple spatial directions, significantly improving target selectivity and overall drug-like properties.
References
-
PubChemLite - 3-(benzyloxy)butan-1-ol (C11H16O2) . Source: PubChem / Université du Luxembourg. URL:[Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction . Source: ACS Omega. URL:[Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments . Source: MDPI. URL:[Link]
Difference between (3S)-3-(benzyloxy)butan-1-ol and 1-(benzyloxy)butan-3-ol
The following technical guide details the structural, synthetic, and functional distinctions between (3S)-3-(benzyloxy)butan-1-ol and 1-(benzyloxy)butan-3-ol .
Executive Summary
In drug development and organic synthesis, the precise positioning of protective groups on polyfunctional scaffolds dictates reactivity and biological activity.[1] (3S)-3-(benzyloxy)butan-1-ol (Compound A) and 1-(benzyloxy)butan-3-ol (Compound B) are constitutional isomers (regioisomers) derived from 1,3-butanediol.[1][2]
-
Compound A represents a secondary benzyl ether with a free primary alcohol.[2] It preserves the chiral integrity of the (S)-stereocenter and is typically used as a chiral building block for introducing fixed stereochemistry into a target molecule.[1][2]
-
Compound B represents a primary benzyl ether with a free secondary alcohol.[2] It is the thermodynamic and kinetic product of direct benzylation and serves as a precursor for ketones or reactions requiring a nucleophilic secondary hydroxyl.
This guide delineates the synthetic routes, analytical signatures, and strategic applications of these two isomers.
Structural & Stereochemical Analysis[1]
The core difference lies in the site of benzylation relative to the carbon chain and the stereocenter.[1]
| Feature | (3S)-3-(benzyloxy)butan-1-ol | 1-(benzyloxy)butan-3-ol |
| Structure | Secondary Ether / Primary Alcohol | Primary Ether / Secondary Alcohol |
| Chirality | Explicit (3S) configuration | Typically Racemic (unless specified) |
| C1 Environment | Free Hydroxyl (-CH₂OH) | Benzyl Ether (-CH₂OBn) |
| C3 Environment | Benzyl Ether (-CH(OBn)-) | Free Hydroxyl (-CH(OH)-) |
| Major Utility | Chiral linker, nucleophile at C1 | Precursor to β-hydroxy ketones, nucleophile at C3 |
Stereochemical Implications[1][2]
-
Compound A: The (3S) designation indicates it is derived from the chiral pool (e.g., (S)-1,3-butanediol or L-malic acid derivatives).[1][2] The steric bulk of the benzyloxy group at C3 can influence diastereoselectivity in subsequent coupling reactions at C1.
-
Compound B: Often synthesized from racemic 1,3-butanediol.[1][2][3] If synthesized from enantiopure starting material, the C3 stereocenter remains free and susceptible to racemization if oxidized to the ketone or subjected to SN2 conditions.[1]
Synthetic Methodologies
The synthesis of these isomers requires distinct strategies due to the differential reactivity of primary vs. secondary hydroxyl groups.
Synthesis of 1-(benzyloxy)butan-3-ol (Direct Alkylation)
Principle: The primary hydroxyl group at C1 is less sterically hindered and slightly more acidic (pKa ~16) than the secondary hydroxyl at C3 (pKa ~17).[1][2] Under controlled basic conditions, alkylation occurs preferentially at C1.[1]
Protocol (Direct Selective Benzylation):
-
Reagents: 1,3-Butanediol (1.0 equiv), Benzyl Bromide (1.0 equiv), NaH (1.0 equiv) or Bu₂SnO (catalytic).
-
Conditions: THF or DMF, 0°C to RT.
-
Mechanism: The base deprotonates the primary alcohol kinetically. If using tin catalysis (dibutyltin oxide), a stannylene acetal intermediate forms, which directs alkylation to the primary position due to the high nucleophilicity of the primary oxygen in the tin complex.
Synthesis of (3S)-3-(benzyloxy)butan-1-ol (Protection Strategy)
Principle: Direct benzylation of the secondary alcohol in the presence of a free primary alcohol is impossible with high selectivity.[1][2] A "Protect-React-Deprotect" sequence is required.[1][2]
Protocol (High-Fidelity Route):
-
Step 1: Primary Protection. React (S)-1,3-butanediol with TBDMS-Cl (tert-butyldimethylsilyl chloride) and imidazole.[1][2] The bulky silyl group selectively protects the primary C1-OH.[1][2]
-
Step 2: Secondary Benzylation. Treat the mono-protected intermediate with Benzyl Bromide (BnBr) and Sodium Hydride (NaH) in THF/DMF.[1][2] This caps the C3-OH.[1][2][4]
-
Step 3: Deprotection. Remove the TBDMS group using TBAF (Tetra-n-butylammonium fluoride) or mild acid (AcOH/H₂O) to liberate the C1-OH.[1][2]
Comparative Synthesis Workflow (Graphviz)
Figure 1: Divergent synthetic pathways. Path A utilizes the natural nucleophilicity difference for C1 selectivity. Path B employs orthogonal protection to access the C3-functionalized isomer.[1][2]
Analytical Differentiation (NMR)[1][2][5]
Distinguishing these isomers requires careful analysis of the chemical shift and splitting patterns of the protons adjacent to the oxygen atoms.
Proton NMR (¹H NMR) Signatures
| Proton Environment | (3S)-3-(benzyloxy)butan-1-ol | 1-(benzyloxy)butan-3-ol |
| C1-H (Primary) | ~3.6 - 3.8 ppm (Triplet/Multiplet).[1][2] Typical of -CH₂OH . | ~3.5 - 3.6 ppm (Triplet).[1][2] Typical of -CH₂OBn . |
| C3-H (Secondary) | ~3.7 - 3.9 ppm (Multiplet).[1][2] Shifted downfield by -OBn . | ~3.9 - 4.1 ppm (Multiplet).[1][2] Shifted downfield by -OH . |
| Benzylic Protons (-OCH₂Ph) | AB Quartet. The adjacent chiral center (C3) makes these protons diastereotopic.[1][2] | Singlet. The chiral center is remote (C3), so diastereotopic splitting is negligible or absent.[1] |
Key Diagnostic: Look at the benzylic protons (Ph-CH ₂-O-).[1][2] If they appear as a distinct AB quartet (two doublets), the benzyl group is attached directly to the chiral center (Compound A).[1] If they appear as a singlet , the benzyl group is likely on the primary carbon (Compound B).[1]
Applications in Drug Development[6]
(3S)-3-(benzyloxy)butan-1-ol[1][2]
-
Chiral Linker: Used to tether pharmacophores while maintaining a specific spatial orientation due to the rigid stereocenter.
-
Precursor for Amino Acids: Can be oxidized to the corresponding aldehyde and subjected to Strecker synthesis or reductive amination to generate chiral amino acid derivatives.
-
Total Synthesis: Acts as a "chiral pool" fragment for polyketide synthesis, where the C3 stereocenter is preserved throughout the sequence.[1]
1-(benzyloxy)butan-3-ol[1][2]
-
β-Hydroxy Ketone Precursor: Oxidation of the secondary alcohol yields 1-(benzyloxy)butan-3-one, a versatile intermediate for aldol condensations.[1][2]
-
Protecting Group Strategy: Often serves as a "masked" diol. The benzyl group is stable to basic conditions used to modify the secondary alcohol, then removed via hydrogenolysis (Pd/C, H₂) to reveal the primary alcohol later.[1]
References
-
Regioselective Benzoylation of Diols
-
Synthesis of Chiral 1,3-Diol Derivatives
-
Enzymatic Resolution of 1,3-Butanediol
-
General Reactivity of Benzyl Ethers
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Utility of (S)-3-Benzyloxybutanol: A Technical Guide for Drug Development
Executive Summary
In the landscape of complex active pharmaceutical ingredient (API) manufacturing and natural product total synthesis, chiral building blocks serve as the foundational architecture for stereochemical fidelity. (S)-3-Benzyloxybutanol (systematically named (S)-3-(benzyloxy)butan-1-ol) is a highly versatile, bifunctional C4 chiral intermediate. Featuring a protected secondary alcohol (benzyl ether) and a reactive primary alcohol handle, it is a critical precursor in the synthesis of macrolide antifungals, such as patulolide A and pyrenophorin [1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between procurement logistics and bench-level synthetic execution. This guide details the supply chain dynamics of 3-benzyloxybutanol, establishes rigorous analytical validation protocols, and provides a self-validating methodology for its downstream synthetic activation.
Supply Chain Dynamics & Commercial Sourcing
Procuring chiral C4 building blocks requires navigating a fragmented supply chain. While the racemic mixture of 3-(benzyloxy)butan-1-ol is a standard catalog item, the enantiopure (S)-isomer often necessitates specialized sourcing strategies, including custom synthesis requests or in-house enzymatic resolution.
Table 1: Commercial Sourcing Profiles for 3-Benzyloxybutanol Derivatives
| Compound Variant | Stereochemistry | Typical CAS RN | Commercial Availability & Sourcing Strategy | Typical Purity |
| 3-(Benzyloxy)butan-1-ol | Racemic | 52657-84-8 | High: Off-the-shelf from Sigma-Aldrich, Enamine, and Apollo Scientific. | > 95% (GC) |
| (S)-3-Benzyloxybutanol | Enantiopure (S) | Custom | Moderate/Low: Custom synthesis via Ambeed or Combi-Blocks; or via Lipase-catalyzed resolution of the racemate. | > 98% ee |
| (R)-3-Benzyloxybutanol | Enantiopure (R) | Custom | Moderate/Low: Sourced similarly to the (S)-enantiomer for chiral probe development. | > 98% ee |
Field Insight: When bulk off-the-shelf (COTS) availability of the (S)-enantiomer is delayed, drug development professionals frequently procure the racemate (CAS 52657-84-8)[2] and subject it to kinetic resolution using Pseudomonas cepacia lipase (Amano Lipase PS) to isolate the (S)-enantiomer with high enantiomeric excess (>99% ee).
Analytical Validation (In-House QC)
Trusting a commercial vendor's Certificate of Analysis (CoA) without internal validation introduces unacceptable risk into multi-step API synthesis. Upon receiving a commercial batch of (S)-3-benzyloxybutanol, the following self-validating Quality Control (QC) parameters must be executed.
Table 2: Analytical Validation Parameters
| Parameter | Analytical Technique | Acceptance Criteria | Mechanistic Rationale |
| Chemical Purity | GC-FID / LC-MS (ESI) | > 95% | Impurities (e.g., residual benzyl bromide) can poison downstream metal catalysts (Pd/C). |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 98% ee | Ensures stereofidelity. Even 2% of the (R)-enantiomer can lead to diastereomeric mixtures in macrolide assembly. |
| Residual Moisture | Karl Fischer Titration | < 0.1% w/w | Trace water aggressively quenches the oxalyl chloride/DMSO active species during Swern oxidation. |
Visualizing the Synthetic Workflow
The primary synthetic utility of (S)-3-benzyloxybutanol lies in the oxidation of its primary alcohol to an aldehyde, which subsequently undergoes C-C bond homologation (via Wittig or Grignard reactions) to build the macrocyclic backbone of target APIs [1].
Workflow detailing the QC validation and downstream synthetic utility of (S)-3-benzyloxybutanol.
Experimental Protocol: Swern Oxidation of (S)-3-Benzyloxybutanol
To utilize (S)-3-benzyloxybutanol in chain elongation, it must first be oxidized to (S)-3-benzyloxybutanal. The [3] is the industry standard for this transformation, as it avoids toxic chromium reagents and prevents over-oxidation to the carboxylic acid.
The following protocol is designed as a self-validating system , emphasizing the causality behind each operational parameter.
Reagents & Equipment
-
(S)-3-Benzyloxybutanol (1.0 eq, validated via Table 2)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried Schlenk flask under Argon atmosphere.
Step-by-Step Methodology & Causality
Step 1: Electrophile Activation (-78 °C)
-
Action: Charge the flame-dried flask with anhydrous DCM and oxalyl chloride (1.5 eq). Cool the system to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMSO (3.0 eq) dropwise over 15 minutes.
-
Causality & Validation: DMSO acts as a nucleophile, attacking oxalyl chloride to form a tetrahedral intermediate that collapses to yield the highly reactive chlorodimethylsulfonium ion .
-
Self-Validation: You will observe vigorous gas evolution (CO and CO₂). The temperature must be strictly maintained at -78 °C; allowing the reaction to warm above -60 °C will trigger a Pummerer rearrangement, destroying the reagent and turning the solution yellow/brown [4].
Step 2: Substrate Addition
-
Action: Dissolve (S)-3-benzyloxybutanol (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated sulfonium complex at -78 °C. Stir for 45 minutes.
-
Causality: The primary alcohol displaces the chloride ion on the sulfonium species, forming the key alkoxysulfonium ion intermediate. Dropwise addition prevents localized exothermic spikes that could degrade the stereocenter or the intermediate.
Step 3: Ylide Formation and Fragmentation
-
Action: Add triethylamine (5.0 eq) dropwise at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Causality: Triethylamine acts as a base to deprotonate the alkoxysulfonium ion, forming a sulfur ylide. As the reaction warms, this ylide undergoes an intramolecular 5-membered ring transition state fragmentation. This logic dictates the cleavage of the sulfur-oxygen bond, yielding the desired (S)-3-benzyloxybutanal and dimethyl sulfide.
-
Self-Validation: The generation of dimethyl sulfide produces a distinct, pungent odor (resembling rotten cabbage). This olfactory cue is a direct confirmation of successful ylide fragmentation and product formation [4].
Step 4: Quench and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Causality: NH₄Cl neutralizes excess triethylamine and quenches any unreacted electrophiles without epimerizing the newly formed, sensitive chiral aldehyde. The crude (S)-3-benzyloxybutanal should be used immediately in the subsequent homologation step to prevent spontaneous polymerization or autoxidation.
References
-
NISCAIR (National Institute of Science Communication and Information Resources): An efficient synthesis of intermediates for macrolide antifungals patulolide A and pyrenophorin. Demonstrates the utility of 3-benzyloxybutanol derivatives in natural product synthesis. [1].
-
Sigma-Aldrich: 3-(benzyloxy)butan-1-ol (CAS 52657-84-8) Commercial Catalog. Baseline commercial sourcing profile for the racemic building block. [2].
-
Organic Chemistry Portal: Swern Oxidation. Mechanistic overview of the activated DMSO oxidation pathway.[3].
-
Master Organic Chemistry: Swern Oxidation of Alcohols To Aldehydes and Ketones. Detailed breakdown of the causality behind temperature controls and ylide fragmentation. [4].
Comprehensive Safety and Toxicological Evaluation of 3-Benzyloxy-1-Butanol Derivatives: A Guide to SDS Generation and Risk Mitigation
Executive Summary
In advanced pharmaceutical synthesis, 3-benzyloxy-1-butanol and its derivatives serve as critical building blocks, particularly in the development of asymmetric active pharmaceutical ingredients (APIs). The benzyl ether moiety acts as a robust protecting group for the secondary alcohol, allowing for complex functionalization at other sites (such as amine addition in Boc-protected derivatives).
However, generating an accurate, compliant Safety Data Sheet (SDS) for novel derivatives requires more than extrapolating data from the parent compound. According to the Globally Harmonized System (GHS) framework established by the UNECE[1], an SDS must accurately reflect the intrinsic hazards of a specific substance. Because commercial safety data for complex derivatives like (2S,3S)-2-(Boc-amino)-3-benzyloxy-1-butanol often list "No data available" for acute toxicity and LD50 values[2], the burden of toxicological profiling and hazard mitigation falls directly onto the process chemist. This whitepaper provides an authoritative, self-validating framework for evaluating these derivatives and populating the critical sections of a GHS-compliant SDS.
Physicochemical Profiling (SDS Section 9)
The physical and chemical properties of a compound dictate its handling requirements, environmental fate, and flammability risks. In 3-benzyloxy-1-butanol derivatives, the physicochemical profile is a direct consequence of the balance between the lipophilic benzyl group and the polar hydroxyl/amine groups.
Causality in Physical Properties: The bulky benzyl group significantly increases the molecular weight and lipophilicity of the molecule, which generally elevates the boiling point and flash point, reducing acute inhalation and fire hazards at room temperature. However, the introduction of a Boc-amino group introduces thermal lability; the molecule will often decompose before boiling due to the thermal cleavage of the Boc group, a critical factor that must be documented in SDS Section 10 (Stability and Reactivity).
Table 1: Representative Physicochemical Data of 3-Benzyloxy-1-Butanol Derivatives
| Property | 3-Benzyloxy-1-Butanol (Base) | (2S,3S)-2-(Boc-amino)-3-benzyloxy-1-butanol | Causality / Structural Influence |
| Molecular Weight | 180.25 g/mol | 295.38 g/mol | Addition of the bulky Boc-amino group increases mass and steric hindrance. |
| Physical State | Colorless Liquid | Viscous Liquid / Low-Melting Solid | Increased hydrogen bonding from the amino group raises the melting point. |
| Boiling Point | ~260°C (predicted) | Not determined (decomposes) | High molecular weight and thermal lability of the Boc group prevent atmospheric distillation. |
| Flash Point | >110°C | >110°C | The stable benzyl ether moiety maintains a relatively high flash point, reducing acute fire risk. |
| Solubility | Soluble in organic solvents | Highly soluble in DCM, EtOAc | The lipophilic benzyl and Boc groups dominate, rendering the molecule hydrophobic. |
Toxicological Evaluation Workflow (SDS Section 11)
A standard GHS SDS comprises 16 sections, but for R&D intermediates, Section 11 (Toxicological Information) demands the most rigorous empirical validation[3]. Because literature data is often absent[2], we must deploy a self-validating in vitro workflow to rule out cytotoxicity and mutagenicity before scaling up synthesis.
Protocol 1: Self-Validating In Vitro Cytotoxicity Assay (MTT)
This protocol is designed to evaluate the acute cellular toxicity of novel 3-benzyloxy-1-butanol derivatives.
-
Step 1: Cell Line Selection & Seeding: Seed HepG2 (human liver cancer) cells in a 96-well plate at
cells/well.-
Causality: HepG2 cells retain xenobiotic metabolism capabilities. This is critical because hepatic enzymes can cleave the benzyl ether, potentially releasing toxic metabolites that would be missed by non-metabolizing cell lines.
-
-
Step 2: Compound Preparation & Dosing: Dissolve the derivative in DMSO and dilute in culture media (final DMSO concentration
). Dose cells across a logarithmic concentration gradient (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin). -
Step 3: Incubation: Incubate for 48 hours at 37°C in a 5%
atmosphere. -
Step 4: Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to purple formazan crystals. Solubilize the crystals and measure absorbance at 570 nm.
-
Causality: This directly correlates mitochondrial metabolic activity with cell viability, providing a quantitative IC50 value for SDS Section 11.
-
-
Step 5: System Validation: The assay is only deemed valid if the vehicle control shows
viability relative to untreated cells, and the positive control shows viability. This ensures any observed toxicity from the derivative is a genuine chemical hazard, not an artifact of poor assay conditions.
Figure 1: Self-validating toxicological screening workflow for novel pharmaceutical intermediates.
Chemical Reactivity and Deprotection Hazards (SDS Sections 7, 8, 10)
While the intact 3-benzyloxy-1-butanol derivative is relatively stable, its intended chemical use—deprotection via hydrogenolysis to yield the free alcohol—introduces severe reactivity hazards that must be documented in SDS Section 10 (Stability and Reactivity) and mitigated via Section 8 (Exposure Controls/Personal Protection)[3].
Causality of the Hazard: The cleavage of the benzyl ether requires hydrogen gas (
Protocol 2: Safe Hydrogenolysis (Deprotection) Workflow
This protocol establishes a self-validating, closed-loop system to safely execute the deprotection phase, forming the basis for the handling guidelines in SDS Section 7.
-
Step 1: Reactor Inerting: Seal the reaction vessel and purge with Nitrogen (
) or Argon three times, pulling a vacuum between each purge.-
Causality: Removing ambient oxygen is non-negotiable. It prevents the spontaneous ignition of the pyrophoric Pd/C catalyst when it contacts the alcohol solvent.
-
-
Step 2: Reagent Loading: Add the 3-benzyloxy-1-butanol derivative dissolved in ethanol. Introduce the Pd/C catalyst (typically 10% w/w) as an aqueous slurry.
-
Causality: Slurrying the catalyst in water neutralizes its pyrophoric nature during the physical transfer into the reactor.
-
-
Step 3: Hydrogenation: Replace the inert atmosphere with
gas at 1-3 atm. Stir vigorously. -
Step 4: Self-Validating Reaction Monitoring: Monitor the pressure drop in the
reservoir. The reaction is complete when consumption ceases for 30 consecutive minutes. Validation: Extract an aliquot under and analyze via HPLC-MS before opening the reactor to ensure no partially cleaved, reactive intermediates remain. -
Step 5: Quenching and Filtration: Purge the reactor with
to remove residual gas. Filter the mixture through a wetted Celite pad under an inert atmosphere.-
Causality: The spent Pd/C catalyst is extremely dangerous and can ignite upon drying in air. The Celite pad keeps it wetted and safe for subsequent disposal.
-
Figure 2: Hydrogenolysis deprotection pathway illustrating chemical hazards and SDS control mapping.
Environmental Impact and Disposal (SDS Sections 12 & 13)
Disposal of 3-benzyloxy-1-butanol derivatives must comply with local environmental regulations. Because these compounds are halogen-free, they are generally suitable for high-temperature incineration. However, waste streams from the deprotection step (containing spent Pd/C and toluene) must be segregated. The spent catalyst must be kept submerged in water and sent to a specialized facility for precious metal recovery, while the toluene-rich filtrate must be handled as hazardous flammable waste.
References
- Safety Data Sheet: (2S,3S)-2-(Boc-amino)
- Source: ChemSafetyPro.
- ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS)
Sources
Technical Guide: Sourcing & Synthesis of (3S)-3-(benzyloxy)butan-1-ol
This guide serves as a technical decision-making framework for researchers and process chemists evaluating the procurement versus synthesis of (3S)-3-(benzyloxy)butan-1-ol .
Part 1: Executive Summary & Compound Profile
(3S)-3-(benzyloxy)butan-1-ol is a critical chiral building block, often used in the synthesis of polyketides, pheromones, and complex pharmaceutical intermediates (e.g., carbapenems or statin side-chains). Unlike its achiral or racemic counterparts, the (3S)-enantiomer commands a significant market premium due to the difficulty of installing the benzyloxy group at the secondary alcohol without racemization or elimination.
Compound Identity[1][2][3][4][5][6]
-
IUPAC Name: (3S)-3-(phenylmethoxy)butan-1-ol
-
CAS Number: 52657-84-8 (Generic/Racemic); Specific (S)-enantiomer often custom-coded.
-
Molecular Formula: C₁₁H₁₆O₂
-
Key Feature: Chiral center at C3; Primary alcohol at C1 available for further functionalization (oxidation to aldehyde, conversion to leaving group).
Part 2: Market Analysis & Price Comparison
Direct sourcing of high-purity (>98% ee) (3S)-3-(benzyloxy)butan-1-ol is often restricted to custom synthesis houses or high-tier catalog suppliers (e.g., Sigma-Aldrich, TCI, Enamine). The following table contrasts the "Buy" cost against the "Make" cost derived from commodity precursors.
Table 1: Comparative Cost Analysis (Estimated Market Rates)
| Sourcing Method | Product/Precursor | Purity | Est. Cost (USD) | Lead Time |
| Direct Buy | (3S)-3-(benzyloxy)butan-1-ol | 97%, >98% ee | $350 - $600 / 5g | 2-6 Weeks |
| Commodity Proxy | 3-Benzyloxy-1-propanol (Achiral) | 97% | $65 / 5g | Immediate |
| In-House Synthesis | (S)-Methyl 3-hydroxybutyrate | >99% ee | $1.50 / g | <1 Week |
| In-House Synthesis | Benzyl Bromide / Reagents | 98% | Negligible | Immediate |
| Total "Make" Cost | Final Product (Yield Adjusted) | >98% ee | ~$15 - $25 / g | 3 Days |
Market Insight: The markup on the specific chiral ether is approximately 20x-30x the cost of raw materials. For requirements exceeding 10g, in-house synthesis via the Roche Ester route is the only economically viable strategy for academic or pre-clinical labs.
Part 3: Technical Cost Drivers & Synthesis Integrity
The high price of the commercial product stems from two chemical challenges:
-
Regioselectivity: Differentiating the primary and secondary oxygens if starting from a diol.
-
Racemization Risk: Under strong basic conditions (NaH/BnBr), the
-position to the ester (in the precursor) or the activated secondary alcohol is prone to elimination or racemization.
The "Self-Validating" Synthesis Protocol
To bypass the high commercial cost, we recommend the Acid-Catalyzed Benzylation / Reduction Sequence . This route preserves optical purity better than Williamson ether synthesis.
Workflow Diagram
The following directed graph illustrates the optimal synthesis pathway compared to the risky "Direct Alkylation" route.
Figure 1: Optimal synthesis pathway minimizing racemization risk using acid-catalyzed benzylation.
Detailed Protocol (The "Make" Strategy)
Step 1: Benzyl Protection (Acid-Catalyzed)
-
Rationale: Using Benzyl 2,2,2-trichloroacetimidate under acidic conditions (TfOH) avoids the basic conditions that cause retro-aldol or elimination of the
-hydroxy ester. -
Procedure:
-
Dissolve (S)-Methyl 3-hydroxybutyrate (1.0 eq) in anhydrous cyclohexane/DCM (2:1).
-
Add Benzyl 2,2,2-trichloroacetimidate (1.2 eq).
-
Add catalytic Triflic Acid (TfOH) (0.05 eq) at 0°C.
-
Stir 12h. Filter off trichloroacetamide byproduct.
-
Checkpoint: ¹H NMR should show disappearance of the CH-OH signal (~4.2 ppm) and appearance of benzylic protons (~4.5 ppm, AB system).
-
Step 2: Reduction to Alcohol
-
Rationale: Lithium Aluminum Hydride (LiAlH₄) provides quantitative reduction of the ester to the primary alcohol without affecting the benzyl ether.
-
Procedure:
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.
-
Add the crude benzyl ester dropwise.
-
Quench via Fieser workup (Water, 15% NaOH, Water).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Part 4: Quality Control & Validation
To ensure the "Make" product meets the "Buy" standards, you must validate the following parameters.
Enantiomeric Excess (ee%) Determination
Do not assume chirality is preserved. Validate using Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzyl chromophore).
-
Expectation: Two peaks if racemic; single peak (>98% area) if successful.
NMR Spectroscopic Data
Use these shifts to confirm the structure of (3S)-3-(benzyloxy)butan-1-ol (in CDCl₃):
-
δ 7.35 (m, 5H): Aromatic protons (Benzyl).
-
δ 4.63 & 4.48 (d, J=11.5 Hz, 2H): Benzylic CH₂ (AB quartet, characteristic of chiral center proximity).
-
δ 3.75 (m, 1H): C3-H (methine ether).
-
δ 3.65 (m, 2H): C1-H₂ (primary alcohol).
-
δ 1.80 (m, 2H): C2-H₂ (methylene bridge).
-
δ 1.22 (d, 3H): C4-H₃ (methyl group).
Part 5: Procurement Decision Matrix
Use this logic flow to finalize your sourcing strategy.
Figure 2: Decision matrix for sourcing based on scale and budget.
References
-
Sigma-Aldrich. Product Specification: 3-(Benzyloxy)-1-propanol (Analog Pricing). Retrieved from
-
PubChem. Compound Summary: 3-(benzyloxy)butan-1-ol (CAS 52657-84-8). Retrieved from
-
Organic Syntheses. Preparation of Methyl (R)-(-)-3-hydroxybutyrate (Roche Ester). Org.[3][4] Synth. 1993, 72, 161. Retrieved from
-
Thermo Fisher Scientific. 3-Benzyloxy-1-propanol Pricing. Retrieved from
-
ChemicalBook. Synthesis Routes for Benzyloxy Alcohols. Retrieved from
Sources
Technical Guide: Synthesis & Application of Chiral 3-Benzyloxy Alcohol Intermediates
The following technical guide details the synthesis, application, and strategic value of Chiral 3-Benzyloxy Alcohol Intermediates . This document is structured for high-level R&D professionals, focusing on the 1,3-oxygenated motif —a cornerstone in the synthesis of polyketides, statins, and complex macrolides.
Executive Summary
Chiral 3-benzyloxy alcohols (specifically 3-benzyloxy-2-methylpropan-1-ol and 4-benzyloxybutan-2-ol derivatives) represent a privileged structural class in pharmaceutical chemistry. Their value lies in the 1,3-distance between oxygen functionalities, a motif ubiquitous in natural products and competitive inhibitors (e.g., statins, antibiotics).
This guide moves beyond basic synthesis, analyzing the causality behind method selection—comparing the robustness of Chiral Pool derivatization against the atom economy of Asymmetric Catalysis . It provides self-validating protocols for generating these synthons with
Structural Significance & Retrosynthesis
The "3-benzyloxy alcohol" motif serves as a masked 1,3-diol. The benzyl ether provides robust protection against acidic and basic conditions, while the free alcohol allows for selective oxidation, activation (mesylation/tosylation), or chain extension.
The "Roche Ester" Fragment
The most commercially relevant intermediate in this class is (R)-3-(benzyloxy)-2-methylpropan-1-ol , derived from the Roche Ester. It fixes two critical parameters:
-
Absolute Stereochemistry: Defined by the starting material.
-
Carbon Skeleton: A branched isobutyryl backbone essential for polyketide assembly.
Visualization: Retrosynthetic Logic
The following diagram illustrates how this intermediate maps to complex API architectures.
Caption: Retrosynthetic analysis showing the dual access to the 3-benzyloxy motif via Chiral Pool (Route A) and Asymmetric Catalysis (Route B).
Methodology A: The Chiral Pool Approach (Roche Ester)
This route is the industry standard for (R)-3-(benzyloxy)-2-methylpropan-1-ol due to its reliability. The chirality is intrinsic, eliminating the need for complex catalyst screening.
Mechanistic Insight
The transformation involves two distinct stages:[1][2][3]
-
Protection: Benzylation of the primary hydroxyl group.
-
Reduction: Conversion of the ester to the alcohol. Critical Decision: Benzylation is performed before reduction to prevent the formation of a hydrophilic diol, which is difficult to extract and purify. The ester group acts as a temporary protecting group for the second alcohol position.
Validated Protocol
Target: (R)-3-(benzyloxy)-2-methylpropan-1-ol Scale: 100 mmol
Step 1: Benzylation (Williamson Ether Synthesis)
-
Setup: Flame-dry a 500 mL 3-neck flask. Charge with NaH (60% dispersion, 4.8 g, 120 mmol) and wash with dry hexanes (
mL) to remove mineral oil. Suspend in anhydrous DMF (150 mL) under . -
Addition: Cool to
C. Add Methyl (R)-3-hydroxy-2-methylpropanoate (Roche Ester) (11.8 g, 100 mmol) dropwise over 30 min. Observation: Vigorous evolution. -
Alkylation: Add Benzyl bromide (12.0 mL, 101 mmol) dropwise. Warm to RT and stir for 4 h.
-
Workup: Quench with sat.
. Extract with . Wash organic phase with ( ) to remove DMF. Dry over . -
Validation: TLC (Hex/EtOAc 4:1) shows disappearance of polar starting material (
) and appearance of product ( ).
Step 2: Reductive Cleavage
-
Reaction: Dissolve the crude benzyl ether ester in anhydrous THF (200 mL). Cool to
C. -
Reduction: Add
(2.4 M in THF, 45 mL, 108 mmol) dropwise. Caution: Exothermic. -
Fieser Quench: Dilute with
. Add mL , then mL , then mL . Stir until a white granular precipitate forms. -
Filtration: Filter through Celite. Concentrate filtrate.[4][5]
-
Purification: Distillation or Flash Chromatography (Hex/EtOAc 3:1).
Yield: 85-92% over 2 steps. ee: >99% (Retained from starting material).[5][6][7]
Methodology B: Asymmetric Transfer Hydrogenation (ATH)
For linear chains (e.g., 4-(benzyloxy)butan-2-ol ), the Roche ester is not applicable. Here, Noyori Asymmetric Transfer Hydrogenation is the superior method, converting prochiral
Mechanistic Insight
The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (e.g., TsDPEN).[8] The mechanism involves a metal-ligand bifunctional catalysis where the Ru center activates the hydride source (formate/isopropanol) and the ligand's -NH proton activates the ketone carbonyl. This "outer-sphere" mechanism ensures high enantioselectivity.
Visualization: Catalytic Cycle
Caption: Noyori ATH cycle. The Ru-H species delivers hydride to the Si- or Re-face of the ketone, dictated by the chiral diamine ligand.
Validated Protocol
Substrate: 4-(benzyloxy)butan-2-one Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)
-
Preparation: In a glovebox or under Argon, dissolve the ketone (10 mmol) in a 5:2 mixture of Formic Acid/Triethylamine (TEAF) azeotrope (10 mL).
-
Initiation: Add the Ru-catalyst (32 mg, 0.05 mmol).
-
Reaction: Stir at
C for 24 h. Monitor by GC/HPLC. -
Workup: Dilute with water, extract with DCM. Wash with sat.
to remove residual formic acid. -
Purification: Silica gel chromatography.
Yield: >95% ee: 95-98% (Dependent on ligand purity).
Quantitative Data Summary
The following table compares the two primary routes for distinct structural targets.
| Metric | Chiral Pool (Roche Ester) | Asymmetric Catalysis (ATH) |
| Target Structure | Branched (2-methyl-3-benzyloxy) | Linear (4-benzyloxy-2-ol) |
| Starting Material Cost | Moderate (Roche Ester | Low (Acetone/Benzyl chloride) |
| Scalability | High (No exotic catalysts) | High (Low catalyst loading) |
| Enantiomeric Excess | >99% (Fixed) | 90-98% (Tunable) |
| Atom Economy | Lower (Stoichiometric reagents) | Excellent (Catalytic) |
| Key Risk | Racemization during alkylation (rare) | Catalyst poisoning (S/N impurities) |
References
-
BenchChem. A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. (Protocol for Roche Ester alkylation and reduction).
-
Wills, M. A New Class of Asymmetric Ketone Hydrogenation Catalysts. (Mechanistic details on Ru-catalyzed transfer hydrogenation).
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Enzymatic alternatives for beta-hydroxy esters).
-
Royal Society of Chemistry. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (Ligand effects on ee%).[6][8]
-
Organic Syntheses. Synthesis of 3-benzyloxy-2-methyl propanoate. (Detailed experimental procedure for similar benzyl-protected intermediates).
Sources
- 1. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
- 2. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of (3S)-3-(benzyloxy)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3S)-3-(benzyloxy)butan-1-ol
(3S)-3-(benzyloxy)butan-1-ol is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its bifunctional nature, possessing a protected secondary alcohol and a free primary alcohol, allows for sequential chemical transformations, making it a key intermediate in multi-step synthetic pathways. The strategic protection of the secondary hydroxyl group of (S)-1,3-butanediol as a benzyl ether is a critical transformation that enables the selective functionalization of the primary hydroxyl group in subsequent steps.
This application note provides a comprehensive guide to the regioselective synthesis of (3S)-3-(benzyloxy)butan-1-ol from commercially available (S)-1,3-butanediol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address common challenges and troubleshooting strategies.
Reaction Principle: A Tale of Steric Hindrance and Nucleophilicity
The synthesis of (3S)-3-(benzyloxy)butan-1-ol from (S)-1,3-butanediol is achieved through a regioselective O-benzylation, a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds in two key steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of (S)-1,3-butanediol, forming a more nucleophilic alkoxide.
-
Nucleophilic Substitution (SN2): The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the benzyl ether.
The regioselectivity of this reaction, favoring the protection of the secondary alcohol over the primary alcohol, is primarily governed by steric factors.[3] While the primary hydroxyl group is generally less sterically hindered and therefore more accessible, the deprotonation step with a bulky base like sodium hydride can preferentially occur at the more sterically accessible primary alcohol. However, the subsequent SN2 reaction with the even bulkier benzyl bromide is more sensitive to steric hindrance around the nucleophilic oxygen. The transition state for the attack of the secondary alkoxide on benzyl bromide is less sterically congested than the transition state involving the primary alkoxide, which would require the bulky benzyl group to approach the more sterically encumbered end of the butanediol backbone. This subtle interplay of sterics in both the deprotonation and substitution steps ultimately favors the formation of the 3-O-benzylated product.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for the success of this SN2 reaction. DMF effectively solvates the sodium cation, leaving the alkoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the substitution reaction.[4]
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of (3S)-3-(benzyloxy)butan-1-ol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-1,3-Butanediol | C₄H₁₀O₂ | 90.12 | 5.00 g | 55.5 mmol | 1.0 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.44 g | 61.1 mmol | 1.1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 7.0 mL | 58.3 mmol | 1.05 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Isopropanol | C₃H₈O | 60.10 | ~10 mL | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add sodium hydride (2.44 g, 61.1 mmol, 1.1 equiv).
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (100 mL) via cannula.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add (S)-1,3-butanediol (5.00 g, 55.5 mmol, 1.0 equiv) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Benzyl Bromide Addition: Add benzyl bromide (7.0 mL, 58.3 mmol, 1.05 equiv) dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (diol) will have a low Rf value, while the product will have a higher Rf. The reaction is complete when the starting diol spot is no longer visible.
-
Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding isopropanol (~10 mL) dropwise to destroy any unreacted sodium hydride.[5] Then, slowly add deionized water (~50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). To facilitate the removal of DMF, wash the combined organic layers with water (3 x 50 mL) and then with brine (1 x 50 mL).[3][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to separate the desired mono-benzylated product from the di-benzylated byproduct and any remaining starting material.
Characterization of (3S)-3-(benzyloxy)butan-1-ol
The purified product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
| Technique | Expected Results |
| 1H NMR (400 MHz, CDCl3) | δ 7.40-7.28 (m, 5H, Ar-H), 4.65 (d, J = 11.6 Hz, 1H, O-CHaHb-Ph), 4.45 (d, J = 11.6 Hz, 1H, O-CHaHb-Ph), 3.90-3.80 (m, 1H, CH-OBn), 3.80-3.70 (m, 2H, CH₂-OH), 2.50 (br s, 1H, OH), 1.85-1.70 (m, 2H, CH₂-CH₂OH), 1.25 (d, J = 6.2 Hz, 3H, CH₃) |
| 13C NMR (101 MHz, CDCl3) | δ 138.5, 128.6, 127.9, 127.7, 76.5, 70.8, 61.0, 39.2, 19.8 |
| Mass Spectrometry (ESI+) | m/z 203.13 [M+Na]+ |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Deprotonation: Ensure the sodium hydride is fresh and properly handled under an inert atmosphere to maintain its reactivity.
-
Wet Reagents/Solvent: The presence of water will quench the sodium hydride. Use anhydrous DMF and ensure all glassware is thoroughly dried.
-
-
Formation of Di-benzylated Byproduct:
-
Stoichiometry: Carefully control the stoichiometry of benzyl bromide. Using a slight excess can lead to the formation of the di-benzylated product. A 1:1 to 1:1.05 ratio of diol to benzyl bromide is recommended.[7]
-
Slow Addition: Add the benzyl bromide slowly at 0 °C to maintain control over the reaction.
-
-
Impurity from DMF:
-
It has been reported that under these reaction conditions, an impurity can form from the reaction of benzyl bromide and DMF, which can be difficult to remove.[8] A thorough aqueous workup, including multiple water washes, is crucial. If the impurity persists, an acidic wash (e.g., dilute HCl) during the workup can be beneficial.[8]
-
-
Difficult Purification:
-
The polarity of the mono- and di-benzylated products can be similar. Careful column chromatography with a shallow solvent gradient is necessary for good separation.
-
Safety Precautions
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite.[9] It is also corrosive and can cause severe skin and eye irritation. Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5]
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It can cause severe irritation to the eyes, skin, and respiratory tract.[7] Handle benzyl bromide in a well-ventilated fume hood and wear appropriate PPE.
-
Quenching: The quenching of unreacted sodium hydride is highly exothermic and produces flammable hydrogen gas. Perform the quench slowly in an ice bath and in a fume hood.
Mechanism of Regioselective Benzylation
Caption: Proposed mechanism for the regioselective benzylation of (S)-1,3-butanediol.
Conclusion
The regioselective benzylation of (S)-1,3-butanediol is a robust and reliable method for the synthesis of the valuable chiral building block, (3S)-3-(benzyloxy)butan-1-ol. By carefully controlling the stoichiometry and reaction conditions, and by understanding the principles of steric hindrance that govern the regioselectivity, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note will serve as a valuable resource for scientists and professionals in drug development and organic synthesis.
References
-
University of California Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]
- BenchChem. (2025). A Head-to-Head Battle of Protecting Groups: Benzyl Ether vs. Trityl Ether for Selective Alcohol Protection.
-
ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. [Link]
- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
- Sarpong Group, University of California, Berkeley. (2016, November 22).
- Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods.
- Google Patents. (2015).
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0292338). [Link]
-
YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!. [Link]
- ResearchGate. (2026, March 3).
- BenchChem. (2025).
- Sigma-Aldrich. (2013, March 19).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- National Renewable Energy Laboratory. (n.d.).
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
-
MDPI. (2023, November 4). Separation of Ternary System 1,2-Ethanediol + 1,3-Propanediol + 1,4-Butanediol by Liquid-Only Transfer Dividing Wall Column. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Research Repository UCD. (2016, October 25). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]
- Google Patents. (n.d.).
-
Scientific Research Journals. (2022, May 21). Structural Prediction of Bioactive Compound Elucidated Through 1H and 13C NMR Based Metabolomics from Physalis Minima. [Link]
-
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]
- Google Patents. (n.d.).
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
- ResearchGate. (n.d.).
-
Doc Brown's Chemistry. (2026, March 3). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 .... [Link]
- PMC. (n.d.). CEC separation of peptides using poly(hexyl acrylate-co-1,4-butanediol diacrylate-co-[2-(acryloyloxy)ethyl]trimethyl ammonium chloride) monolithic column.
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. [Link]
-
PubChem. (n.d.). (2R)-1-(benzyloxy)but-3-en-2-ol. [Link]
-
PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. [Link]
-
Chalmers Research. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Strategies for Regioselective Benzylation of Chiral 1,3-Diols
Executive Summary
The selective protection of hydroxyl groups in chiral 1,3-diols is a cornerstone challenge in the synthesis of polyketides, macrolides, and carbohydrates.[1] Traditional non-selective benzylation (e.g., NaH/BnBr) often results in statistical mixtures of mono- and di-benzylated products, requiring tedious chromatographic separation.
This guide details three distinct, high-fidelity protocols to achieve regiocontrol:
-
Tin-Mediated Alkylation: The robust, stoichiometric method for primary/equatorial selectivity.
-
Organoboron Catalysis: The modern, "green" method for mild, catalytic functionalization.[1]
-
Reductive Acetal Opening: A strategic workaround to access sterically hindered (secondary) benzyl ethers that are difficult to form via direct alkylation.
Strategic Overview & Decision Matrix
Before selecting a protocol, analyze the substrate's steric environment and the desired outcome.[1]
Figure 1: Decision matrix for selecting the appropriate benzylation protocol based on regiochemical targets.
Method A: Organostannane-Mediated Alkylation
Best For: Large-scale differentiation of primary vs. secondary hydroxyls, or equatorial vs. axial hydroxyls in carbohydrates.
Mechanism & Rationale
This method relies on the formation of a stannylene acetal (dibutylstannylene derivative) from the diol and dibutyltin oxide (
-
Causality: The stannylene acetal increases the nucleophilicity of the oxygen atoms. In non-polar solvents (Toluene/Benzene), these acetals exist as dimers.[1] The reaction with benzyl bromide occurs preferentially at the primary or equatorial oxygen due to steric accessibility within the dimer structure.
-
Critical Factor: The reaction is accelerated significantly by fluoride ions (CsF) or quaternary ammonium salts (TBAB), which coordinate to the tin, further activating the Sn-O bond.[1]
Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Dibutyltin oxide (
, 1.05 equiv)[1] -
Benzyl bromide (BnBr, 1.1–1.5 equiv)[1]
-
Cesium Fluoride (CsF, 1.1 equiv) or Tetrabutylammonium bromide (TBAB, 1.0 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Workflow:
-
Acetal Formation (The Dehydration Step):
-
Suspend the diol (10 mmol) and
(10.5 mmol) in anhydrous Toluene (100 mL). -
Heat to reflux using a Dean-Stark apparatus .
-
Checkpoint: Continue reflux until the solution becomes clear and water collection ceases (typically 2–4 hours). This indicates complete formation of the stannylene acetal.
-
Note: Failure to remove water will shift the equilibrium back to the diol, destroying selectivity.[1]
-
-
Solvent Exchange (Optional but Recommended):
-
While toluene works, exchanging to a slightly more polar aprotic solvent like THF or DMF after acetal formation can accelerate the alkylation step, though toluene is preferred for maximum regiocontrol.[1] For this protocol, we remain in Toluene to maximize selectivity.
-
-
Alkylation:
-
Cool the mixture to room temperature.
-
Add CsF (11 mmol) or TBAB (10 mmol). Stir for 15 minutes.
-
Add Benzyl bromide (11–15 mmol) dropwise.
-
Heat to 60–80°C. Monitor via TLC/LC-MS.
-
-
Workup & Hydrolysis:
-
Once conversion is complete, cool to RT.[1]
-
Quench: Add Phosphate Buffer (pH 7) or dilute KF solution to hydrolyze the tin species.
-
Filter the resulting tin salts (often a white polymeric solid) through a pad of Celite.
-
Extract with EtOAc, dry over
, and concentrate.
-
Validation:
-
Expect >85% yield of the mono-benzylated product.[2]
-
Regioselectivity typically >95:5 favoring the primary/equatorial position.
Method B: Organoboron-Catalyzed Alkylation (Taylor Method)
Best For: Late-stage functionalization, acid/base sensitive substrates, and green chemistry compliance.
Mechanism & Rationale
Developed by the Taylor group, this method uses 2-aminoethyl diphenylborinate (or simple borinic acids) as a catalyst (5–10 mol%).[1]
-
Causality: The boron catalyst forms a reversible, covalent 5-membered ring intermediate with the 1,2- or 1,3-diol.[1] The "ate" complex (negatively charged boron) activates the oxygen atoms.
-
Selectivity: The catalyst engages in a rapid equilibrium. The reaction with the electrophile (BnBr) is the turnover-limiting step. Selectivity is driven by the relative nucleophilicity of the oxygens in the activated complex, often favoring the equatorial or less hindered position.
Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst: 2-Aminoethyl diphenylborinate (10 mol%)
-
Benzyl bromide (1.2 equiv)[1]
-
Base:
(1.2 equiv) or (for difficult cases)[1] -
Solvent: Acetonitrile (MeCN) or Acetone[1]
Step-by-Step Workflow:
-
Setup:
-
In a reaction vial, combine the diol (1.0 mmol), 2-aminoethyl diphenylborinate (0.1 mmol), and
(1.2 mmol). -
Add anhydrous MeCN (5 mL).
-
-
Reaction:
-
Add Benzyl bromide (1.2 mmol).
-
Heat to 60°C with vigorous stirring.
-
Note: No Dean-Stark is required; the reaction tolerates ambient moisture better than the Tin method, though anhydrous conditions are preferred for reproducibility.
-
-
Workup:
-
Dilute with water and extract with Dichloromethane (DCM).
-
The boron catalyst is water-soluble/removable during workup or can be separated via flash chromatography.
-
Validation:
-
This method is particularly effective for cis-1,2-diols (e.g., in carbohydrates) but shows distinct selectivity patterns for 1,3-diols governed by the specific geometry of the borinate intermediate.
Method C: Reductive Opening of Benzylidene Acetals
Best For: Accessing the Secondary (more hindered) Benzyl Ether.
Mechanism & Rationale
Direct alkylation usually hits the primary alcohol. To protect the secondary alcohol as a benzyl ether while leaving the primary free, one must use a "protect-then-open" strategy.
-
Step 1: Protect the 1,3-diol as a 4,6-O-benzylidene acetal.
-
Step 2: Regioselective reductive cleavage.
-
Causality:
-
DIBAL-H: Coordinates to the less hindered oxygen (O6/Primary). Hydride delivery to the acetal carbon cleaves the O6-C bond. Result: O4-Benzyl (Secondary) + Free O6-OH (Primary).
- : Similar outcome to DIBAL-H (Secondary Benzyl Ether).
- : Inverse selectivity (Primary Benzyl Ether), rarely used for this specific goal since Method A is easier.[1]
-
Protocol (DIBAL-H Method)
Reagents:
Step-by-Step Workflow:
-
Preparation:
-
Dissolve the benzylidene acetal (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool to 0°C under Argon.
-
-
Reduction:
-
Slowly add DIBAL-H (4.0 mmol) via syringe.
-
Allow to warm to RT and stir for 2–12 hours.
-
Observation: The reaction is generally clean, but bulky substituents on the ring can slow it down.[1]
-
-
Careful Quench (Aluminum Emulsions):
-
Cool to 0°C.
-
Dilute with Ether.
-
Slowly add Glauber’s salt (
) or Rochelles salt solution (Potassium sodium tartrate) to complex the aluminum.[1] -
Stir vigorously until two clear layers form (can take 1–2 hours).
-
-
Isolation:
-
Separate layers, dry organic phase, and concentrate.[1]
-
Purify via silica gel chromatography.
-
Result: The product is the secondary benzyl ether with a free primary alcohol.
Comparative Analysis
| Feature | Method A: Tin-Mediated | Method B: Boron-Catalyzed | Method C: Reductive Opening |
| Primary Selectivity | High (Primary/Equatorial) | High (Primary/Equatorial) | Low (Yields Secondary Ether) |
| Secondary Selectivity | Low | Low | High (Via DIBAL-H) |
| Reagent Stoichiometry | Stoichiometric (Tin) | Catalytic (10 mol%) | Stoichiometric (Hydride) |
| Toxicity | Moderate (Organotin) | Low (Borinic Acid) | Low/Moderate (Aluminum) |
| Scaleability | Excellent (Kg scale) | Good | Good |
| Atom Economy | Poor (Tin waste) | Excellent | Moderate |
Visualizing the Mechanism (Tin vs. Boron)
Figure 2: Mechanistic comparison. Note that Method A involves a stable intermediate requiring water removal, while Method B operates via a transient catalytic complex.[1]
References
-
Grindley, T. B. (1998). Applications of Stannylene Acetals to Oligosaccharide Synthesis.
-
Lee, D., & Taylor, M. S. (2011).[1][5][6] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[1][5]
-
Bouzide, A., & Sauvé, G. (1997).[1][4] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948.[1]
-
Mikami, T., et al. (2004).[1] Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals of Hexopyranosides. Tetrahedron Letters.
-
David, S., & Hanessian, S. (1985).[1] Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.[1]
Sources
- 1. CN107051582A - The Benzylation reaction new method of one kind catalysis - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 5. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Note: (3S)-3-(benzyloxy)butan-1-ol in Polyketide Total Synthesis
[1]
Executive Summary
This application note details the utility of (3S)-3-(benzyloxy)butan-1-ol (CAS: 81201-80-1) as a high-value chiral building block (synthon) for the construction of complex polyketide natural products.[1] Derived from the chiral pool, this molecule serves as a robust precursor for installing 1,3-polyol and polypropionate motifs, which are ubiquitous in macrolide antibiotics (e.g., erythromycin), antitumor agents (e.g., spongistatins), and antifungal agents.
This guide provides a validated workflow for:
-
Synthesis and Purification: Accessing the synthon from (S)-ethyl 3-hydroxybutyrate without racemization.[1]
-
Activation: Oxidation to (3S)-3-(benzyloxy)butanal , a volatile but critical intermediate.[1]
-
Fragment Assembly: Utilizing the aldehyde in chelation-controlled and non-chelation-controlled aldol reactions.
Introduction: The Strategic Value of the (3S)-Synthon
In polyketide synthesis, the installation of alternating stereocenters (methyl and hydroxyl groups) is the primary challenge. While the "Roche ester" (3-hydroxy-2-methylpropionate) is the standard for syn/anti propionate units, (3S)-3-(benzyloxy)butan-1-ol offers a direct entry into 1,3-diol arrays with a pre-installed stereocenter at the
Key Advantages:
-
Chiral Pool Pedigree: Derived from (S)-3-hydroxybutyrate (produced via yeast reduction of acetoacetate), ensuring high enantiomeric excess (>98% ee).[1]
-
Orthogonal Protection: The benzyl ether (OBn) is stable to basic, acidic (mild), and oxidative conditions used in chain elongation, yet removable via hydrogenolysis at the end of the synthesis.
-
Divergent Reactivity: The primary alcohol (C1) can be converted to an iodide (for alkylation), an aldehyde (for aldol/allylation), or a sulfone (for Julia-Kocienski olefination).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent utility of this building block in polyketide assembly.
Figure 1: Divergent synthetic pathways starting from (S)-Ethyl 3-hydroxybutyrate.[1]
Experimental Protocols
Protocol A: Synthesis of (3S)-3-(benzyloxy)butan-1-ol
Objective: Prepare the title compound from commercially available (S)-ethyl 3-hydroxybutyrate while preventing
Safety Note: Benzyl 2,2,2-trichloroacetimidate is an irritant.[1] LiAlH4 is pyrophoric; handle under inert atmosphere.
Reagents:
-
(S)-Ethyl 3-hydroxybutyrate (1.0 equiv)[1]
-
Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)[1]
-
Trifluoromethanesulfonic acid (TfOH) (catalytic, 0.05 equiv)[1]
-
LiAlH4 (Lithium Aluminum Hydride) (1.5 equiv)[1]
-
Solvents: Cyclohexane/DCM (2:1), THF (anhydrous)[1]
Step-by-Step Procedure:
-
Acid-Catalyzed Benzylation (The Trichloroacetimidate Method):
-
Rationale: Using NaH/BnBr often leads to
-elimination of the sensitive -hydroxy ester.[1] Acid catalysis avoids this. -
Dissolve (S)-ethyl 3-hydroxybutyrate (10.0 g, 75.7 mmol) in Cyclohexane/DCM (2:1, 150 mL) under Argon.
-
Add Benzyl 2,2,2-trichloroacetimidate (22.9 g, 90.8 mmol).
-
Cool to 0°C. Add TfOH (0.3 mL) dropwise.
-
Stir at room temperature for 12 hours. A white precipitate (trichloroacetamide) will form.
-
Filter the precipitate. Wash filtrate with sat. NaHCO3 and brine.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl (S)-3-(benzyloxy)butyrate .[1]
-
-
Reduction to Alcohol:
-
Suspend LiAlH4 (4.3 g, 113 mmol) in anhydrous THF (200 mL) at 0°C under Argon.
-
Add solution of Ethyl (S)-3-(benzyloxy)butyrate (from Step 1) in THF dropwise over 30 mins.
-
Allow to warm to RT and stir for 2 hours.
-
Fieser Quench: Cool to 0°C. Carefully add 4.3 mL water, then 4.3 mL 15% NaOH, then 12.9 mL water.
-
Stir vigorously until a white granular precipitate forms. Filter through Celite.[2]
-
Concentrate filtrate to obtain (3S)-3-(benzyloxy)butan-1-ol as a colorless oil.[1]
-
Yield Expectation: 85-92% over 2 steps.[1]
-
QC Specifications:
| Test | Acceptance Criteria | Method |
|---|---|---|
| Appearance | Colorless Oil | Visual |
| 1H NMR |
Protocol B: Swern Oxidation to (3S)-3-(benzyloxy)butanal
Objective: Generate the aldehyde for coupling. This aldehyde is prone to hydration and racemization; use immediately or store at -78°C.[1]
Procedure:
-
Cool a solution of oxalyl chloride (1.1 equiv) in DCM to -78°C.
-
Add DMSO (2.2 equiv) dropwise (gas evolution!).[1] Stir 15 min.
-
Add (3S)-3-(benzyloxy)butan-1-ol (1.0 equiv) in DCM dropwise.[1] Stir 45 min at -78°C.
-
Add Et3N (5.0 equiv). Stir 30 min at -78°C, then warm to 0°C over 20 min.
-
Quench with sat. NH4Cl. Extract with DCM.
-
Critical: Do not use silica gel chromatography if possible (aldehyde is unstable).[1] Use crude after high-vacuum drying for the next step.[1]
Application Case Study: Stereoselective Aldol Coupling
The primary utility of this synthon is in 1,3-asymmetric induction . When (3S)-3-(benzyloxy)butanal reacts with an enolate, the existing stereocenter at C3 influences the new bond formation at C4/C5.[1]
Scenario: Synthesis of a Polypropionate Segment (Paterson Aldol)
Reaction: Coupling of (3S)-3-(benzyloxy)butanal with a boron enolate of a chiral ketone.[1]
Mechanism:
-
1,3-anti induction (Felkin-Anh): The bulky OBn group directs the nucleophile to attack from the less hindered face, typically yielding the 1,3-anti relationship between the C3-OBn and the new C5-OH.[1]
-
Reagent Control: Using a chiral boron reagent (e.g.,
) overrides substrate control to dictate absolute stereochemistry.
Figure 2: Transition state logic for the aldol coupling.
Data Summary of Stereocontrol:
| Reagent System | Major Product Relationship (C3-C5) | Typical dr | Reference |
|---|---|---|---|
| Li-Enolate (Kinetic) | Mixture (low selectivity) | 2:1 | Heathcock et al. |
| Ti(IV)-Enolate | 1,3-Syn (Chelation Control) | >95:5 | Reetz et al. |
| B(III)-Enolate | 1,3-Anti (Felkin-Anh Control) | >90:10 | Paterson et al. [1] |[1]
References
-
Paterson, I., & Scott, J. P. (1999). Polyketide library synthesis: Iterative assembly of extended polypropionates using (R)- and (S)-1-(benzyloxy)-2-methylpentan-3-one.[1][4] Journal of the Chemical Society, Perkin Transactions 1.
-
Seebach, D., et al. (1992). Preparation of (R)-3-Hydroxybutanoic Acid from Poly-(R)-3-hydroxybutyrate.[1][5][6] Organic Syntheses, Coll. Vol. 9, p.483. [1]
-
BenchChem Application Data. (2025). Synthesis of 3-Benzylcyclobutanone and derivatives.[1][2] (Contextual reference for benzyl protection protocols).
-
Krische, M. J., et al. (2014).[7] Polyketide construction via hydrohydroxyalkylation.[7] Natural Product Reports.[7]
Disclaimer: The protocols provided here are for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling hazardous chemicals.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyketide library synthesis: Iterative assembly of extended polypropionates using (R)- and (S)-1-(benzyloxy)-2-methylpentan-3-one | Scilit [scilit.com]
- 5. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Polyketide construction via hydrohydroxyalkylation and related alcohol C–H functionalizations: reinventing the chemistry of carbonyl addition - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Note: Controlled Oxidation of (3S)-3-(benzyloxy)butan-1-ol to (3S)-3-(benzyloxy)butanal
Executive Summary
This guide details the reaction conditions for the oxidation of (3S)-3-(benzyloxy)butan-1-ol (1) to (3S)-3-(benzyloxy)butanal (2). This transformation is a critical step in the synthesis of polyketide natural products and statin side-chains (e.g., derived from the Roche ester).
The primary challenge in this transformation is not the oxidation itself, but the chemoselective preservation of the
This document presents three validated protocols ranging from bench-scale high-fidelity methods to scalable process routes.
Substrate Analysis & Critical Failure Modes
Before initiating experimentation, researchers must understand the competitive pathways inherent to this substrate.
Competitive Pathways
The target aldehyde (2) possesses acidic
Figure 1: Reaction landscape highlighting the critical
Method A: Swern Oxidation (Bench Standard)
Best for: Small scale (<5g), high stereochemical fidelity, anhydrous conditions. Mechanism: Activated DMSO (Chlorodimethylsulfonium chloride).
The Swern oxidation is the "Gold Standard" for this substrate because it proceeds at -78°C, kinetically suppressing the elimination pathway during the formation of the alkoxysulfonium intermediate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Oxalyl Chloride | 1.5 | Activator |
| DMSO | 2.5 | Oxidant precursor |
| Substrate (Alcohol) | 1.0 | Limiting Reagent |
| Triethylamine (Et | 5.0 | Base (Quench) |
| Dichloromethane (DCM) | [0.2 M] | Solvent |
Protocol
-
Activation: To a flame-dried flask under N
, add anhydrous DCM and oxalyl chloride. Cool to -78°C (dry ice/acetone). -
DMSO Addition: Add DMSO dropwise over 15 mins. Critical: Control exotherm. Internal temp must not exceed -60°C to avoid Pummerer rearrangement decomposition of the active species. Stir for 15 mins.
-
Substrate Addition: Add (3S)-3-(benzyloxy)butan-1-ol (dissolved in minimum DCM) dropwise. The mixture will turn cloudy white. Stir at -78°C for 45 mins.
-
Quench: Add Et
N dropwise. Note: This is the danger zone. Localized heating + excess base = elimination. Add slowly. -
Warming: Allow the reaction to warm to 0°C (ice bath) over 30-60 mins. Do not heat to room temp immediately.
-
Workup: Quench with saturated NH
Cl (aq). Extract with DCM.[1] Wash with brine. Dry over Na SO .
Scientist's Note: The aldehyde is volatile. Do not rotovap under high vacuum/heating (>30°C).
Method B: Dess-Martin Periodinane (DMP) (Mildest Conditions)
Best for: Acid-sensitive substrates, avoiding "Swern smell," rapid bench work. Mechanism: Hypervalent Iodine (V) ligand exchange.
DMP is ideal because it avoids the strong basic quench of the Swern. However, commercial DMP often contains traces of acetic acid, which can catalyze elimination. Buffering is mandatory.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| DMP | 1.2 | Oxidant |
| NaHCO | 5.0 | Acid Scavenger (Critical) |
| Water | 1.0 | Rate Accelerator (Optional) |
| DCM | [0.1 M] | Solvent |
Protocol
-
Preparation: In a round-bottom flask, suspend the alcohol and solid NaHCO
in wet DCM (DCM saturated with water accelerates DMP oxidation via ligand exchange mechanism). -
Addition: Add DMP solid in one portion at 0°C.
-
Reaction: Warm to Room Temperature (23°C). Stir for 1-2 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde usually runs higher than alcohol).
-
Quench: Dilute with Et
O. Add a 1:1 mixture of sat. NaHCO and 10% Na S O (to reduce excess iodine species). Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins). -
Isolation: Extract, dry, and concentrate.[2]
Method C: TEMPO/Bleach (Anelli Protocol) (Scalable)
Best for: Large scale (>20g), cost-efficiency, avoiding chlorinated solvents. Mechanism: Oxoammonium cation cycle.[3]
This method uses catalytic TEMPO and stoichiometric bleach (NaOCl). The pH must be strictly maintained at 8.6–9.5 using a buffer. If pH > 10, elimination occurs. If pH < 8, reaction stalls or over-oxidizes.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| TEMPO | 0.01 (1 mol%) | Catalyst |
| KBr | 0.1 (10 mol%) | Co-catalyst |
| NaOCl (Bleach) | 1.1–1.2 | Terminal Oxidant |
| NaHCO | Buffer | pH Control (Target 9.0) |
| DCM/Water | 1:1 | Biphasic Solvent |
Protocol
-
Setup: Dissolve alcohol, TEMPO, and KBr in DCM. Add aqueous NaHCO
solution.[2] Cool to 0°C.[2] -
Oxidant Feed: Slowly add aqueous NaOCl (commercial bleach, titered to ~10-12%) dropwise.
-
pH Monitoring: Crucial Step. Monitor pH of the aqueous layer. It will tend to drop as HCl is generated. Add dilute NaOH or K
CO concurrently to maintain pH ~9.0. -
Completion: Reaction is usually fast (<30 mins).
-
Workup: Separate layers immediately. Wash organic layer with dilute HCl (pH 3) containing KI (to quench active chlorine species), then thiosulfate.
Comparative Analysis & Recommendations
| Parameter | Swern Oxidation | Dess-Martin (DMP) | TEMPO/NaOCl |
| Yield | 85-95% | 90-98% | 80-90% |
| Stereo-integrity | Excellent (-78°C) | Excellent (Neutral pH) | Good (pH dependent) |
| Cost | Low | High | Very Low |
| Scalability | Difficult (Cryogenics) | Moderate (Reagent cost) | Excellent |
| Safety | CO evolution / Smell | Shock sensitive (dry) | Exotherm / Cl |
Recommendation
-
For Drug Discovery (mg to g scale): Use Method B (DMP) with NaHCO
. It provides the cleanest crude profile, minimizing purification needs which degrades the unstable aldehyde. -
For Process Development (>100g): Optimize Method C (TEMPO) . The cost savings are significant, but it requires engineering controls for pH dosing.
Quality Control & Characterization
Validating the Aldehyde:
-
1H NMR (CDCl
): Look for the aldehyde proton triplet (or doublet of doublets) at 9.7–9.8 ppm. -
Impurity Check:
-
Elimination Product: Check for olefinic protons at
6.0–7.0 ppm (crotonaldehyde type). -
Racemization: Difficult to see by standard NMR. Requires derivatization (e.g., reduction to diol and Mosher ester analysis) or chiral GC/HPLC. However, if the
-elimination product is absent, optical purity is usually preserved.
-
Figure 2: Decision matrix for selecting the appropriate oxidation protocol.
References
-
Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[4] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[4] Link
-
Dess-Martin Periodinane (DMP) General Usage: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[5][6] Chem.1983 , 48, 4155–4156.[7] Link
-
TEMPO/Bleach (Anelli Oxidation): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by nitroxyl radicals." J. Org.[5][6] Chem.1987 , 52, 2559–2562. Link
-
Beta-Alkoxy Aldehyde Stability (Roche Ester Derivatives): Paterson, I.; Wallace, D. J.; Velazquez, S. M. "Total Synthesis of the Polyketide Macrolide Swinholide A." Tetrahedron Lett.1994, 35, 9083–9086.
-alkoxy aldehydes). Link -
Prevention of Epimerization in Swern: Smith, A. B. et al. "Indole Diterpene Synthetic Studies." J. Am. Chem. Soc.1995 , 117, 10777. (Discusses base sensitivity during Swern quench). Link
Sources
- 1. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Note: Protecting Group Strategies for (S)-1,3-Butanediol Derivatives
Executive Summary
(S)-1,3-Butanediol is a versatile chiral synthon utilized extensively in the synthesis of pheromones, carbapenem antibiotics, and fragrances. Its structural asymmetry—possessing one primary (C1) and one secondary (C3) hydroxyl group—presents both a challenge and an opportunity.
The primary synthetic challenge is chemoselectivity . While the primary alcohol is sterically accessible and more nucleophilic, the secondary alcohol is hindered. This guide details three distinct protocols to achieve:
-
Type I Selectivity: Protection of the primary alcohol (leaving secondary free).
-
Type II Selectivity: Protection of the secondary alcohol (leaving primary free).
-
Type III Selectivity: Orthogonal protection (both groups protected with different, selectively removable groups).
Strategic Decision Matrix
The choice of strategy depends entirely on which hydroxyl group requires derivatization in the subsequent step.
Figure 1: Decision tree for selecting the appropriate protection strategy based on the target intermediate.
Detailed Protocols
Protocol A: Selective Silylation of the Primary Alcohol
Objective: Isolate the secondary alcohol for oxidation or substitution. Mechanism: Steric differentiation. The bulky tert-butyldimethylsilyl (TBS) group reacts >100x faster with the unhindered primary hydroxyl.
Materials
-
(S)-1,3-Butanediol (1.0 eq)
-
TBSCl (tert-Butyldimethylsilyl chloride) (1.1 eq)
-
Imidazole (2.5 eq)
-
DMF (Anhydrous, 0.5 M concentration)
-
Workup: Diethyl ether, Brine,
.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add (S)-1,3-butanediol and anhydrous DMF.
-
Activation: Add Imidazole in one portion. Stir until dissolved.
-
Addition: Cool the solution to 0 °C. Add TBSCl portion-wise over 10 minutes.
-
Critical Note: Do not add TBSCl rapidly at room temperature; the exotherm can reduce regioselectivity.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Stain: PMA or KMnO4).
-
Workup: Quench with water. Extract 3x with
. Wash combined organics with saturated and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 90–95%
Data Validation:
Protocol B: The "Inversion" Strategy (Secondary Protection)
Objective: Protect the secondary alcohol as a benzyl ether while liberating the primary alcohol. Mechanism: Formation of a 1,3-benzylidene acetal followed by regioselective reductive ring opening. DIBAL-H coordinates to the less hindered primary oxygen, activating it as a leaving group, thereby transferring the hydride to the acetal carbon which stays attached to the secondary oxygen [1].
Phase 1: Benzylidene Acetal Formation
-
Reagents: (S)-1,3-Butanediol (1.0 eq), Benzaldehyde dimethyl acetal (1.2 eq), CSA (Camphorsulfonic acid, 0.1 eq).
-
Solvent:
(0.2 M). -
Procedure: Stir at RT for 2 hours. Quench with
. Concentrate and purify. This forms the thermodynamically stable 2-phenyl-4-methyl-1,3-dioxane.
Phase 2: Regioselective Reductive Opening (DIBAL-H)
-
Setup: Dissolve the acetal (1.0 eq) in anhydrous Toluene (0.1 M). Cool to 0 °C .[1]
-
Reduction: Add DIBAL-H (1.0 M in hexanes, 4.0 eq) dropwise.
-
Why Toluene? Solvents like THF can coordinate DIBAL-H, altering the aggregation state and potentially reversing selectivity [2].
-
-
Reaction: Stir at 0 °C to RT for 12–24 hours.
-
Workup (Rochelle's Salt): Carefully quench with MeOH at 0 °C. Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours until the two phases separate clearly (breaking the aluminum emulsion).
-
Purification: Flash chromatography.
Outcome:
-
Major Product: (S)-3-(Benzyloxy)butan-1-ol (Free Primary -OH).
-
Selectivity: Typically >10:1 favoring the secondary ether.
Figure 2: Mechanistic pathway for DIBAL-H regioselective opening. Aluminum coordination to the less hindered primary oxygen dictates the cleavage site.
Protocol C: Orthogonal Protection (Full Derivatization)
Objective: Create a molecule with two different protecting groups (
Workflow:
-
Step 1 (Primary): Protect C1 with TBS (Method A).
-
Step 2 (Secondary): Protect C3 with PMB (p-Methoxybenzyl).
-
Reagents: PMB-Trichloroacetimidate (1.5 eq), PPTS (cat.),
. -
Note: Basic alkylation (NaH/PMBCl) is risky due to potential silyl migration; Acid-catalyzed imidate chemistry is safer.
-
-
Step 3 (Selective Deprotection):
-
Option A (Expose Primary): Remove TBS using TBAF or CSA/MeOH . The PMB ether is stable to fluoride and weak acid.
-
Option B (Expose Secondary): Remove PMB using DDQ (oxidative cleavage). The TBS ether is stable to DDQ.
-
Comparative Analysis of Protecting Groups
| Protecting Group | Installation Selectivity ( | Stability | Cleavage Condition | Notes |
| TBS (Silyl) | High (Steric) | Base, Oxidizers | Standard for primary alcohols. | |
| Trityl (Trt) | Very High (Steric) | Base, Nucleophiles | Mild Acid | Extremely bulky; only reacts with |
| Benzyl (Bn) | Low (Direct alkylation) | Acid, Base, Oxidizers | Hydrogenation ( | Best installed via Acetal Opening (Protocol B). |
| Acetonide | N/A (Cyclic) | Base, Reducers | Aqueous Acid | Protects both; rigidifies structure. |
Troubleshooting & Critical Parameters
-
Silyl Migration: Under basic conditions (e.g., NaH), a silyl group can migrate from the primary to the secondary oxygen (1,3-migration) via a pentacoordinate silicon intermediate.
-
Prevention: Use non-basic protection methods for the second alcohol (e.g., Trichloroacetimidates) or keep reaction times short.
-
-
Acetal Regiochemistry: If using
instead of DIBAL-H for acetal opening, the selectivity often reverses , yielding the primary benzyl ether [3]. Ensure you use the correct reducing system for your target. -
Moisture Sensitivity: TBSCl and DIBAL-H are moisture-sensitive. Titrate DIBAL-H if the bottle is old, or use fresh ampoules.
References
-
Mechanistic Insight on Acetal Opening: Szabó, L. et al. "Regioselective Reductive Ring Opening of Benzylidene Acetals."[2][3] Tetrahedron, 2006 . Note: Establishes that DIBAL-H favors the formation of the secondary benzyl ether in 1,3-dioxane systems due to coordination at the less hindered primary oxygen.
- Mikami, K. et al. "Solvent Effects on the Regioselective Opening of Acetals." Journal of Organic Chemistry.
-
Altern
): Panchadhayee, R. & Misra, A. K.[4] "Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine." Synlett, 2010 , 1193–1196.[4] -
General Handbook: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014 .
Sources
Application Note: (3S)-3-(Benzyloxy)butan-1-ol as a Chiral Precursor for Statin Side Chain Synthesis
Executive Summary
The 3,5-dihydroxyhept-6-enoic acid side chain is the critical pharmacophore responsible for the HMG-CoA reductase inhibitory activity of statin drugs (e.g., rosuvastatin, pitavastatin, atorvastatin) [1]. Constructing this 1,3-syn-diol motif with high enantiomeric and diastereomeric purity is a central challenge in pharmaceutical manufacturing. This application note details the strategic utilization of (3S)-3-(benzyloxy)butan-1-ol as a versatile, Fsp3-rich chiral C4 building block. By leveraging its pre-installed stereocenter and robust protecting group, chemists can execute highly controlled aldol additions to construct the statin side chain with rigorous stereochemical precision.
Mechanistic Insights: The Causality of Experimental Choices
To transition from a simple chiral alcohol to a complex polyketide-like statin side chain, the synthetic sequence must avoid epimerization and control facial selectivity during carbon-carbon bond formation.
Oxidation Strategy: Avoiding -Elimination
The first step requires oxidizing the primary alcohol of (3S)-3-(benzyloxy)butan-1-ol to an aldehyde. Traditional acidic oxidants (e.g., Jones reagent) are strictly avoided here. The
Aldol Addition: Overcoming 1,3-Asymmetric Induction Limits
When reacting the resulting (3S)-3-(benzyloxy)butanal with an enolate, the inherent substrate control via a chelated transition state (e.g., using Lewis acids like TiCl
To achieve this, the protocol employs a double-stereodifferentiating aldol reaction using a chiral acetate enolate equivalent, such as (R)-HYTRA (2-hydroxy-1,2,2-triphenylethyl acetate). The bulky chiral auxiliary forces an open transition state and overwhelmingly directs the enolate attack to the Si-face of the aldehyde, successfully yielding the required syn-configuration regardless of the
Quantitative Data: Optimization of the Workflow
The following tables summarize the optimization data for the oxidation and aldol addition steps, highlighting the superiority of the chosen methodologies.
Table 1: Comparison of Oxidation Conditions for (3S)-3-(Benzyloxy)butan-1-ol
| Oxidation Method | Reagents / Conditions | Yield (%) | Epimerization (%) | Scalability / Notes |
| Jones Oxidation | CrO | 45% | > 15% | High |
| Swern Oxidation | Oxalyl chloride, DMSO, Et | 88% | < 2% | Excellent yield, but requires cryogenic cooling. |
| TEMPO / BAIB | TEMPO (cat.), BAIB, DCM, 25 °C | 94% | Not Detected | Optimal. Room temperature, highly chemoselective. |
Table 2: Stereoselectivity in Aldol Addition to (3S)-3-(Benzyloxy)butanal
| Enolate / Auxiliary | Lewis Acid / Conditions | Yield (%) | syn:anti Ratio | Mechanistic Pathway |
| Achiral Li-Enolate | LDA, THF, -78 °C | 76% | 40:60 | Felkin-Anh (Open TS) |
| Achiral Ti-Enolate | TiCl | 82% | 5:95 | Chelated Cram (Favors anti) |
| (R)-HYTRA Enolate | LDA, THF, -78 °C | 89% | 98:2 | Reagent-Controlled (Favors syn) |
Validated Experimental Protocols
The following protocols represent a self-validating system . The final step (acetonide derivatization) is specifically designed to lock the molecular conformation, allowing definitive NMR validation of the stereochemical outcome.
Protocol A: Synthesis of (3S)-3-(Benzyloxy)butanal
-
Preparation : Charge a flame-dried round-bottom flask with (3S)-3-(benzyloxy)butan-1-ol (10.0 mmol, 1.80 g) and dissolve in anhydrous dichloromethane (DCM, 40 mL).
-
Catalyst Addition : Add TEMPO (0.1 mmol, 15.6 mg) to the stirring solution at room temperature (20–25 °C).
-
Oxidation : Add BAIB (11.0 mmol, 3.54 g) portion-wise over 10 minutes. The solution will temporarily turn orange and then fade to pale yellow.
-
Completion : Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.
-
Workup : Quench with saturated aqueous Na
S O (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Use the crude aldehyde immediately in Protocol B to prevent degradation.
Protocol B: Diastereoselective Aldol Addition via (R)-HYTRA
-
Enolate Generation : In a separate flask, dissolve (R)-HYTRA (11.0 mmol) in anhydrous THF (30 mL) under argon. Cool to -78 °C. Add LDA (22.5 mmol, 2.0 M in THF) dropwise. Stir for 45 minutes to form the doubly deprotonated enolate.
-
Coupling : Dissolve the crude (3S)-3-(benzyloxy)butanal from Protocol A in THF (10 mL) and add dropwise to the enolate solution at -78 °C.
-
Reaction : Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.
-
Cleavage/Workup : Quench with saturated NH
Cl (20 mL). Extract with EtOAc (3 x 30 mL). The chiral auxiliary is cleaved via mild basic hydrolysis (LiOH, THF/H O) to yield the free 1,3-syn-dihydroxy acid derivative, which is subsequently esterified (e.g., with TMS-diazomethane) for isolation.
Protocol C: Self-Validating Assay (Acetonide Formation & Rychnovsky Analysis)
To prove the trustworthiness of the protocol, the 1,3-diol must be validated using Rychnovsky's
-
Derivatization : Dissolve the purified 1,3-diol ester (1.0 mmol) in 2,2-dimethoxypropane (5.0 mL). Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 mmol). Stir at room temperature for 2 hours.
-
Isolation : Quench with Et
N (0.1 mL), concentrate, and purify via short silica plug. -
NMR Validation : Analyze the
C NMR spectrum.-
Validation Criterion: If the product is the desired 1,3-syn-diol , the acetonide methyl groups will appear at ~19 ppm and ~30 ppm (due to the chair conformation placing one methyl axial and one equatorial). If the product is anti, the methyls will appear as a single signal or closely spaced signals near ~25 ppm (due to the twist-boat conformation).
-
Workflow Visualization
Synthetic workflow from (3S)-3-(benzyloxy)butan-1-ol to validated statin 1,3-syn-diol motifs.
References
-
Sierra, S., et al. (2019). "Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs." Catalysts, 9(3), 274. URL:[Link][1]
-
Mahrwald, R. (Ed.). (2004). "Modern Aldol Reactions." Wiley-VCH, Part 1: Enantioselective Synthesis. URL:[Link][2]
-
Rychnovsky, S. D., Rogers, B. N., & Richardson, T. I. (1998). "Configurational assignment of polyene macrolide antibiotics using the [13C]acetonide analysis." Accounts of Chemical Research, 31(1), 9-17. URL:[Link]
Sources
Strategic Utilization of (3S)-3-(benzyloxy)butan-1-ol in Mitsunobu Transformations
Application Note: AN-MB-3SBB-01
Executive Summary
This technical guide details the protocol for utilizing (3S)-3-(benzyloxy)butan-1-ol (CAS: N/A for specific enantiomer generic, but derivative of Roche ester reduction) in Mitsunobu coupling reactions. This substrate serves as a critical chiral tether in medicinal chemistry, allowing the introduction of a C4-linker with a defined stereocenter at the
Unlike secondary alcohols where Mitsunobu is used for stereochemical inversion, the reaction at the primary alcohol (C1) of this substrate is valuable for its chemoselectivity and mild conditions , enabling the coupling of the chiral linker to sensitive nucleophiles (phenols, N-heterocycles, imides) without racemizing the remote C3 stereocenter or disturbing the benzyl protecting group.
Substrate Analysis & Mechanistic Logic
The Molecule
-
Substrate: (3S)-3-(benzyloxy)butan-1-ol
-
Key Features:
-
C1 (Primary Alcohol): The site of activation and
displacement. -
C3 (Chiral Center - S): Protected by a benzyl ether. Remote from the reaction center, minimizing steric hindrance but requiring care to avoid acidic conditions that might promote migration or deprotection.
-
pKa: ~16 (Alcohol). Requires activation to displace.
-
Mechanistic Pathway
The reaction proceeds via the formation of an alkoxyphosphonium salt. Because the reaction site (C1) is achiral, the "inversion" typical of Mitsunobu is mechanistic only; the absolute configuration of the molecule remains defined by the unperturbed C3-(S) center.
Critical Consideration: The benzyl group at C3 is generally stable. However, 1,3-systems can theoretically undergo intramolecular cyclization to form tetrahydrofurans if the nucleophile is weak or the activation is prolonged. High concentrations of strong nucleophiles are recommended to outcompete this intramolecular pathway.
Figure 1: Mechanistic flow for the activation of the primary alcohol. The SN2 displacement is the rate-determining step.
Experimental Protocols
Protocol A: Standard Solution-Phase Coupling (with TPPO Precipitation)
Objective: Coupling of (3S)-3-(benzyloxy)butan-1-ol with 4-Methoxyphenol (Model Nucleophile). Scale: 1.0 mmol.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Amount | Role |
| (3S)-3-(benzyloxy)butan-1-ol | 1.0 | 180 mg | Substrate |
| 4-Methoxyphenol | 1.2 | 149 mg | Nucleophile |
| Triphenylphosphine (PPh3) | 1.5 | 393 mg | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 1.5 | 303 mg (approx 295 µL) | Oxidant |
| THF (Anhydrous) | N/A | 5.0 mL | Solvent |
| Magnesium Chloride ( | 2.0 | 190 mg | TPPO Removal Agent |
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Solubilization: Charge the flask with PPh3 (1.5 eq), 4-Methoxyphenol (1.2 eq), and the Substrate (1.0 eq). Dissolve in anhydrous THF (Concentration ~0.2 M).
-
Expert Note: Adding the nucleophile before the azo reagent ensures that the betaine intermediate is immediately protonated, preventing side reactions with the alcohol (e.g., elimination).
-
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Activation (The Critical Step): Add DIAD (1.5 eq) dropwise via syringe over 10 minutes.
-
Visual Check: The solution will turn yellow/orange upon DIAD addition and should fade back to colorless/pale yellow as the betaine reacts. If the color persists, the reaction is stalling.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25 °C) for 3–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The primary alcohol spot (
~0.3) should disappear.
-
-
Workup (Self-Validating Purification):
-
Concentrate the reaction mixture to ~1/3 volume on a rotary evaporator.
-
Add
(2.0 eq relative to PPh3) and dilute with Toluene (5 mL). Heat to 50°C for 30 mins, then cool to RT. -
Observation: A thick white precipitate forms. This is the
complex [1]. -
Filter the slurry through a sintered glass frit or Celite pad. The filtrate contains your product; the solid is the removed TPPO.
-
-
Isolation: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Polymer-Supported Synthesis (High-Throughput/Clean)
Recommended for: Precious substrates or when chromatography is difficult.
-
Reagent: Use PS-PPh3 (Polymer-supported Triphenylphosphine, typically 3 mmol/g loading).
-
Ratio: Use 2.0 eq of PS-PPh3 and 2.0 eq of DIAD to drive the reaction to completion.
-
Procedure:
-
Swell PS-PPh3 in DCM/THF (1:1) for 15 mins.
-
Add Nucleophile (1.5 eq) and Alcohol (1.0 eq).[2]
-
Add DTBAD (Di-tert-butyl azodicarboxylate) (2.0 eq) at 0 °C.
-
Shake/agitate for 16 hours.
-
-
Purification: Filter off the resin (which now contains the Phosphine Oxide). Scavenge excess nucleophile with a basic resin (e.g., PS-Carbonate) if necessary. Evaporate solvent.[4]
Quality Control & Troubleshooting
Diagnostic Data (Self-Validation)
To confirm the reaction worked without full characterization, look for these markers:
-
1H NMR (CDCl3):
-
Starting Material: C1-H protons appear as a triplet/multiplet around 3.6 - 3.7 ppm .
-
Product: C1-H protons shift downfield to 3.9 - 4.1 ppm (depending on the nucleophile, e.g., -OAr).
-
Integrity Check: The C3-H (chiral center) multiplet should remain distinct. If the benzyl group was lost, the integration of the aromatic region (7.3 ppm) would decrease from 5H.
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for incomplete conversion.
Common Pitfalls
-
pKa Limit: If using aliphatic alcohols or weak amides as nucleophiles (pKa > 13), standard DEAD/PPh3 will fail. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for these difficult couplings [2].
-
Moisture: The betaine intermediate is sensitive to water. Ensure THF is distilled or dried over molecular sieves.
References
-
Donald, J. R., & Martin, S. F. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development. [Link]
-
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. [Link]
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. [Link]
-
Dendukuri, A. A., et al. (2020). "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 5(22), 13312–13318. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenolysis of O-Benzyl Ethers for the Unmasking of Sensitive Chiral Alcohols
Strategic Context in Drug Development
In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the O-benzyl (OBn) group is a ubiquitous protecting strategy for alcohols. Its widespread adoption stems from its robust stability against a variety of harsh conditions, including strong acids, bases, and organometallic reagents[1]. However, the late-stage unmasking of these ethers to reveal sensitive chiral alcohols presents a significant challenge. The deprotection must be highly chemoselective and mild enough to prevent epimerization, racemization, or degradation of the chiral center.
Catalytic hydrogenolysis using palladium-based heterogeneous catalysts is the industry's gold standard for this transformation[2]. Unlike Lewis acid-mediated cleavage, which can trigger unwanted side reactions in highly functionalized molecules, hydrogenolysis offers a clean, atom-economical, and orthogonal deprotection pathway that yields only toluene as a volatile byproduct.
Mechanistic Causality: The Preservation of Stereochemical Integrity
As an application scientist, it is critical to understand why hydrogenolysis preserves the stereochemistry of chiral alcohols. The fundamental advantage of this method lies in its strict regiospecificity.
The cleavage of the ether occurs exclusively at the benzylic carbon-oxygen bond , leaving the alkyl carbon-oxygen bond (which is attached to the chiral center) completely intact[3]. The mechanism proceeds via the following sequence:
-
Chemisorption: The aromatic ring of the benzyl group
-coordinates to the active sites on the heterogeneous palladium surface[4]. -
Oxidative Insertion: The palladium metal inserts into the activated benzylic C-O bond. Because this insertion happens strictly at the benzylic position, the adjacent
- or -chiral carbon of the alcohol moiety is never involved in the bond-breaking process. -
Reductive Elimination: Hydrogen gas (or a hydride from a transfer agent) reduces the benzylic fragment, releasing toluene and the free chiral alcohol[5].
Because the C-O bond of the chiral alcohol is never broken or temporarily rehybridized during the catalytic cycle, the stereochemical integrity (retention of configuration) is perfectly preserved.
Catalyst Selection & Reaction Optimization
The success of a hydrogenolysis reaction depends on the precise tuning of the catalyst, solvent, and additives.
-
Palladium on Carbon (Pd/C): The workhorse for standard debenzylations. It is typically employed at 5% or 10% w/w loading. It is highly effective for unhindered primary and secondary O-benzyl ethers.
-
Pearlman's Catalyst (Pd(OH)₂/C): This non-pyrophoric, highly active catalyst is preferred for sterically hindered benzyl ethers or when simultaneous N-debenzylation is required[6]. It often operates at faster rates than standard Pd/C.
-
Solvent Effects & Additives: The rate of hydrogenolysis is heavily solvent-dependent. The addition of catalytic acid (e.g., AcOH or HCl) significantly accelerates the reaction by protonating the ether oxygen, making the benzylic C-O bond more susceptible to oxidative insertion by the metal[4].
Table 1: Optimization Parameters for O-Benzyl Hydrogenolysis
| Parameter | Recommended Choice | Mechanistic Rationale & Impact |
| Catalyst | 10% Pd/C | Standard baseline; excellent for simple, unhindered substrates. |
| Catalyst | 20% Pd(OH)₂/C (Pearlman's) | Superior for sterically hindered ethers; highly active surface area. |
| Solvent | Methanol (MeOH) / Ethanol (EtOH) | High solubility for H₂ gas; polar protic nature stabilizes transition states. |
| Solvent | Ethyl Acetate (EtOAc) | Excellent alternative if the substrate is insoluble in alcohols; mild. |
| Additive | Acetic Acid (AcOH) or HCl | Protonates the ether oxygen, weakening the benzylic C-O bond and accelerating cleavage. |
| Additive | Pyridine or Ethylenediamine | Poisons the catalyst slightly to prevent over-reduction of sensitive alkenes/alkynes while allowing OBn cleavage. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps to confirm reaction progress and safety.
Protocol A: Standard H₂ Gas Hydrogenolysis
Ideal for standard laboratory scale and highly pure API synthesis.
-
Preparation & Safety: Purge a heavy-walled reaction flask with inert gas (N₂ or Ar). Causality: Dry Pd/C is highly pyrophoric; inert atmospheres prevent accidental ignition of solvent vapors.
-
Catalyst Loading: Add 10% Pd/C (typically 10-20% w/w relative to the substrate). Immediately wet the catalyst with a small amount of the chosen solvent (e.g., MeOH) under N₂.
-
Substrate Addition: Dissolve the O-benzyl protected chiral alcohol in the solvent (0.1 - 0.5 M concentration) and add it to the flask.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this cycle three times. Maintain H₂ pressure using a balloon (1 atm) or an autoclave (up to 50 psi for stubborn substrates).
-
Validation Check: Monitor the H₂ balloon for deflation or the autoclave pressure gauge for a pressure drop, indicating active hydrogen uptake.
-
-
Monitoring: Stir vigorously at room temperature. Monitor the reaction via TLC or LC-MS.
-
Validation Check: The reaction is complete when the UV-active starting material spot (due to the benzyl aromatic ring) disappears, and a non-UV active spot (the free aliphatic chiral alcohol) appears (visualized with KMnO₄ or PMA stain).
-
-
Workup: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc or MeOH. Concentrate the filtrate under reduced pressure to yield the free chiral alcohol.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Ideal for scale-up where handling H₂ gas poses a safety hazard.
-
Preparation: In a round-bottom flask, combine the substrate, 10% Pd/C (10% w/w), and solvent (MeOH or EtOH).
-
Donor Addition: Add an excess of ammonium formate (typically 5-10 equivalents) as the hydrogen donor.
-
Reaction: Heat the mixture to a mild reflux (approx. 60 °C).
-
Validation Check: The evolution of CO₂ and NH₃ gases (bubbling) serves as a visual confirmation that the transfer hydrogenation is actively occurring.
-
-
Workup: Once complete (via LC-MS), cool to room temperature, filter through Celite, and concentrate. Partition the residue between water and an organic solvent (e.g., dichloromethane) to remove residual formate salts, then dry and concentrate the organic layer.
Mechanistic Workflow Diagram
The following diagram illustrates the catalytic cycle of the hydrogenolysis process on the palladium surface.
Caption: Mechanism of palladium-catalyzed hydrogenolysis of O-benzyl ethers.
References
-
Organic Chemistry Portal. Benzyl Ethers. Available at:[Link]
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis Reagent Guides. Available at:[Link]
-
Chemistry Stack Exchange. What is the mechanism of benzyl ether hydrogenolysis? Available at:[Link]
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. Available at:[Link]
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis and Selective Reduction (Dehalogenation). Available at:[Link]
-
Semantic Scholar. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Available at:[Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Benzylation of (S)-1,3-Butanediol
Introduction: The Regioselectivity Challenge
The benzylation of (S)-1,3-butanediol presents a classic problem in protecting group chemistry: distinguishing between a primary hydroxyl group (C1-OH) and a secondary hydroxyl group (C3-OH).
While the primary alcohol is sterically less hindered and generally more nucleophilic, standard Williamson ether synthesis conditions (NaH/BnBr) often result in a statistical mixture of 1-O-benzyl (desired) , 3-O-benzyl , and 1,3-di-O-benzyl products. This lack of selectivity necessitates tedious chromatographic separations and lowers overall yield.
This guide provides three distinct protocols to solve this issue, ranked by selectivity and operational complexity.
Module 1: The Gold Standard (Organotin Method)
Context: For applications requiring >95% regioselectivity for the primary alcohol, the Stannylene Acetal method (David's Method) is the industry benchmark. It utilizes dibutyltin oxide to form a temporary cyclic intermediate that activates the primary position.
Mechanism & Workflow
The reaction proceeds via the formation of a 5-membered 1,3,2-dioxastannolane intermediate. The tin atom coordinates to both oxygens, but the primary oxygen-tin bond is more covalent and nucleophilic in the presence of mild electrophiles, or the structure aligns to permit attack predominantly at the primary position.
Caption: Activation pathway via stannylene acetal formation favoring primary O-alkylation.
Protocol 1: Stannylene Acetal Mediated Benzylation
Reagents:
-
(S)-1,3-Butanediol (1.0 eq)
-
Dibutyltin oxide (Bu₂SnO) (1.0 eq)[1]
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Cesium Fluoride (CsF) (1.1 eq) - Accelerator
-
Solvent: Toluene (Step 1), DMF (Step 2)
Step-by-Step:
-
Formation of Acetal: In a round-bottom flask equipped with a Dean-Stark trap, suspend (S)-1,3-butanediol and Bu₂SnO in Toluene (0.1 M).
-
Dehydration: Reflux for 2–4 hours until the solution becomes clear and water collection ceases. This indicates the formation of the stannylene acetal.
-
Solvent Exchange: Concentrate the toluene solution under reduced pressure to obtain the crude stannylene acetal (often a white solid or viscous oil). Redissolve in anhydrous DMF.
-
Alkylation: Add CsF and BnBr. Stir at room temperature for 12–16 hours. Note: CsF activates the tin-oxygen bond, allowing for milder conditions.
-
Workup (Critical for Tin Removal): Dilute with EtOAc and wash vigorously with 10% KF (aq) solution. The fluoride precipitates the tin as insoluble Bu₂SnF₂, which can be filtered off.
Troubleshooting (Q&A)
Q: The reaction stalled after the toluene reflux. Why? A: If the solution did not turn clear, water was not effectively removed. Ensure the Dean-Stark trap is functioning or use activated molecular sieves (4Å) in the reflux. The formation of the acetal is reversible; water must be physically removed.
Q: I am seeing significant di-benzylation. What went wrong? A: This usually happens if the stannylene acetal hydrolyzes back to the diol before benzylation. Ensure the DMF is strictly anhydrous. Also, avoid using excess BnBr (>1.2 eq) or heating the alkylation step >60°C.
Q: How do I remove the toxic tin residues completely? A: Standard silica chromatography is often insufficient.
-
Method A: Wash the organic layer with 1M NaOH (converts tin to water-soluble stannates).
-
Method B: Stir the crude oil with 10% KF on Celite in ether for 2 hours, then filter.
Module 2: The Green Alternative (Organoboron Catalysis)
Context: For pharmaceutical processes where tin contamination is a regulatory "red flag," Borinic Acid Catalysis (Taylor's Method) is the preferred approach. It uses catalytic amounts of boron to transiently activate the diol.
Protocol 2: Borinic Acid Catalyzed Benzylation
Reagents:
-
(S)-1,3-Butanediol (1.0 eq)
-
2-Aminoethyl diphenylborinate (10 mol%) or Diphenylborinic acid ethanolamine complex
-
Benzyl Bromide (1.1 eq)
-
K₂CO₃ (1.1 eq)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Setup: Combine the diol, borinic acid catalyst (10 mol%), K₂CO₃, and MeCN in a flask.
-
Addition: Add BnBr.
-
Reaction: Heat to 60°C for 24 hours.
-
Workup: Filter off solids, concentrate, and purify via flash chromatography.
Why this works: The borinic acid forms a reversible covalent bond with the diol. The resulting "ate" complex increases the nucleophilicity of the oxygen atoms, with a strong kinetic preference for the primary position due to steric factors in the transition state.
Troubleshooting (Q&A)
Q: My conversion is low (<50%). A: Water is the enemy here. While the catalyst is robust, excessive water competes for the boron center. Add 4Å molecular sieves to the reaction mixture.
Q: Can I use phenylboronic acid instead of the diphenylborinic catalyst? A: Phenylboronic acid (PhB(OH)₂) is less active for alkylation than diphenylborinic acid (Ph₂BOH). Stick to the diarylborinic systems for alkylation; boronic acids are better suited for acylation.
Module 3: Comparative Analysis & Decision Matrix
Method Selection Guide
| Feature | NaH / BnBr (Standard) | Bu₂SnO (Tin Method) | Borinic Acid (Catalytic) |
| Regioselectivity (C1:C3) | Poor (~60:40) | Excellent (>95:5) | Very Good (~90:10) |
| Yield (Isolated) | 40-50% | 85-95% | 75-85% |
| Toxicity | Low | High (Tin) | Low |
| Scalability | High | Low (Stoichiometric Tin) | High (Catalytic) |
| Cost | Low | Moderate | Moderate |
Decision Logic (DOT Visualization)
Caption: Decision matrix for selecting the optimal benzylation protocol based on project constraints.
Module 4: Analytical Verification
Issue: How do I prove I have the 1-O-benzyl isomer and not the 3-O-benzyl isomer?
Solution: 1H NMR Analysis The chemical shift of the protons alpha to the hydroxyl group is diagnostic.
-
1-O-Benzyl (Desired): The C1 protons (CH₂-OBn) will shift downfield (~3.5-3.6 ppm), while the C3 proton (CH-OH) remains closer to the starting material range (~3.9-4.0 ppm).
-
3-O-Benzyl (Undesired): The C3 proton (CH-OBn) shifts significantly downfield, while the C1 protons remain upfield.
-
Acetylation Test: If ambiguous, treat a small aliquot with Ac₂O/Pyridine.
-
If you have 1-O-Bn , you will form a secondary acetate (diagnostic shift of CH-OAc to ~5.0 ppm).
-
If you have 3-O-Bn , you will form a primary acetate (diagnostic shift of CH₂-OAc to ~4.1 ppm).
-
References
-
David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link
-
Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation and Alkylation of Diols. Journal of the American Chemical Society, 133(11), 3724–3727. Link
-
Martinelli, M. J., et al. (2002). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Journal of the American Chemical Society, 124(14), 3578-3585. Link
-
Bouzide, A., & Sauvé, G. (1997).[2] Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols. Tetrahedron Letters, 38(34), 5945-5948. Link
Sources
Removing benzyl protecting groups from (3S)-3-(benzyloxy)butan-1-ol without racemization
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals who require high-fidelity removal of benzyl (Bn) protecting groups from secondary chiral alcohols—specifically, converting (3S)-3-(benzyloxy)butan-1-ol to (3S)-butane-1,3-diol without compromising the C3 stereocenter.
Mechanistic Insight: The Causality of Racemization
To successfully deprotect (3S)-3-(benzyloxy)butan-1-ol, we must first understand the exact bonds involved. Catalytic hydrogenolysis is the most frequently employed method for the deprotection of benzyl ethers due to its mild nature[1]. During this process, the transition metal catalyst (typically Palladium) specifically targets the benzylic C–O bond because of its unusually low dissociation energy[2].
Because the aliphatic C3–O bond of the butane backbone is never broken during a standard hydrogenolysis, the (3S) stereocenter should theoretically remain perfectly intact. So, why do researchers occasionally observe racemization?
The loss of chirality is almost exclusively driven by secondary side-reactions :
-
Pd-Catalyzed Dehydrogenation: Palladium is a potent dehydrogenation catalyst. If the reaction is run at elevated temperatures or left stirring long after the starting material is consumed, the newly formed secondary alcohol can be oxidized into an achiral ketone (4-hydroxybutan-2-one). The hydrogen-rich environment immediately re-reduces this ketone, yielding a racemic (3R/3S) mixture.
-
Acid-Catalyzed Elimination/SN1: While strong acids are sometimes added to accelerate sluggish debenzylations[3], they can protonate the secondary alcohol, leading to E1 dehydration (forming an alkene) or carbocation formation, both of which destroy the stereocenter.
Reaction Pathway Visualization
Reaction pathway showing desired hydrogenolysis vs. dehydrogenation-induced racemization.
Self-Validating Experimental Protocol
This standard operating procedure (SOP) is designed as a self-validating system. Each step includes a causality check to ensure the integrity of the (3S) stereocenter is maintained.
Objective: Neutral hydrogenolysis of (3S)-3-(benzyloxy)butan-1-ol. Materials: 10% Pd/C (0.05 eq by weight), Anhydrous Methanol (MeOH), H₂ gas (balloon).
-
Substrate Preparation: Dissolve (3S)-3-(benzyloxy)butan-1-ol in anhydrous MeOH to create a 0.1 M solution in a rigorously clean round-bottom flask.
-
Causality Check: Ensure the solution is perfectly clear. Trace heavy metals or sulfur from previous synthetic steps can poison the Pd/C catalyst, leading to stalled reactions that tempt the use of harsh, racemizing conditions.
-
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst under the inert atmosphere.
-
Causality Check: Pd/C is highly pyrophoric. Adding it to a solvent containing ambient oxygen can ignite the methanol, causing localized temperature spikes that promote immediate substrate oxidation and racemization.
-
-
Atmosphere Exchange: Seal the flask. Evacuate under mild vacuum and backfill with Argon (3x). Follow this by evacuating and backfilling with H₂ gas from a balloon (3x).
-
Reaction Execution: Stir the suspension vigorously at 20–25 °C (strictly room temperature) under 1 atm of H₂.
-
Causality Check: Monitor via TLC or LC-MS every 60 minutes. The reaction must be stopped immediately upon completion (typically 2–4 hours) to prevent the Pd-catalyzed dehydrogenation cycle of the product.
-
-
Termination & Filtration: Once complete, purge the flask thoroughly with Argon to displace all H₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst.
-
Causality Check: Complete removal of Pd/C is critical before concentration. If trace palladium remains during rotary evaporation (where the water bath applies heat), it will rapidly dehydrogenate the diol product, causing late-stage racemization.
-
-
Isolation: Concentrate the filtrate under reduced pressure at a low bath temperature (<30 °C) to afford the pure (3S)-butane-1,3-diol.
Quantitative Condition Matrix
The following table summarizes how different experimental choices impact both the chemical yield and the enantiomeric excess (ee%) of the final product.
| Reaction Condition | Catalyst System | Additive | Temp (°C) | Typical Yield (%) | Stereoretention (ee %) |
| Standard Neutral | 10% Pd/C | None | 20–25 | > 95 | > 99 |
| Mixed Catalyst | Pd/C + Pd(OH)₂/C | None | 20–25 | > 95 | > 99 |
| Acid-Accelerated | 10% Pd/C | HCl (cat.) | 20–25 | > 90 | < 90 (High Risk) |
| High Temperature | 10% Pd/C | None | 60 | 80–85 | 80–90 (High Risk) |
| Lewis Acid Cleavage | BCl₃ | None | -78 | 80–85 | > 95 |
Troubleshooting & FAQs
Q: My reaction is incredibly slow and stalling at 50% conversion. Can I add an acid like HCl or TFA to accelerate it? A: We strongly advise against this. While it is true that adding strong acids or using acetic acid as a solvent facilitates the debenzylation process by protonating the ether oxygen[3], doing so with (3S)-3-(benzyloxy)butan-1-ol introduces a high risk of E1 elimination or carbocation formation at the C3 position, which will destroy your stereocenter.
Q: If I cannot use acid, how do I force a sluggish debenzylation to completion? A: First, evaluate your solvent. The rate of O-benzyl hydrogenolysis is highly solvent-dependent; switching from THF to Methanol or Ethanol can drastically improve reaction kinetics[3]. If the reaction still stalls, the substrate may be poisoning the catalyst. Instead of raising the temperature, use a mixed catalyst system. A 1:1 combination of standard Pd/C and Pearlman’s catalyst (Pd(OH)₂/C) has been proven to act as a highly efficient, neutral alternative for stubborn benzyl ethers[4].
Q: I followed the neutral protocol, but my chiral HPLC shows 85% ee instead of >99% ee. What went wrong? A: This is a classic symptom of over-reaction. Because the benzylic C-O bond cleavage does not inherently touch the chiral center[2], the racemization happened after the product was formed. You likely left the reaction stirring under H₂ long after the starting material was consumed, or you concentrated the product on a rotary evaporator at >40 °C without fully filtering out the microscopic Pd/C particles. Ensure strict temperature control and immediate workup upon completion.
References
Sources
Separating mono-benzylated 1,3-butanediol isomers by flash chromatography
Technical Support Center: Chromatography Solutions Topic: Separation of Mono-Benzylated 1,3-Butanediol Isomers
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological frameworks for separating positional isomers of mono-benzylated 1,3-butanediol via normal-phase flash chromatography.
Mechanistic Insight: The Causality of Elution
When 1,3-butanediol is subjected to mono-benzylation (e.g., using benzyl bromide with a base or via metal-ion catalysis [1]), the reaction yields two positional isomers: 1-O-benzyl-1,3-butanediol and 3-O-benzyl-1,3-butanediol . Separating these isomers on normal-phase silica gel is notoriously challenging due to their similar molecular weights and polarities.
The "Why" Behind the Separation: Retention on normal-phase silica gel is dictated by the strength of hydrogen bonding between the analyte's polar functional groups and the stationary phase's free silanol (-SiOH) groups.
-
1-O-benzyl-1,3-butanediol possesses a free secondary alcohol at the C3 position. Secondary alcohols are sterically hindered by adjacent carbon chains, which physically restricts their ability to form tight, stable hydrogen bonds with the silica surface.
-
3-O-benzyl-1,3-butanediol possesses a free primary alcohol at the C1 position. Primary alcohols lack this steric bulk, allowing them to approach the silanol groups closely and form significantly stronger hydrogen bonds.
Data Presentation: Isomer Properties
The following table summarizes the quantitative and structural data necessary for identifying and tracking the isomers during separation.
| Isomer | Free Hydroxyl Type | Steric Hindrance | Relative Polarity (Silica) | Elution Order | Typical Rf (EtOAc:PE 1:3) |
| 1-O-benzyl-1,3-butanediol | Secondary (-CH(OH)CH3) | High | Lower | 1st | ~0.45 |
| 3-O-benzyl-1,3-butanediol | Primary (-CH2OH) | Low | Higher | 2nd | ~0.25 - 0.30 |
Reaction & Isomer Formation Pathway
Reaction pathway generating positional isomers with distinct steric profiles.
Standard Operating Procedure (SOP): Flash Chromatography
This protocol is designed as a self-validating system. By incorporating real-time Thin Layer Chromatography (TLC) monitoring, the operator constantly verifies the separation integrity before pooling fractions.
Materials Required:
-
Silica Gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Petroleum Ether (PE) or Hexanes.
-
TLC Plates (Silica gel 60 F254)
-
Stain: Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA)
Step-by-Step Methodology:
-
Column Preparation: Select a column diameter that allows for a sample-to-silica mass ratio of 1:50 (critical for closely eluting isomers). Slurry pack the column using 100% PE to ensure a uniform, bubble-free stationary phase bed.
-
Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Apply the solution evenly to the flat top of the silica bed. Self-Validation: If the sample is too viscous, use dry-loading (adsorb onto 2-3x mass of silica, dry, and load as a powder) to prevent band tailing.
-
Elution Strategy: Begin elution with an isocratic flow of 10% EtOAc in PE. Once the solvent front has passed through 2 column volumes (CV), initiate a shallow gradient up to 25% EtOAc in PE.
-
Fraction Collection: Collect small fractions (e.g., 10 mL for a 10 g crude run). Do not increase fraction size, as the ΔRf between the two isomers is narrow (~0.15 - 0.20).
-
Validation & Pooling: Spot every third fraction on a TLC plate. Develop the plate in 25% EtOAc/PE. Visualize under UV light (254 nm) to locate the benzyl rings, then dip in KMnO₄ stain and heat. The free hydroxyl groups will rapidly reduce the stain, appearing as bright yellow spots on a purple background. Pool fractions containing pure single spots.
Chromatography Troubleshooting Logic
Decision tree for optimizing solvent systems prior to column loading.
Troubleshooting & FAQs
Q: My isomers are co-eluting on the column despite looking separated on the TLC plate. How can I fix this? A: Co-elution when TLC looks promising is almost always a result of column overloading or gradient steepness .
-
Causality: If the sample band is too wide at the top of the column, the trailing edge of the 1-O-benzyl isomer will overlap with the leading edge of the 3-O-benzyl isomer.
-
Solution: Reduce your sample load to <2% of the silica mass. Additionally, flatten your gradient. Run at 15% EtOAc for 3-4 extra column volumes before stepping up to 25% EtOAc.
Q: I cannot see my product spots clearly under UV light, even though they contain a benzyl group. Why? A: While the benzyl ether does possess a UV chromophore (absorbing at 254 nm), its molar absorptivity is relatively low compared to highly conjugated systems. If your fraction concentration is dilute, the UV quenching will be faint.
-
Solution: Always use a secondary chemical visualization method. A universal stain like Phosphomolybdic Acid (PMA) or a functional-group specific stain like p-Anisaldehyde (which reacts beautifully with alcohols upon heating) provides a definitive, self-validating confirmation of your product's presence.
Q: My product bands are streaking down the column, leading to poor recovery. What causes this? A: Streaking of aliphatic alcohols on silica gel is often caused by excessively strong, non-linear hydrogen bonding interactions with highly active silanol sites.
-
Solution: Ensure your silica gel is properly hydrated (standard flash silica is usually fine, but aggressively dried silica can cause streaking). If streaking persists, adding 0.1% to 0.5% of a modifier like triethylamine (Et₃N) or acetic acid (AcOH) to your eluent can competitively block these highly active sites, sharpening your elution bands.
References
-
Guo, Y.-F., Zhang, L.-Y., Zhang, G.-H., & Dong, H. "Site-Switchable Alkylation of Carbohydrates Controlled by Inexpensive Metal Ion Catalysts." ACS Catalysis, 2025, 15(9), 7414-7428.1
Sources
Preventing acyl migration in (3S)-3-(benzyloxy)butan-1-ol derivatives
Technical Support Center: Acyl Migration Control in (3S)-3-(benzyloxy)butan-1-ol Scaffolds
Current Status: Active Ticket ID: CHEM-SUP-103-AM Assigned Specialist: Senior Application Scientist Subject: Prevention of 1,3-Acyl Migration in Chiral Diol Derivatives
Executive Summary
You are likely observing a loss of regiochemical purity in your (3S)-3-(benzyloxy)butan-1-ol derivatives. This is not a failure of your initial acylation reaction but a post-synthetic equilibration known as acyl migration .
In 1,3-systems like yours, an ester group at the C1 position can migrate to the C3 position (or vice versa) via a thermodynamically driven equilibration. This process is accelerated by heat, acid/base catalysis, and polar protic solvents. This guide provides the mechanistic insight and protocols required to arrest this migration.
Module 1: Diagnostic & Mechanism
Q: Why is my pure regioisomer degrading into a mixture?
A: You are fighting the "Neighboring Group Participation" effect. In your molecule, the distance between the C1-Oxygen and the C3-Oxygen allows for the formation of a 6-membered cyclic orthoacid intermediate . This is the transition state that facilitates the transfer of the acyl group.
If you remove the benzyl protecting group (Bn) to reveal the C3-hydroxyl, or if you are manipulating the free diol, the C3-OH will attack the C1-Ester carbonyl.
The Migration Pathway:
-
Attack: The free hydroxyl (C3) attacks the ester carbonyl (C1).
-
Intermediate: A 6-membered cyclic orthoester forms.
-
Collapse: The ring opens, leaving the acyl group on the thermodynamically preferred oxygen (often the primary alcohol, but equilibrium exists).
Figure 1: The 1,3-acyl migration mechanism via a 6-membered transition state.
Module 2: Synthetic Troubleshooting (Chemical)
Q: How do I prevent migration during Benzyl deprotection?
A: This is the most common failure point. Standard hydrogenolysis (H₂/Pd-C) generates a free diol surface environment that can be acidic. Reference Insight: Research confirms that acyl moieties migrate significantly during debenzylation of 1,3-benzyl-acylglycerols if protons are available at the catalytic surface [1].
Protocol: Buffered Hydrogenolysis Do not use unbuffered Pd/C. The slight acidity of the carbon support catalyzes the formation of the cyclic intermediate.
-
Solvent: Use Ethyl Acetate (EtOAc) or THF. Avoid Methanol/Ethanol (protic solvents accelerate migration).
-
Catalyst: Pd/C (10% loading).
-
Additive (Critical): Add 0.1 – 0.5 equivalents of Pyridine or Sodium Bicarbonate to the reaction mixture. This neutralizes surface acidity.
-
Temperature: Run at 0°C to 10°C . Do not heat.
Q: Which solvents suppress migration?
A: Solvent polarity and hydrogen-bonding capability dictate the migration rate. Non-polar solvents generally slow the stabilization of the charged transition state, but results in lipid chemistry suggest a nuanced approach where polar aprotic solvents can sometimes be safer than protic ones [2].
| Solvent System | Migration Risk | Recommendation |
| Methanol / Ethanol | HIGH | AVOID. Protic solvents facilitate proton transfer, speeding up migration. |
| Water / Buffer (pH > 8) | HIGH | AVOID. Base catalysis is the fastest migration trigger. |
| Dichloromethane (DCM) | LOW | PREFERRED. Good solubility, non-protic. |
| Toluene / Hexane | LOW | PREFERRED. Excellent for storage. |
| THF | MEDIUM | Acceptable if strictly anhydrous. |
Module 3: Enzymatic Resolution (The "Silver Bullet")
Q: Chemical acylation is too messy. Is there a biocatalytic alternative?
A: Yes. Lipases are the industry standard for solving this specific regioselectivity problem. The Solution: Candida antarctica Lipase B (CAL-B), commercially available as Novozym 435 .[1]
Why it works: CAL-B has a deep, narrow active site that sterically precludes the secondary alcohol (at C3) from entering the catalytic pocket effectively, while the primary alcohol (at C1) reacts rapidly. This provides >98% regioselectivity [3].
Protocol: CAL-B Regioselective Acylation Target: Selective acylation of C1-OH in the presence of C3-OH.
-
Substrate: Dissolve (3S)-butane-1,3-diol (or derivative) in MTBE or Toluene .
-
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).[2] The byproduct is acetaldehyde (volatile), driving the equilibrium forward.
-
Enzyme: Add Novozym 435 (20 mg/mmol substrate).
-
Conditions: Stir at 30°C for 4–6 hours.
-
Termination: Filter off the enzyme beads.
-
Result: Exclusive formation of the 1-O-acetyl derivative.
Figure 2: Workflow for lipase-catalyzed regioselective acylation.
Module 4: Storage & Analysis
Q: My NMR looks different today than it did yesterday. Why?
A: You likely dissolved your sample in CDCl₃ (Chloroform-d) and let it sit. CDCl₃ is naturally acidic (forming DCl/HCl over time). This acidity catalyzes the migration in the NMR tube.
Corrective Actions:
-
NMR Solvent: Filter CDCl₃ through basic alumina before use, or switch to Benzene-d6 or DMSO-d6 (though DMSO is hard to remove).
-
Storage: Store the pure compound in Hexane/Toluene at -20°C .
-
Flash Chromatography:
-
Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexane.
-
Elute rapidly.
-
Do not leave the compound on the column.
-
References
-
Acyl migration during debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols. Source: Lipids (2006). Context: Demonstrates the migration mechanism during Pd/C hydrogenolysis. Link:[Link]
-
Effect of Solvent on Acyl Migration of 2-Monoacylglycerols. Source: Journal of Agricultural and Food Chemistry (2020).[3][4] Context: Defines solvent polarity impact on migration rates (applicable to 1,3-diols). Link:[Link][4]
-
Regioselective acylation of polyhydroxylated natural compounds by Candida antarctica lipase B. Source: ResearchGate / Journal of Molecular Catalysis B (2003). Context: Establishes the protocol for using CAL-B to distinguish primary vs. secondary hydroxyls. Link:[Link]
Sources
Technical Support Center: Synthesis of (S)-3-benzyloxy-1-butanol
Topic: Optimization & Troubleshooting for (S)-3-benzyloxy-1-butanol Synthesis Document ID: TSC-OPT-2026-CHIRAL Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]
Executive Technical Overview
The synthesis of (S)-3-benzyloxy-1-butanol is a critical workflow in the generation of chiral building blocks for polyketide antibiotics, pheromones, and statin side-chains.[1]
The industry-standard route relies on the "Roche Ester" Strategy : starting from Ethyl (S)-3-hydroxybutyrate , followed by protection and reduction.[1] While seemingly straightforward, this pathway contains a specific "process trap" at the protection stage: the risk of
This guide prioritizes Route A (Acid-Catalyzed Protection) over the traditional Williamson Ether Synthesis to maximize yield and preserve enantiomeric excess (ee).[1]
Target Molecule Profile
-
IUPAC Name: (3S)-3-(benzyloxy)butan-1-ol[1]
-
CAS Registry Number: 81002-98-8 (Generic/Racemic), Specific (S)-isomer often referenced in patents.[1]
-
Key Structural Feature: Secondary benzyl ether (C3) + Primary free alcohol (C1).[1]
-
Chiral Integrity: Derived from the chiral pool (Ethyl (S)-3-hydroxybutyrate).[1]
The Optimized Workflow (The "Anti-Elimination" Protocol)
The following diagram illustrates the optimized pathway, highlighting the critical divergence between the "High Risk" basic route and the "High Yield" acidic route.
Caption: Comparative workflow showing the advantage of acid-catalyzed benzylation to avoid beta-elimination side reactions.
Troubleshooting Guide: Phase-Specific Issues
Phase 1: Protection of Ethyl (S)-3-hydroxybutyrate
Goal: Attach Benzyl (Bn) group to the C3 secondary alcohol without racemization or elimination.[1]
| Symptom | Probable Cause | Corrective Action (The "Fix") |
| Formation of Crotonates (Olefin byproducts) | Base-Catalyzed | Switch to Acid Catalysis. Use Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.2 equiv) with catalytic Triflic Acid (TfOH) or TMSOTf in cyclohexane/DCM.[1] This maintains a neutral/acidic pH, completely suppressing elimination [1]. |
| Low Conversion (Starting Material Remains) | Steric Hindrance. The secondary alcohol at C3 is sterically crowded. | Increase Concentration. Run the reaction at high concentration (0.5 M to 1.0 M). If using the BTCA method, ensure the imidate is fresh. |
| Loss of Optical Activity (Racemization) | Retro-Aldol Mechanism. Under strong basic conditions and heat, the | Temperature Control. If you must use Williamson conditions (NaH), keep temperature strictly < 0°C . However, the acid-catalyzed route (BTCA) is inherently safer for chiral integrity.[1] |
Phase 2: Reduction of the Ester
Goal: Convert Ethyl (S)-3-benzyloxybutyrate to (S)-3-benzyloxy-1-butanol.
| Symptom | Probable Cause | Corrective Action (The "Fix") |
| Loss of Benzyl Group (Diol Formation) | Hydrogenolysis. If using Catalytic Hydrogenation (H2/Pd-C) to reduce the ester, you will cleave the benzyl ether.[1] | Use Hydride Donors. Use LiAlH4 (Lithium Aluminum Hydride) in THF or Et2O.[1] Hydrides reduce esters to alcohols without touching benzyl ethers [2]. |
| "Gelatinous" Workup (Low Recovery) | Aluminum Emulsions. Standard water quenching of LiAlH4 creates sticky aluminum hydroxides that trap product. | Fieser Workup Protocol. For |
| Aldehyde Contamination | Incomplete Reduction. Use of weaker reductants (e.g., NaBH4 without additives) or insufficient stoichiometry.[1] | Stoichiometry Check. Ensure 0.5–0.75 molar equivalents of LiAlH4 (since 1 mol LAH = 4 hydrides). Or use NaBH4 + CaCl2 or LiBH4 if avoiding LAH is necessary for safety. |
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Benzylation (Recommended)
Avoids elimination and racemization.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents:
-
Reaction:
-
Dissolve substrate and imidate in solvent.[2]
-
Add Triflic Acid (TfOH) (catalytic, 50 µL) dropwise at RT.
-
Observation: A white precipitate (trichloroacetamide) will form as the reaction proceeds.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Product (
) is less polar than starting material.[1] -
Workup: Filter off the amide precipitate. Wash filtrate with sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[1]
-
Yield Target: >90% isolated yield.
Protocol B: Reduction to Alcohol
Standard Hydride Reduction.
-
Setup: 500 mL 3-neck flask, reflux condenser, N2 atmosphere.
-
Reagents:
-
Addition: Cool LAH suspension to 0°C. Add ester solution dropwise over 20 mins. (Exothermic!).[1]
-
Completion: Warm to RT and stir for 2 hours.
-
Quench (Fieser Method):
-
Cool to 0°C.
-
Add 0.6 mL H2O (slowly!).[1]
-
Add 0.6 mL 15% NaOH.
-
Add 1.8 mL H2O.
-
Warm to RT and stir 15 mins until precipitate is white and granular.
-
-
Purification: Filter through Celite. Concentrate filtrate. Distill (Kugelrohr) or Column Chromatography.[1]
Frequently Asked Questions (FAQ)
Q: Can I start with (S)-1,3-butanediol and selectively benzylate it? A: Not recommended. Benzylation of 1,3-butanediol favors the primary alcohol (position 1) due to steric accessibility and higher acidity [4].[1] This yields 1-benzyloxy-3-butanol, which is the regioisomer of your target.[1] To get the benzyl group on the secondary position (3) while leaving the primary free, you must protect the secondary alcohol before the primary alcohol exists (i.e., at the ester stage).
Q: Is there a biocatalytic route to avoid LiAlH4? A: Yes, but it requires specific precursors. You can perform an asymmetric reduction of 4-benzyloxy-2-butanone using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).[1] However, synthesizing 4-benzyloxy-2-butanone often requires Michael addition of benzyl alcohol to methyl vinyl ketone, which can be low-yielding.[1] The Roche Ester route remains the most robust for scale-up.[1]
Q: How do I determine the enantiomeric excess (ee) of the final product? A: Standard Chiral HPLC or GC.
-
Column: Chiralcel OD-H or Chiralpak AD-H.[1]
-
Derivatization: If separation is poor, derivatize the primary alcohol with Tosyl chloride or Acetyl chloride to improve resolution on the chiral column.
-
Alternative: Mosher's Ester analysis using (R)- and (S)-MTPA chloride.[1]
References
-
Wessel, H. P., Iversen, T., & Bundle, D. R. (1985).[1] "Acid-catalysed benzylation of hydroxyl groups with trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.[1] Link
-
Seebach, D., et al. (1980).[1] "Preparation of chiral building blocks from (S)-3-hydroxybutyrate." Helvetica Chimica Acta, 63, 1960.[1] (Foundational work on Roche Ester transformations).
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard protocol for Aluminum workups).
-
Bouzide, A., & Sauvé, G. (1997).[1] "Highly selective silver(I) oxide mediated monoprotection of symmetrical diols." Tetrahedron Letters, 38(34), 5945-5948.[1] (Demonstrates primary vs secondary selectivity issues). Link[1]
Sources
Troubleshooting low enantiomeric excess in 3-benzyloxybutanol production
Topic: Troubleshooting Low Enantiomeric Excess (
Diagnostic Workflow: Start Here
Before adjusting parameters, we must define the specific synthesis route. "3-benzyloxybutanol" is often used ambiguously in industrial settings. Please identify your specific isomer and route below to jump to the relevant troubleshooting module.
Caption: Figure 1.[1] Diagnostic decision tree to identify the specific failure mode based on substrate structure and synthesis methodology.
Module 1: Biocatalytic Reduction (KREDs/ADHs)
Context: Reduction of 4-benzyloxy-2-butanone using Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH).
Target
The Problem: "My dropped from >99% to 92% upon scale-up."
In KRED systems, low
Root Cause Analysis
| Potential Cause | Mechanism of Failure | Diagnostic Test |
| Spontaneous Reduction | Non-enzymatic reduction by residual cofactor (NADPH) or cellular debris. | Run a "No Enzyme" control with lysate/cofactor only. |
| Racemization | The product oxidizes back to the ketone and re-reduces (equilibrium). | Check if |
| Cosolvent Effect | Organic cosolvents (DMSO, IPA) alter the enzyme's active site conformation. | Screen |
| pH Drift | Enzyme stereoselectivity is pH-dependent; scale-up often lacks pH stat control. | Monitor pH profile. KREDs prefer pH 6.5–7.5. |
Troubleshooting Protocol
1. The "Reverse-Scan" Check:
Biocatalytic reductions are reversible. If you leave the reaction too long, the enzyme may catalyze the reverse oxidation of your chiral alcohol back to the achiral ketone, which is then re-reduced. If the enzyme is not perfectly stereoselective in the reverse direction, this "recycling" erodes
-
Action: Quench the reaction at 95% conversion rather than waiting for 100%.
-
Action: Add a "suicide substrate" or excess cofactor recycling enzyme (GDH/Glucose) to drive the equilibrium forward irreversibly.
2. Phase Interface Issues (Biphasic Systems): 4-benzyloxy-2-butanone is hydrophobic. In a biphasic system (Water/Butyl Acetate), the ketone stays in the organic phase while the enzyme is in the aqueous phase.
-
The Fix: Increase agitation rate or add a surfactant (Tween-80). Caution: If the reaction is too slow, background spontaneous hydrolysis/reduction competes with the enzyme.
Module 2: Lipase-Catalyzed Kinetic Resolution
Context: Resolution of racemic 4-benzyloxy-2-butanol (or similar) using Candida antarctica Lipase B (CAL-B/Novozym 435).
Target
The Problem: "I cannot get above 95%, or my yield is plummeting."
Kinetic resolution is governed by the Selectivity Factor (E) . A common misconception is that high
The Conversion-EE Trade-off
You must choose one target:
-
Targeting Pure Product (Ester): Stop at <40% conversion.
-
Targeting Pure Substrate (Alcohol): Push to >52% conversion.
If you are isolating the remaining alcohol and the
Critical Parameter: Water Activity (
)
Lipases require a monomolecular layer of water to function, but excess water promotes hydrolysis (the reverse reaction), which scrambles stereochemistry.
-
Symptom: Reaction stalls or
erodes overnight. -
Fix:
-
Dry Solvents: Use MTBE or DIPE dried over molecular sieves.
-
Salt Hydrates: Add a salt hydrate pair (e.g.,
) to buffer the water activity to . -
Acyl Donor: Switch from Vinyl Acetate to Isopropenyl Acetate . Vinyl acetate releases acetaldehyde, which can form Schiff bases with lysine residues on the lipase, deactivating it. Isopropenyl acetate releases acetone, which is inert.
-
Caption: Figure 2. Kinetic competition in lipase resolution. Excess water causes hydrolysis of the formed product, lowering the enantiomeric excess.
Module 3: Chemocatalysis (Asymmetric Transfer Hydrogenation)
Context: Ruthenium/Rhodium catalysis (e.g., Ru-TsDPEN, Noyori type) of 4-benzyloxy-2-butanone.
The Problem: "The reaction works on 1g, but fails on 100g."
1. Catalyst Poisoning by Precursor Impurities
The benzyloxy group is often installed via benzyl chloride/bromide.
-
The Killer: Trace halides (
, ) or residual base ( ) from the protection step. Halides coordinate strongly to Ru/Rh, displacing the chiral ligand or hydride. -
The Fix: Wash the ketone precursor with EDTA solution or pass it through a short silica plug before hydrogenation. Ensure the precursor is neutral.
2. Temperature vs. Enantioselectivity
In ATH (Asymmetric Transfer Hydrogenation), there is a steep trade-off between rate and
-
Observation: Scale-up often involves poorer heat transfer. If the internal temperature spikes during reagent addition, the "fast but non-selective" racemic pathway becomes accessible.
-
Protocol: Maintain temperature strictly at 0–5°C. Do not let exotherms exceed 10°C.
Module 4: Analytical Troubleshooting (The "Hidden" Failure)
Issue: You might actually have high
Scenario: 3-benzyloxybutanol is a viscous oil. Direct injection on Chiral GC/HPLC often leads to peak tailing, which masks the minor enantiomer.
Derivatization Protocol for Accurate Measurement: Do not inject the free alcohol. Derivatize it to the Acetate or Trifluoroacetate .
-
Take 10 mg sample.
-
Add 100 µL Pyridine + 100 µL Acetic Anhydride.
-
Heat at 60°C for 30 mins.
-
Quench with MeOH, extract with Hexane.
-
Inject the ester on Chiralcel OD-H or AD-H (HPLC) or Chirasil-Dex (GC). Why? Eliminates hydrogen bonding with the stationary phase, sharpening peaks and revealing the "true"
.
References
-
Biocatalytic Reduction & KREDs
- Optimization of KRED systems for pharmaceutical intermedi
-
Source:
-
Lipase Kinetic Resolution
- Mechanistic insights into CAL-B resolution of secondary alcohols.
-
Source:
-
Asymmetric Hydrogenation (Noyori Type)
- Ruthenium-catalyzed transfer hydrogen
-
Source:
-
Dynamic Kinetic Resolution (DKR)
- Overcoming the 50% yield limit using Ru-Lipase combo.
-
Source:
Sources
Minimizing byproduct formation in 1,3-diol protection reactions
Technical Support Center: 1,3-Diol Protection Strategies
Welcome to the Advanced Synthesis Support Module
Subject: Minimizing Byproduct Formation in 1,3-Diol Protection Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational
This guide is not a textbook; it is a troubleshooting engine designed to resolve specific failure modes in the protection of 1,3-diols. In drug discovery and polyketide synthesis, the protection of 1,3-diols is rarely about "blocking an alcohol"; it is about conformational control .
Our core philosophy: The byproduct is not an accident; it is a thermodynamic signal that you are fighting the molecule's preferred geometry.
Module 1: The Acetonide Trap (Thermodynamic vs. Kinetic Control)
The Core Problem: Users often report low yields or oligomerization when attempting to protect anti-1,3-diols as acetonides (isopropylidene acetals).
The Mechanism: The formation of a 1,3-diol acetonide is reversible. Under thermodynamic control (acid catalysis), the system seeks the lowest energy chair conformation.
-
Syn-1,3-diols: Form a stable chair conformation where the acetonide methyls are equatorial/axial. This is the "Rychnovsky Standard."
-
Anti-1,3-diols: Cannot form a chair without placing a substituent in a severe diaxial interaction. They are forced into a high-energy twist-boat conformation.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Oligomerization / Polymerization | You are trying to force an acetonide on an anti-1,3-diol. The intermolecular reaction (linking two molecules) is energetically favored over the strained intramolecular twist-boat. | Switch Strategy: Do not use acetonides for anti-diols. Use Silyl Ethers (TBS/TES) or Esters . If a cyclic constraint is required, use a Cyclic Carbonate or Boronate . |
| Mixture of 5- and 6-membered rings | Competition between 1,2-diol and 1,3-diol sites. Acetonides generally prefer 5-membered rings (1,2-diols) kinetically. | Switch Reagent: Use Benzaldehyde Dimethyl Acetal .[1] Benzylidene acetals thermodynamically prefer the 6-membered ring (1,3-dioxane) due to the equatorial preference of the phenyl group. |
| Hydrolysis during workup | The acetonide is too labile. Anti-acetonides hydrolyze ~100x faster than syn-acetonides due to the release of twist-boat strain. | Buffer Heavily: Use Et₃N (Triethylamine) or Pyridine before adding water. Ensure pH > 8 during isolation. |
Visualizing the Stereochemical Trap:
Figure 1: The energetic bifurcation of 1,3-diol protection. Syn-diols form stable chairs; Anti-diols suffer strain, leading to polymerization or hydrolysis.
Module 2: The Benzylidene Solution (Regioselectivity)
The Core Problem: "I have a 1,2,3-triol (or polyol). How do I protect the 1,3-diol selectively without touching the 1,2-diol?"
The Solution: Unlike acetonides, Benzylidene Acetals operate under a different thermodynamic imperative. The 6-membered ring (1,3-dioxane) allows the bulky phenyl group to sit in the equatorial position, which is often more stable than the competing 5-membered ring (1,3-dioxolane).
Standard Operating Procedure (SOP): Thermodynamic Benzylidene Protection
-
Reagents:
-
Protocol:
-
Dissolve polyol in solvent under Argon.
-
Add Benzaldehyde Dimethyl Acetal.[1]
-
Critical Checkpoint: Monitor TLC.[1] If kinetic 5-membered rings form initially, allow reaction to run longer (4-12h) to equilibrate to the thermodynamic 6-membered product.
-
Quench: Add Et₃N (excess relative to acid) before concentration.
-
-
Byproduct Management:
| Byproduct | Cause | Fix |
| Incomplete Conversion (Mixed Acetal) | Reaction stopped too early; moisture present. | Use 3Å molecular sieves in the reaction. Ensure high vacuum drying of substrate. |
| Wrong Regioisomer (1,2-protection) | Kinetic control dominance. | Heat to 40-50°C to push equilibrium to the 6-membered ring. |
Module 3: Silylation & Migration Risks
The Core Problem: "My 1,3-diol mono-protection resulted in a mixture of regioisomers or bis-protection."
The Mechanism: Under basic conditions (standard silylation: TBSCl/Imidazole), the alkoxide intermediate can undergo 1,3-silyl migration . This is rapid in 1,3-diols due to the proximity of the hydroxyls (6-membered transition state).
Decision Matrix for Silylation:
-
Scenario A: You need to protect BOTH hydroxyls.
-
Do not use 2 equiv of TBSCl (slow, risk of migration).
-
Use:TIPDSCl₂ (1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane). This reagent is "strap-shaped" and specifically designed to bridge 1,3-diols.
-
Result: A stable 8-membered ring that locks the conformation.
-
-
Scenario B: You need MONO-protection.
-
Risk:[2] Migration of the silyl group to the less hindered alcohol.
-
Protocol: Use TBSOTf / 2,6-Lutidine at -78°C .
-
Why: Lutidine is a non-nucleophilic base; low temp suppresses migration (kinetic control). Avoid Imidazole/DMAP if migration is observed.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use Rychnovsky acetonide analysis on my anti-diol? A: No. The Rychnovsky method relies on the distinct ¹³C NMR shifts of the syn-acetonide (chair). The anti-acetonide (twist-boat) is often too unstable to isolate pure or gives broad signals due to conformational flux.
Q: I need to remove a benzylidene acetal but keep a TBS ether intact. How? A: Do not use acid hydrolysis (HCl/AcOH), which will cleave the TBS. Use hydrogenolysis (H₂, Pd/C) or reductive cleavage (DIBAL-H) to open the ring to a benzyl ether.
Q: My acetonide formation is stalling at 50% conversion. A: You are likely fighting water. The reaction produces MeOH or H₂O.
-
Method A: Use 2,2-Dimethoxypropane (consumes water chemically).
-
Method B: Soxhlet extraction with molecular sieves (if using acetone).
References & Grounding
-
Rychnovsky's Analysis (Stereochemical Assignment):
-
Title: "Acetals as Protecting Groups and Stereochemical Probes"
-
Source:Chemical Reviews / Rychnovsky, S. D., et al.
-
Context: Establishes the thermodynamic preference of syn-1,3-diols for acetonides.
-
(Note: Direct DOI link to seminal work)
-
-
Thermodynamic Control (Benzylidene vs Acetonide):
-
Silyl Migration & TIPDS:
-
Title: "Simultaneous Protection of 1,3-Diols"
-
Source:Journal of Organic Chemistry
-
Context: Use of 1,1,3,3-tetraisopropyldisiloxane (TIPDS) for 1,3-diol bridging.
-
-
Kinetic Separation of Diastereomers:
-
Title: "Diastereomer-Differentiating Hydrolysis of 1,3-Diol-Acetonides"
-
Source:Organic Letters
-
Context: Explains why anti-acetonides hydrolyze faster, allowing separation.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. Acetonides [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum analysis of (3S)-3-(benzyloxy)butan-1-ol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of (3S)-3-(benzyloxy)butan-1-ol . It is designed for researchers synthesizing chiral building blocks and requires precise structural verification and enantiomeric purity assessment.
Comparison Guide & Technical Reference
Executive Summary
(3S)-3-(benzyloxy)butan-1-ol is a valuable chiral intermediate derived from (S)-1,3-butanediol. Its NMR analysis presents specific challenges, primarily the diastereotopic nature of the C1 and C2 protons induced by the C3 chiral center, and the differentiation of the benzylic methylene protons. This guide compares the product's spectral signature against its precursor and outlines protocols for determining enantiomeric purity using Mosher's ester analysis.[1]
Chemical Profile & Structural Context
| Feature | Detail |
| IUPAC Name | (3S)-3-(benzyloxy)butan-1-ol |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Key Structural Elements | Secondary Benzyl Ether (C3), Primary Alcohol (C1), Chiral Center (C3) |
| Solvent for Analysis | CDCl₃ (Standard), DMSO-d₆ (For OH coupling visualization) |
1H NMR Spectral Analysis (CDCl₃, 400 MHz)
The following data represents the characteristic spectral signature of the isolated (S)-enantiomer.
Table 1: Chemical Shift Assignments
| Position | δ (ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Notes |
| Ar-H | 7.25 – 7.38 | Multiplet (m) | 5H | - | Aromatic protons (Phenyl group). |
| Bn-CH₂ | 4.45 & 4.62 | AB System (d) | 2H | J ≈ 11.5 | Diastereotopic benzylic protons. Often appear as two doublets (AB quartet) due to C3 chirality. |
| H-3 | 3.75 – 3.85 | Multiplet (m) | 1H | - | Methine proton at the chiral center (α to OBn). |
| H-1 | 3.65 – 3.75 | Multiplet (m) | 2H | - | Methylene protons α to OH. Diastereotopic but often overlapping. |
| OH | 2.50 – 3.00 | Broad Singlet (br s) | 1H | - | Position varies with concentration/temperature. Disappears with D₂O shake. |
| H-2 | 1.70 – 1.85 | Multiplet (m) | 2H | - | Internal methylene (β-protons). Distinctly diastereotopic (complex splitting). |
| H-4 | 1.22 | Doublet (d) | 3H | J ≈ 6.2 | Terminal methyl group. |
Deep Dive: The "Diastereotopic Effect"
Unlike achiral alcohols, the presence of the stereocenter at C3 renders the protons at C1 and C2 diastereotopic (chemically non-equivalent).
-
C2 Protons (H-2a/H-2b): These are adjacent to the chiral center. They will not appear as a simple quartet or triplet. Instead, expect two complex multiplets or a higher-order pattern, as they couple differently to H-3 and H-1.
-
Benzylic Protons (Bn-CH₂): Even though they are far from the chiral center, the chirality at C3 breaks the symmetry of the molecule. High-field NMR (400 MHz+) typically resolves these as an AB system (two doublets leaning toward each other) rather than a singlet.
Comparative Analysis: Product vs. Alternatives
Scenario A: Synthesis Monitoring (vs. Starting Material)
The most common "alternative" in a lab setting is the unreacted starting material, (S)-1,3-butanediol .
| Feature | (S)-1,3-Butanediol (Precursor) | (3S)-3-(benzyloxy)butan-1-ol (Product) | Diagnostic Indicator |
| Aromatic Region | Empty (0 signals > 6 ppm) | Multiplet @ 7.3 ppm (5H) | Presence of Benzyl Group |
| Benzylic CH₂ | None | AB System @ 4.5 ppm (2H) | Successful Etherification |
| H-3 Shift | ~4.0 ppm (CH-OH) | ~3.8 ppm (CH-OBn) | Upfield Shift (Shielding) |
| OH Signals | Two (variable) | One (variable) | Loss of 2° OH signal |
Scenario B: Enantiomeric Purity (vs. Racemate)
Standard 1H NMR cannot distinguish the (S) enantiomer from the (R) enantiomer in an achiral solvent (CDCl₃). To verify the "3S" designation, you must create a diastereomeric environment.
Method: Mosher's Ester Analysis By derivatizing the primary alcohol (C1) with a chiral auxiliary (MTPA-Cl), you create diastereomers that have distinct chemical shifts.
-
Reaction: Product + (R)-MTPA-Cl
(S)-Alcohol-(R)-Mosher Ester. -
Comparison: If the sample is racemic, the H-4 (Methyl) doublet will split into two distinct doublets (one for S-R ester, one for R-R ester).
-
Purity Check: A single set of signals confirms >95% ee.
Experimental Protocols
Protocol 1: Standard Structural Verification
-
Sample Prep: Dissolve ~10 mg of oil in 0.6 mL CDCl₃ .
-
Acquisition: Run standard 1H (16 scans) and COSY (to trace the H4
H3 H2 H1 spin system). -
Validation: Check for the integration ratio of 5:2:3 (Ar-H : Bn-CH₂ : CH₃). If the Benzylic CH₂ integrates < 2H or appears as a singlet, check for overlap or low resolution.
Protocol 2: Mosher Ester Derivatization (In-Tube)
For determining enantiomeric excess without chiral HPLC.
-
Mix: In a clean NMR tube, add 5 mg of (3S)-3-(benzyloxy)butan-1-ol.
-
Add Reagent: Add 15 mg of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) and 10 µL of dry pyridine.
-
Solvent: Add 0.5 mL CDCl₃. Shake vigorously for 5 minutes.
-
Analyze: Run 1H NMR immediately. Focus on the Methyl doublet (H-4) region (~1.2 - 1.3 ppm).
-
Pure (S): Single doublet.
-
Racemic: Two doublets separated by ~0.05 ppm.
-
Visualization: Analysis Workflows
Figure 1: Synthesis Monitoring Logic
Use this logic tree to interpret crude reaction mixtures.
Caption: Decision tree for verifying the successful formation of (3S)-3-(benzyloxy)butan-1-ol from 1,3-butanediol.
Figure 2: Mosher Analysis for Enantiomeric Purity
Use this workflow to confirm the "S" configuration.
Caption: Workflow for determining enantiomeric excess (ee) using Mosher's ester derivatization.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for AB systems in chiral molecules).
-
Dale, J. A., & Mosher, H. S. (1973).[3] "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid Esters." Journal of the American Chemical Society.[3]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols.
-
ChemicalBook. (2024). "1,3-Butanediol NMR Spectrum Data." (Used for Starting Material comparison).
Sources
Comparative Guide: Determining Enantiomeric Excess (ee) of (S)-3-Benzyloxy-1-butanol
Executive Summary
Context: (S)-3-benzyloxy-1-butanol is a pivotal chiral building block, often derived from the reduction of Roche ester derivatives (e.g., ethyl-3-benzyloxybutyrate). Its optical purity is critical in the total synthesis of polyketides and statins.
The Challenge: While the molecule possesses a benzyl chromophore (facilitating UV detection), the flexibility of the alkyl chain and the primary hydroxyl group can lead to poor resolution on standard chiral phases without optimization.
The Solution: This guide compares three distinct analytical workflows.
-
Chiral HPLC: The industry "Gold Standard" for routine QC, utilizing polysaccharide-based stationary phases.
-
Chiral GC: A high-efficiency alternative for volatile intermediates, often requiring derivatization.[1]
-
Mosher’s Ester Analysis (NMR): The "Self-Validating" method for absolute configuration assignment when reference standards are unavailable.
Method 1: Chiral HPLC (High-Performance Liquid Chromatography)
Status: Preferred Method for Routine Analysis.
Mechanistic Insight
For (S)-3-benzyloxy-1-butanol, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is the superior choice over amylose-based columns (AD-H).
-
Causality: The cellulose backbone forms a rigid "chiral cavity." The benzyloxy group of the analyte engages in
- interactions with the phenylcarbamate groups of the stationary phase, while the primary hydroxyl group forms hydrogen bonds with the carbamate carbonyls. This dual-interaction mechanism maximizes the separation factor ( ).
Experimental Protocol
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5
m). -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: A higher hexane ratio (95:[2]5) increases retention time but improves resolution (
) if the enantiomers co-elute with impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Isocratic).
-
Detection: UV at 254 nm (targeting the benzyl chromophore).
-
Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase. Filter through 0.45
m PTFE.
Performance Metrics:
-
Typical Retention: (R)-enantiomer ~12 min; (S)-enantiomer ~15 min (Elution order may vary; verify with standard).
-
Limit of Quantitation (LOQ): ~0.1% ee.
Method 2: Chiral GC (Gas Chromatography)
Status: Best for High-Throughput / Volatile Impurity Screening.
Mechanistic Insight
Direct injection of primary alcohols on GC often results in peak tailing due to hydrogen bonding with silanol groups.
-
Optimization: Acetylation of the primary alcohol converts it to (S)-3-benzyloxy-1-butyl acetate . This eliminates the H-bond donor, sharpens the peak, and enhances volatility.
-
Stationary Phase:
-Cyclodextrin derivatives (e.g., Rt- DEXsa or Astec CHIRALDEX G-TA ). The derivatized analyte fits into the hydrophobic cyclodextrin cavity; the fit depends on the spatial orientation of the C3-benzyloxy group.
Experimental Protocol
Step 1: Derivatization (Acetylation)
-
Mix 5 mg sample with 0.5 mL Pyridine and 0.5 mL Acetic Anhydride.
-
Stir at 60°C for 30 mins.
-
Quench with water, extract with hexane, dry over MgSO
.
Step 2: GC Analysis
-
Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm x 0.12
m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 80°C (hold 1 min)
5°C/min 180°C. -
Detector: FID at 250°C.
Method 3: Mosher's Ester Analysis (1H / 19F NMR)
Status: The "Self-Validating" Absolute Reference.
Mechanistic Insight
When chiral chromatography standards are unavailable, this method is mandatory. It relies on reacting the substrate with enantiopure
-
Principle: The reaction creates two diastereomers (S,S and R,S). Due to the magnetic anisotropy of the Mosher phenyl group, protons on the "same side" as the phenyl ring are shielded (shifted upfield), while those on the other side are deshielded.
-
Validation: Calculating
allows you to mathematically deduce the absolute configuration of C3 without an external standard.
Experimental Protocol
-
Reaction: Take 10 mg of (S)-3-benzyloxy-1-butanol. React with (R)-MTPA-Cl (to form the S-Mosher ester) in pyridine/CDCl
. Repeat with (S)-MTPA-Cl (to form the R-Mosher ester). -
NMR Analysis: Run 500 MHz
H NMR or F NMR. -
Calculation:
Comparative Analysis & Decision Framework
Data Summary Table
| Feature | Chiral HPLC (OD-H) | Chiral GC (Derivatized) | Mosher's NMR |
| Primary Utility | Routine QC, Process Monitoring | High-throughput, Volatile Mixes | Absolute Config. Assignment |
| Sample Prep | Minimal (Dilution) | Moderate (Acetylation) | High (Chemical Synthesis) |
| Analysis Time | 15–20 mins | 30–45 mins | 4–6 hours |
| Accuracy (ee) | |||
| Cost per Run | Low (Solvents) | Low (Gases) | High (Deuterated Solvents/Reagents) |
| Requirement | Reference Standard Required | Reference Standard Required | Self-Validating (No Ref Needed) |
Analytical Workflow Diagram
Caption: Decision matrix for selecting the appropriate analytical method based on reference standard availability.
Mosher's Mechanism Visualization
Caption: Formation of diastereomers using Mosher's acid chloride to distinguish enantiomers via NMR.
References
-
Okamoto, Y., et al. (2004). "The separation of β-adrenoceptor antagonist enantiomers on Chiralcel® OD column." Journal of Xi'an Jiaotong University (Medical Sciences). Link
-
Hoye, T. R., et al. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458.[4] Link[4]
-
Sigma-Aldrich. "Astec CHIRALDEX Handbook: Derivatized Cyclodextrin Phases for Capillary Gas Chromatography." Sigma-Aldrich Technical Guides. Link
-
BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."[3] BenchChem Technical Support. Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
Sources
Chiral HPLC methods for separating 3-benzyloxybutan-1-ol enantiomers
An In-Depth Technical Guide to Chiral HPLC Methods for Separating 3-Benzyloxybutan-1-ol Enantiomers
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. 3-Benzyloxybutan-1-ol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of more complex chiral entities. Consequently, the ability to accurately resolve and quantify its enantiomers is paramount for quality control and process optimization. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-benzyloxybutan-1-ol, grounded in fundamental principles and supported by established experimental strategies.
The Cornerstone of Chiral Recognition: A Mechanistic Overview
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment within the HPLC system.[1] This is most commonly achieved through the use of a chiral stationary phase (CSP).[2] The prevailing theory for chiral recognition is the "three-point interaction model," which posits that for discrimination to occur, there must be at least three simultaneous interactions between the analyte and the chiral selector, with at least one of these being stereochemically dependent.[3]
For secondary alcohols like 3-benzyloxybutan-1-ol, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[4][5] These phases, typically derivatives of cellulose or amylose coated onto a silica support, create a complex chiral environment. The helical structure of the polysaccharide backbone forms chiral grooves and cavities, while the derivatizing groups (e.g., phenylcarbamates) provide sites for specific interactions, including:
-
Hydrogen Bonding: The hydroxyl group of the alcohol and the carbamate moieties on the CSP are primary sites for hydrogen bonding.
-
π-π Interactions: The phenyl group in the benzyloxy substituent can engage in π-π stacking with the aromatic groups of the CSP selector.
-
Steric Interactions: The overall three-dimensional shape of the enantiomer determines how well it "fits" into the chiral cavities of the CSP.[6]
The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.[7]
Comparison of Leading Polysaccharide-Based Chiral Stationary Phases
Method development for chiral separations often begins with screening a selection of columns with complementary selectivities.[2] For chiral alcohols, the most successful and widely utilized CSPs are amylose and cellulose tris(3,5-dimethylphenylcarbamate).
| Chiral Stationary Phase (CSP) | Selector | Key Characteristics & Typical Applications |
| Chiralpak® AD-H / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | One of the most broadly applicable CSPs, known for its excellent recognition of a wide variety of chiral compounds, including those with π-acidic or π-basic groups.[8][9][10] The amylose backbone has a helical structure that is particularly effective for resolving many racemates.[10] |
| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | A highly versatile CSP with a complementary selectivity to Chiralpak® AD-H.[6][10] The linear structure of cellulose provides a different steric environment compared to amylose, sometimes offering superior resolution for compounds that are poorly resolved on amylose-based phases.[11] |
Expert Insight: The choice between an amylose-based and a cellulose-based CSP is often empirical. However, the subtle differences in the higher-order structure of the polysaccharide backbones mean that if one provides partial separation, the other is an excellent candidate to screen for improved resolution. For 3-benzyloxybutan-1-ol, both the hydroxyl and the benzyloxy groups are key interaction points, making both AD-H and OD-H prime candidates for successful separation.
Experimental Protocols for Chiral Separation
The following protocols provide robust starting points for the method development process. Normal-phase chromatography is typically the first choice for polysaccharide-based CSPs due to its high efficiency and success rates.[2]
Workflow for Chiral Method Development
Caption: General workflow for chiral HPLC method development.
Protocol 1: Screening on Chiralpak® AD-H
This protocol establishes a baseline for the enantioseparation of 3-benzyloxybutan-1-ol using a widely successful amylose-based CSP.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm)[12]
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Racemic 3-benzyloxybutan-1-ol standard
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.[2]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[4]
3. Sample Preparation:
-
Accurately weigh and dissolve a small amount of racemic 3-benzyloxybutan-1-ol in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates and protect the column.[4]
4. HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C (Ambient)
-
Detection Wavelength: 254 nm (due to the benzene ring)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Record the chromatogram and identify the two peaks corresponding to the enantiomers.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs). A resolution value (Rs) of ≥ 1.5 indicates baseline separation.[4]
Protocol 2: Screening on Chiralcel® OD-H
This protocol utilizes a cellulose-based CSP, which provides a complementary selectivity to the amylose-based phase in Protocol 1.
1. Materials and Equipment:
-
As per Protocol 1, with a Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).
2. Mobile Phase and Sample Preparation:
-
Follow steps 2 and 3 from Protocol 1.
3. HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Ambient)
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
As per Protocol 1. Compare the Rs and α values obtained with both columns to determine the most effective stationary phase.
Comparative Data and Method Optimization
The following table presents hypothetical but representative data from the initial screening experiments to illustrate the comparison process.
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/IPA (90:10) | n-Hexane/IPA (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| t_R1_ (min) | 8.5 | 10.2 |
| t_R2_ (min) | 9.8 | 12.5 |
| Selectivity (α) | 1.18 | 1.25 |
| Resolution (Rs) | 1.6 | 2.1 |
Interpretation: In this hypothetical scenario, both columns provide baseline separation (Rs > 1.5). However, the Chiralcel® OD-H column shows superior selectivity and resolution, making it the better choice for the final method.
Trustworthiness through Self-Validation: The Optimization Loop
If the initial screening does not yield baseline resolution (Rs < 1.5), a logical optimization process is required. This iterative process validates the final method by demonstrating systematic improvement.
Caption: Key parameters for optimizing chiral separations.
1. Vary the Alcohol Modifier Concentration:
- Rationale: The alcohol in the mobile phase competes with the analyte for hydrogen bonding sites on the CSP. Decreasing the alcohol percentage (e.g., to 95:5 Hexane/IPA) generally increases retention times and can improve resolution. Conversely, increasing the alcohol content (e.g., to 80:20) will shorten the analysis time but may reduce resolution.[13]
- Action: Analyze the sample using 95:5 and 80:20 Hexane/IPA mobile phases.
2. Change the Alcohol Modifier:
- Rationale: Different alcohols (e.g., ethanol vs. isopropanol) have different polarities and steric profiles, which can significantly alter the enantioselective interactions.[13] Ethanol is more polar and less sterically hindered than IPA, which can lead to different selectivity.
- Action: Prepare a 90:10 n-Hexane/Ethanol mobile phase and re-run the analysis.
3. Adjust Flow Rate and Temperature:
- Rationale: Lowering the flow rate can increase column efficiency and improve resolution, though it will extend the run time. Temperature can also affect the kinetics of the interaction between the analyte and the CSP.[13]
- Action: Decrease the flow rate to 0.8 mL/min or adjust the column temperature (e.g., to 20°C or 30°C) to observe the effect on resolution.
By systematically exploring these parameters, a robust and reliable method for the baseline separation of 3-benzyloxybutan-1-ol enantiomers can be developed and validated. This structured approach ensures that the final protocol is not a result of chance but of a logical, scientifically-driven process.
References
-
A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem. 4
-
An In-depth Technical Guide to the Stereochemistry of 3-Benzylcyclobutanol - Benchchem. 14
-
Chiral HPLC Method Development. 15
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
-
HPLC Technical Tip: Chiral Method Development - Phenomenex.
-
Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography.
-
Lux Cellulose-1 Chiral LC Columns - Phenomenex.
-
CHIRALPAK AD-H Instruction Manual.
-
Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed.
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral - Semantic Scholar.
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
-
Daicel CHIRALPAK AD-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 150 mm - 19524.
-
Lux Chiral HPLC Columns for Chiral Separation - Phenomenex.
-
CHIRAL STATIONARY PHASES - HPLC.
-
Part 6: Resolution of Enantiomers - Chiralpedia.
-
Stereochemistry - Stereoelectronics.
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
-
CHIRAL STATIONARY PHASES.
-
Resolution of enantiomers (video) | Khan Academy.
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
-
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
-
instruction manual for chiralpak® ad-h - HPLC.
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH.
-
5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU.
-
Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns - The Laboratory Store Ltd.
-
CHIRAL COLUMNS - Chromservis.
-
Chiral Drug Separation.
-
DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns.
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - MDPI.
-
Enantiomeric high-performance liquid chromatography resolution and absolute configuration of 6β-benzoyloxy-3α-tropanol - PubMed.
-
Basics of chiral HPLC - Sigma-Aldrich.
-
Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-one - Benchchem.
-
Enantioselective Separations Based on High-performance Liquid Chromatography - ResearchGate.
-
Enantioselective separation techniques in forensic analysis and clinical toxicology - DOI.
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Specific optical rotation values for (3S)-3-(benzyloxy)butan-1-ol
This guide provides a rigorous technical analysis of (3S)-3-(benzyloxy)butan-1-ol, focusing on its physicochemical characterization, synthesis, and the critical context of its optical rotation values.
Executive Summary & Technical Context
(3S)-3-(benzyloxy)butan-1-ol (CAS: 104691-41-0 for (S)-isomer generic) is a pivotal C4 chiral synthon used in the synthesis of polyketides, pheromones, and
Critical Note on Optical Rotation:
While specific optical rotation (
Key Physicochemical Data
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 180.25 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid |
| Boiling Point | ~130–135 °C @ 0.5 mmHg | High vacuum distillation required |
| Chirality | (3S) | Derived from (S)-3-hydroxybutyrate or (S)-1,3-butanediol |
| Solubility | Soluble in DCM, THF, EtOAc, EtOH | Limited solubility in water |
Optical Rotation & Comparative Analysis
The optical rotation of (3S)-3-(benzyloxy)butan-1-ol is less definitive than its precursors due to the flexible nature of the acyclic chain and the distance of the chromophore (benzyl group) from the chiral center.
Comparative Optical Rotation Data
The following table contrasts the target molecule with its direct precursors and enantiomer to establish a validation baseline.
| Compound | Configuration | Solvent (c, g/100mL) | Role | |
| (S)-1,3-Butanediol | (S) | +29.0° to +31.0° | EtOH (c=1.0) | Primary Precursor (Definitive Reference) |
| Methyl (S)-3-hydroxybutyrate | (S) | +43.0° | Alternative Precursor | |
| (3S)-3-(benzyloxy)butan-1-ol | (3S) | -5.0° to +5.0° * | Target Intermediate (Value highly variable, often near zero) | |
| (R)-1,3-Butanediol | (R) | -29.0° | EtOH (c=1.0) | Enantiomeric Control |
Technical Insight: The benzylation of the secondary hydroxyl group in 1,3-diols often shifts the optical rotation significantly. For (S)-1,3-butanediol (+), the introduction of the benzyl ether can invert or neutralize the sign depending on the solvent, making
Validated Alternatives for Chiral Analysis
Instead of relying on the specific rotation of the product, researchers must validate the Enantiomeric Excess (ee) using:
-
Chiral HPLC: Chiralcel OD-H or AD-H columns (Hexane/iPrOH gradient).
-
Mosher's Ester Analysis: Derivatization of the primary alcohol with (R)- and (S)-MTPA chloride to determine diastereomeric ratios via
or NMR.
Synthesis & Causality (Experimental Protocols)
The most robust route to high-optical-purity (3S)-3-(benzyloxy)butan-1-ol is not the direct benzylation of the diol (which suffers from regioselectivity issues), but the reduction of (S)-3-(benzyloxy)butanoate esters . This preserves the chiral center from the cheaper, optically pure (S)-3-hydroxybutyrate pool.
Workflow Diagram: Synthesis from Chiral Pool
Caption: Synthesis of (3S)-3-(benzyloxy)butan-1-ol via the ester reduction route to ensure optical purity.
Detailed Protocol: Reduction Route
Objective: Synthesis of (3S)-3-(benzyloxy)butan-1-ol from ethyl (S)-3-(benzyloxy)butanoate.
-
Reagents:
-
Ethyl (S)-3-(benzyloxy)butanoate (1.0 equiv)
-
(1.1 equiv) or
(1.5 equiv) -
Anhydrous THF (Solvent)
-
Rochelle's Salt (Potassium sodium tartrate) for quenching.
-
-
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to 0°C.
-
Addition: Carefully add
pellets or solution. -
Substrate Addition: Add ethyl (S)-3-(benzyloxy)butanoate dropwise over 20 mins. The exotherm must be controlled to prevent racemization (though unlikely at this center) and side reactions.
-
Reaction: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ester spot (
) should disappear, and the alcohol spot ( ) should appear. -
Quench (Critical): Cool to 0°C. Add water (1 mL/g LAH), then 15% NaOH (1 mL/g LAH), then water (3 mL/g LAH). Causality: This "Fieser" workup creates a granular precipitate of aluminum salts, avoiding the gelatinous emulsions that trap the product.
-
Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).
-
-
Self-Validation:
-
NMR: Check for the disappearance of the ethyl ester quartet/triplet and the appearance of the
signal (multiplet/triplet at 3.6–3.8 ppm). -
Rotation: Measure
.[1] If the value is close to 0°, confirm ee via Mosher's ester analysis.
-
Troubleshooting & Validation Workflow
When the optical rotation is ambiguous, use this logic flow to validate your compound.
Caption: Decision matrix for validating the stereochemical integrity of the product.
References
-
Sigma-Aldrich. (S)-(+)-1,3-Butanediol Product Specification. Link
-
PubChem. (2S,3S)-3-(Benzyloxy)butan-2-ol Compound Summary. Link
- Davies, H. G., et al. "Avermectin–milbemycin synthetic studies." J. Chem. Soc., Perkin Trans. 1, 1992, 979–989.
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Link
-
BenchChem. (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride. Link (Demonstrates the use of similar benzyloxy-butanol motifs in drug discovery).
Sources
Reactivity Matrix: Benzyl vs. Silyl Ethers in Chiral Diol Protection
The Strategic Landscape: Electronic vs. Steric Modulation
In the architecture of complex molecule synthesis, the choice between benzyl (Bn) and silyl (SiR
While both serve as ether-based protecting groups, their influence on the reactivity of the substrate diverges fundamentally:
-
Benzyl Ethers: Act as sterically neutral, Lewis-basic sites . They are "permanent" protecting groups that frequently participate in transition states via chelation, stabilizing oxocarbenium ions (in sugars) or directing nucleophilic attack (in aldehydes).
-
Silyl Ethers: Act as tunable steric shields . Their bulk (TMS < TES < TBS < TBDPS < TIPS) blocks coordination sites, enforcing steric control (Felkin-Anh) and preventing metal-coordination.
Decision Matrix: Electronic & Steric Profiling
Figure 1. Strategic decision tree for selecting protecting groups based on desired stereochemical outcomes.
Mechanistic Deep Dive: Reactivity Profiles
A. Nucleophilic Additions: The Chelation vs. Felkin Divide
The most critical divergence in reactivity occurs during nucleophilic addition to
-
Benzyl (The Chelation Director): The oxygen atom in a benzyl ether retains sufficient Lewis basicity to coordinate with bidentate Lewis acids (e.g.,
, , ). This forms a rigid 5-membered chelate ring, locking the rotation of the -carbon. The nucleophile attacks from the less hindered face, typically yielding the Syn (Cram-Chelate) product. -
Silyl (The Steric Enforcer): Bulky silyl groups (TBS, TIPS) sterically obscure the oxygen lone pairs and prevent effective chelation. The reaction proceeds through the Felkin-Anh transition state, where the bulky silyl group creates a perpendicular relationship to the carbonyl to minimize torsional strain. This typically yields the Anti (Felkin) product.
B. Glycosylation: Armed vs. Super-Armed
In carbohydrate chemistry, the reactivity of the anomeric center is modulated by the protecting groups at C2, C3, C4, and C6.
-
Benzyl (Armed): As an ether, the benzyl group is electron-donating (relative to esters), stabilizing the oxocarbenium ion intermediate. This makes the donor "armed" and highly reactive.
-
Silyl (Super-Armed): Bulky silyl groups (e.g., TBS) can induce a "super-armed" state. This is not just electronic; the steric bulk forces the pyranose ring into a conformation (often twist-boat or axial-rich) that relieves steric clash but electronically activates the anomeric center even further than benzyl groups [1].
Case Study: Stereoselective Addition to -Hydroxy Aldehydes
This section details a comparative workflow for controlling diastereoselectivity in the addition of organozinc reagents to
Experimental Design
Objective: Synthesize both syn- and anti-1,2-diol motifs from the same chiral aldehyde precursor by switching the protecting group.
Substrate: (S)-2-hydroxypropanal derivative.
Reagent: Diethylzinc (
Comparative Data Table
| Protecting Group (PG) | Reagent System | Mechanism | Major Product | dr (Diastereomeric Ratio) | Yield |
| Benzyl (Bn) | Chelation Control | Syn (2,3-anti) | > 95:5 | 88% | |
| TBS | Felkin-Anh | Anti (2,3-syn) | 90:10 | 92% | |
| TBS | Mixed/Steric Clash | Anti (low selectivity) | 60:40 | 75% |
Data synthesized from general trends in organozinc additions [2, 3].[2][3][4]
Protocol A: Chelation-Controlled Addition (Benzyl Protected)
Target: Syn-diol derivative.[5]
-
Reagent Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Charge with (S)-2-(benzyloxy)propanal (1.0 equiv, 2.0 mmol) in anhydrous
(20 mL). -
Chelation Step: Cool to -78°C. Add
(1.0 equiv) dropwise. The solution will turn yellow/orange, indicating chelate formation. Stir for 15 min. -
Nucleophilic Attack: Add
(1.2 equiv, 1.0 M in hexanes) slowly along the flask wall. -
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the chelated intermediate is distinct).
-
Quench: Pour the cold mixture into saturated aqueous Rochelle’s salt (potassium sodium tartrate) and stir vigorously for 1 hour at room temperature to break the titanium emulsion.
-
Isolation: Extract with
(3x), dry over , and concentrate. -
Result: High diastereoselectivity for the syn isomer due to the rigid 5-membered Ti-chelate.
Protocol B: Felkin-Anh Controlled Addition (Silyl Protected)
Target: Anti-diol derivative.[2][4]
-
Reagent Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Charge with (S)-2-((tert-butyldimethylsilyl)oxy)propanal (1.0 equiv, 2.0 mmol) in anhydrous
(20 mL). -
Temperature Control: Cool to -78°C. Note: No Lewis Acid is added.
-
Nucleophilic Attack: Add
(1.2 equiv) dropwise. -
Reaction: Stir at -78°C for 4 hours. (Silyl-protected aldehydes are often less reactive than chelated benzyl aldehydes, requiring longer times).
-
Quench: Add saturated
solution. -
Isolation: Extract with
, dry over . -
Result: The bulky TBS group orients perpendicular to the carbonyl (Felkin-Anh model), directing the ethyl group to the opposite face, yielding the anti isomer.
Stability & Orthogonality Guide
To ensure the integrity of the total synthesis, the selected group must survive the reaction conditions of the other steps.
| Condition | Benzyl (Bn) | Silyl (TBS/TIPS) | Causality / Notes |
| Basic (NaOH/KOH) | Stable | Stable | Silyl groups can undergo 1,2-migration (Brook rearrangement) in strong base. |
| Acidic (HCl/TFA) | Stable | Labile | Silyl ethers cleave rapidly; Bn requires harsh Lewis acids ( |
| Fluoride (TBAF) | Stable | Labile | The Si-F bond enthalpy (135 kcal/mol) drives rapid cleavage of silyl ethers. |
| Hydrogenolysis ( | Labile | Stable | Primary method for Bn removal. Silyl ethers generally survive, though prolonged exposure can cleave them. |
| Oxidation (Jones/Swern) | Stable | Stable | Both are excellent for protecting alcohols during oxidation of other sites. |
Visualization: Orthogonal Workflows
Figure 2. Orthogonal deprotection pathways allowing selective manipulation of hydroxyl groups.[6]
References
-
Pedersen, C. M., & Bols, M. (2010). "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[7][8] Journal of Carbohydrate Chemistry. Available at: [Link]
-
Walsh, P. J. (2010). "Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes."[9] Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Deciphering Molecular Structure Through Vibrational Signatures
An In-Depth Technical Guide to the Infrared Spectroscopy of (3S)-3-(benzyloxy)butan-1-ol: A Comparative Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral fingerprint that reveals the underlying chemical architecture. This guide provides a detailed analysis of the IR spectrum of (3S)-3-(benzyloxy)butan-1-ol, a chiral molecule featuring primary alcohol, secondary ether, and aromatic functionalities.
To provide a clear and objective comparison, its spectrum will be contrasted with two structurally related molecules: Butan-1-ol , which isolates the primary alcohol group, and Benzyl ethyl ether , which represents the benzyl ether moiety. This comparative approach, grounded in established spectroscopic principles, will enable researchers to confidently identify and characterize this and similar molecular structures.
Analysis of Expected IR Absorptions for (3S)-3-(benzyloxy)butan-1-ol
The structure of (3S)-3-(benzyloxy)butan-1-ol contains several distinct functional groups, each with characteristic vibrational frequencies. The interpretation of its IR spectrum relies on identifying these key absorptions.
-
O-H Stretching (Alcohol) : The primary alcohol's hydroxyl group is the most readily identifiable feature. Due to intermolecular hydrogen bonding, this vibration appears as a strong and characteristically broad band, typically in the 3500–3200 cm⁻¹ region[1][2][3]. The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds in the liquid state[1].
-
C-H Stretching (Aromatic and Aliphatic) : The spectrum will show two distinct types of C-H stretching vibrations.
-
Aromatic C-H : The sp²-hybridized C-H bonds of the benzene ring will produce weaker, sharp absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range[4][5].
-
Aliphatic C-H : The sp³-hybridized C-H bonds of the butyl chain will result in strong, sharp absorptions just below 3000 cm⁻¹, generally between 2960 and 2850 cm⁻¹[4][6].
-
-
C=C Stretching (Aromatic) : The benzene ring exhibits characteristic C=C bond stretching vibrations that appear as a series of absorptions of variable intensity in the 1600–1450 cm⁻¹ region[4][5].
-
C-O Stretching (Alcohol and Ether) : This region is critical for distinguishing (3S)-3-(benzyloxy)butan-1-ol. The spectrum will contain overlapping signals from both the alcohol and the ether groups.
-
Primary Alcohol C-O Stretch : This will produce a strong band in the 1075–1000 cm⁻¹ range. For a primary alcohol like butan-1-ol, this peak is typically found around 1050 cm⁻¹[7][8].
-
Alkyl-Aryl Ether C-O-C Stretch : Phenyl alkyl ethers display two prominent C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch in the 1150-1040 cm⁻¹ range[9][10][11]. The latter will likely overlap with the C-O stretch from the primary alcohol.
-
Comparative Spectral Analysis
To contextualize the spectral features of (3S)-3-(benzyloxy)butan-1-ol, we compare its expected absorptions with those of butan-1-ol and benzyl ethyl ether. This comparison highlights how the combination of functional groups creates a unique spectral fingerprint.
| Functional Group Vibration | (3S)-3-(benzyloxy)butan-1-ol (Expected) | Butan-1-ol (Reference) | Benzyl Ethyl Ether (Reference) | Causality Behind Differences |
| O-H Stretch (H-bonded) | ~3500–3200 cm⁻¹ (Strong, Broad) | ~3550–3230 cm⁻¹ (Strong, Broad)[1] | Absent | The presence of the hydroxyl group in both the target molecule and butan-1-ol leads to a prominent broad peak due to hydrogen bonding. Benzyl ethyl ether lacks this group. |
| Aromatic C-H Stretch | ~3100–3000 cm⁻¹ (Weak-Medium) | Absent | ~3100–3000 cm⁻¹ (Weak-Medium)[4] | This absorption is characteristic of the sp² C-H bonds in the benzene ring, present in the target molecule and benzyl ethyl ether but not in the purely aliphatic butan-1-ol. |
| Aliphatic C-H Stretch | ~2960–2850 cm⁻¹ (Strong) | ~2900 cm⁻¹ (Strong)[1] | ~2960–2850 cm⁻¹ (Strong)[4] | All three molecules contain sp³ C-H bonds, resulting in strong absorptions in this region. |
| Aromatic C=C Stretch | ~1600–1450 cm⁻¹ (Variable) | Absent | ~1600–1450 cm⁻¹ (Variable)[4] | These peaks arise from the stretching of carbon-carbon double bonds within the aromatic ring. |
| Asymmetric Ether C-O Stretch | ~1250 cm⁻¹ (Strong) | Absent | ~1250 cm⁻¹ (Strong)[9][11] | This peak is a key identifier for the aryl-alkyl ether functionality, absent in butan-1-ol. |
| Alcohol/Ether C-O Stretch | ~1150–1000 cm⁻¹ (Strong, Complex) | ~1050 cm⁻¹ (Strong)[1][7] | ~1120 cm⁻¹ (Strong)[9] | The target molecule will show a complex and strong absorption pattern here due to the overlap of the primary alcohol C-O stretch (~1050 cm⁻¹) and the symmetric ether C-O-C stretch (~1120 cm⁻¹). |
Visualizing Key Vibrational Modes
The following diagram illustrates the molecular structure of (3S)-3-(benzyloxy)butan-1-ol and highlights the bonds responsible for its primary IR absorptions.
Caption: Key IR vibrational modes in (3S)-3-(benzyloxy)butan-1-ol.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This section provides a standardized procedure for obtaining the IR spectrum of a neat (undiluted) liquid sample such as (3S)-3-(benzyloxy)butan-1-ol using a Fourier Transform Infrared (FTIR) spectrometer.
Objective: To obtain a transmission IR spectrum of a liquid sample as a thin film.
Materials:
-
FTIR Spectrometer
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
The liquid sample: (3S)-3-(benzyloxy)butan-1-ol
-
Acetone or appropriate volatile solvent for cleaning
-
Kimwipes or other soft, lint-free tissue
-
Gloves
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Close the compartment lid and allow the instrument's atmosphere to purge for several minutes to minimize interference from atmospheric CO₂ and water vapor.
-
Acquire a background spectrum. This critical step measures the ambient conditions and instrument response, which will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
While wearing gloves, carefully handle the salt plates by their edges to avoid transferring moisture or oils to the polished faces[12].
-
If necessary, clean the plates by rinsing with a small amount of dry acetone and gently wiping with a Kimwipe. The plates should be clear and transparent[12].
-
Using a Pasteur pipette, place one to two drops of (3S)-3-(benzyloxy)butan-1-ol onto the center of one salt plate[12][13].
-
Gently place the second salt plate on top of the first. The liquid will spread between the plates to form a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.
-
-
Spectrum Acquisition:
-
Carefully place the assembled salt plates ("sandwich") into the sample holder within the FTIR spectrometer's sample compartment.
-
Close the compartment lid.
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample scan against the previously collected background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis and Cleanup:
-
Remove the salt plates from the spectrometer.
-
Disassemble the plates and clean them immediately by rinsing with acetone or another suitable solvent. Gently wipe them dry with a Kimwipe.
-
Store the clean, dry salt plates in a desiccator to protect them from atmospheric moisture.
-
Conclusion
The IR spectrum of (3S)-3-(benzyloxy)butan-1-ol provides a clear illustration of how multiple functional groups contribute to a complex but interpretable molecular fingerprint. The definitive features are the broad O-H stretch above 3200 cm⁻¹, characteristic of the alcohol, and a complex, strong series of absorptions between 1250 cm⁻¹ and 1000 cm⁻¹, arising from the combined C-O stretches of the primary alcohol and the aryl-alkyl ether. By comparing its spectrum to simpler analogues like butan-1-ol and benzyl ethyl ether, researchers can systematically assign these key bands and confirm the presence of each distinct functional moiety within the molecule.
References
-
Brown, D. (n.d.). Infrared spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [Link]
-
Wax Studios. (n.d.). IR Spectra of Ether. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
PubMed. (2004, January 15). [The improvement of sample preparation for infrared spectroscopy analysis]. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
NIST. (n.d.). 1-Butanol. NIST WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Gorbaty, Y. E., & Demianets, Y. N. (2006). Comparison between IR Absorption and Raman Scattering Spectra of Liquid and Supercritical 1-Butanol. The Journal of Physical Chemistry A, 110(12), 4339–4344. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (ethoxymethyl)-. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
NIST. (n.d.). 1-Butanol Condensed Phase IR Spectrum. NIST WebBook. Retrieved from [Link]
-
Maker Chemistry. (2024, March 2). Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy. YouTube. Retrieved from [Link]
-
University of Potsdam. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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GC-MS fragmentation pattern of (3S)-3-(benzyloxy)butan-1-ol
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of (3S)-3-(benzyloxy)butan-1-ol
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable analytical technique in the fields of chemical research and drug development, providing robust capabilities for the separation, identification, and structural elucidation of volatile and semi-volatile compounds.[1] The power of GC-MS lies in its ability to generate a reproducible fragmentation pattern—a molecular fingerprint—upon electron ionization (EI). However, interpreting these fingerprints for molecules with multiple functional groups, such as (3S)-3-(benzyloxy)butan-1-ol, presents a complex challenge. This chiral molecule, containing both a primary alcohol and a secondary benzyl ether, offers a rich landscape of competing fragmentation pathways.
This guide provides a comprehensive analysis of the predicted EI fragmentation pattern of (3S)-3-(benzyloxy)butan-1-ol. By dissecting the fundamental fragmentation mechanisms associated with its constituent functional groups, we will construct a theoretical mass spectrum. This will be objectively compared with the known fragmentation patterns of simpler, structurally related molecules—butan-1-ol, butan-2-ol, and a simple benzyl ether—to highlight the unique spectral features that enable its confident identification. This document is intended for researchers, scientists, and drug development professionals who rely on GC-MS for unambiguous molecular characterization.
Core Principles of Electron Ionization Fragmentation
In EI-MS, high-energy electrons bombard the analyte molecule, dislodging an electron to form a high-energy molecular ion (M⁺•). This radical cation is often unstable and rapidly undergoes a series of fragmentation reactions to yield a cascade of smaller, charged fragments and neutral radicals.[2] Only the charged fragments are detected by the mass spectrometer. The most common and energetically favorable fragmentation pathways dictate the resulting mass spectrum. For a molecule like (3S)-3-(benzyloxy)butan-1-ol, the key fragmentation mechanisms include:
-
Alpha (α)-Cleavage: This is a characteristic fragmentation for compounds containing a heteroatom, such as oxygen in alcohols and ethers.[3] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the heteroatom, resulting in a resonance-stabilized cation.[4][5]
-
Benzylic Cleavage: This is a highly favorable fragmentation that occurs in molecules containing a benzyl group. It involves the cleavage of the bond beta to the aromatic ring, leading to the formation of the exceptionally stable benzyl cation, which often rearranges to the tropylium ion (C₇H₇⁺).[6][7][8]
-
Dehydration: A common fragmentation pathway for alcohols, this involves the elimination of a neutral water molecule (18 Da), resulting in an [M-18]⁺• peak.[9][10][11]
Predicted Fragmentation Pattern of (3S)-3-(benzyloxy)butan-1-ol
The structure of (3S)-3-(benzyloxy)butan-1-ol (Molecular Weight: 180.25 g/mol ) incorporates both a primary alcohol and a secondary benzyloxy group, leading to several predictable fragmentation pathways. The molecular ion peak (m/z 180) is expected to be of very low abundance or entirely absent, a common characteristic for alcohols which fragment readily.[11][12]
Caption: Predicted major fragmentation pathways for (3S)-3-(benzyloxy)butan-1-ol.
-
Benzylic Cleavage (Dominant Pathway): The most energetically favorable fragmentation is the cleavage of the C-O bond at the benzylic position. This results in the formation of the highly stable tropylium ion, which will almost certainly be the base peak in the spectrum at m/z 91 .[13][14][15] This is the most diagnostic fragment for identifying the benzyloxy moiety.
-
Alpha-Cleavage at the Alcohol (C1-C2): Cleavage of the bond between C1 and C2 is characteristic of primary alcohols.[16] This pathway results in the loss of the C₉H₁₁O• radical and the formation of the resonance-stabilized oxonium ion [CH₂=OH]⁺ at m/z 31 . The presence of a significant peak at m/z 31 is a strong indicator of the primary alcohol group.[12][17]
-
Alpha-Cleavage around the Ether (C2-C3 and C3-C4):
-
Cleavage of the C2-C3 bond results in the loss of a •CH₂CH₂OH radical, yielding a fragment ion at m/z 135 ([C₆H₅CH₂OCH(CH₃)]⁺).
-
Cleavage of the C3-C4 bond involves the loss of a methyl radical (•CH₃), producing a fragment at m/z 165 .
-
-
Dehydration: The loss of a neutral water molecule from the primary alcohol is a common pathway for alcohols, which would produce a radical cation peak at m/z 162 ([M-18]⁺•).[9][18]
Summary of Predicted Key Fragments
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Diagnostic Value |
| 91 | Tropylium ion, [C₇H₇]⁺ | Benzylic Cleavage | High (Base Peak) , Confirms benzyloxy group |
| 31 | [CH₂=OH]⁺ | α-Cleavage | High , Confirms primary alcohol |
| 162 | [C₁₁H₁₄O]⁺• | Dehydration | Medium, Confirms alcohol presence |
| 135 | [C₉H₁₁O]⁺ | α-Cleavage | Medium, Structural information |
| 165 | [C₁₀H₁₃O₂]⁺ | α-Cleavage | Low, Confirms methyl branch |
| 107 | [C₇H₇O]⁺ | Rearrangement/Cleavage | Medium, Common for benzyl ethers |
Comparative Analysis
To underscore the unique spectral features of (3S)-3-(benzyloxy)butan-1-ol, its predicted fragmentation is compared with simpler, related structures.
Comparison with Butanol Isomers
The presence of the bulky and easily fragmented benzyloxy group fundamentally alters the fragmentation pattern compared to simple butanols.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) | Dominant Pathway |
| (3S)-3-(benzyloxy)butan-1-ol | 180 (Weak/Absent) | 91 | 31, 162, 135, 107 | Benzylic Cleavage |
| Butan-1-ol [16][18] | 74 (Weak) | 56 ([M-H₂O]⁺•) | 31, 43 | Dehydration, α-Cleavage |
| Butan-2-ol [16][19] | 74 (Weak) | 45 | 59 | α-Cleavage |
For butan-1-ol, the base peak arises from dehydration (m/z 56), while butan-2-ol's base peak is from α-cleavage (m/z 45).[18][19] In contrast, for our target molecule, these alcohol-centric pathways are suppressed in favor of the much more favorable benzylic cleavage, which produces the dominant m/z 91 peak. The presence of both m/z 91 and m/z 31 is a key differentiator.
Comparison with a Simple Benzyl Ether (e.g., Benzyl Ethyl Ether)
Comparing the target molecule to a simple benzyl ether highlights the influence of the primary alcohol group.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) | Missing Fragments |
| (3S)-3-(benzyloxy)butan-1-ol | 180 (Weak/Absent) | 91 | 31 , 162 , 135, 107 | - |
| Benzyl Ethyl Ether | 136 | 91 | 107, 65, 29 | 31 , 162 ([M-H₂O]⁺•) |
While both compounds would show a base peak at m/z 91, Benzyl Ethyl Ether would lack the characteristic primary alcohol fragments at m/z 31 (from α-cleavage) and m/z 162 (from dehydration). The presence of these two fragments in the spectrum of (3S)-3-(benzyloxy)butan-1-ol is therefore crucial for confirming the butan-1-ol backbone.
Recommended Experimental Protocol
This protocol outlines a self-validating system for the analysis of (3S)-3-(benzyloxy)butan-1-ol. Given its chiral nature, a chiral stationary phase is recommended for enantiomeric purity assessment, though a standard non-polar column is sufficient for general identification.[20][21]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]
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- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 21. gcms.cz [gcms.cz]
The Definitive Guide to Quality Control Standards for Chiral Benzyloxy Alcohol Reagents
Chiral benzyloxy alcohols—such as (S)-3-benzyloxy-1,2-propanediol and (R)-benzyl glycidyl ether—are indispensable bifunctional building blocks in asymmetric organic synthesis and active pharmaceutical ingredient (API) manufacturing. Because they possess both a stable benzyl ether protecting group and a reactive chiral center (or epoxide ring)[1], their quality directly dictates the success of downstream synthetic pathways.
This guide provides an objective comparison of reagent grades, evaluates analytical methodologies, and establishes self-validating quality control (QC) protocols grounded in regulatory expectations.
Regulatory Grounding & The Causality of Chiral Purity
In the modern pharmaceutical industry, chirality is a paramount concern. When a single-enantiomer drug is developed, regulatory bodies such as the FDA and the International Council for Harmonisation (ICH, specifically Q6A guidelines) impose strict requirements for chiral purity[2].
The Causality: The biological environment is inherently chiral. Enantiomers of a racemic drug often exhibit vastly different pharmacodynamic and pharmacokinetic profiles[3]. The desired enantiomer (eutomer) provides the therapeutic effect, while the undesired enantiomer (distomer) is treated strictly as an impurity that may cause adverse toxicity or act as a competitive inhibitor[4]. Consequently, regulators typically expect an enantiomeric excess (ee) of ≥98% for chiral APIs[2]. If a chiral benzyloxy alcohol reagent with low enantiomeric purity is used as a starting material, the distomer will propagate through the synthetic sequence, necessitating highly inefficient and costly chiral chromatography to purify the final API.
Table 1: Performance Comparison of Chiral Benzyloxy Alcohol Reagent Grades
| Parameter | High-Purity Grade | Standard Commercial Grade | Causality / Downstream Impact |
| Enantiomeric Excess (ee) | ≥ 99.0% | 95.0% - 97.0% | High ee prevents distomer propagation, eliminating the need for late-stage API chiral resolution. |
| Chemical Purity | ≥ 99.5% | ~ 95.0% | Impurities (e.g., unreacted benzyl alcohol) alter stoichiometry and poison sensitive organometallic catalysts. |
| Moisture Content | < 0.1% | < 0.5% | Trace water irreversibly quenches moisture-sensitive reagents (e.g., Grignard or organolithium reagents) used in subsequent ring-opening steps. |
| Downstream API Yield | > 85% | < 70% | High purity minimizes side-reactions, ensuring predictable crystallization and higher overall mass recovery. |
Comparative Analysis of QC Methodologies
To verify the integrity of chiral benzyloxy alcohols, analytical methods must be validated for enantiomeric specificity[2]. The table below compares the three primary analytical techniques used in QC laboratories.
Table 2: Comparative Analysis of Enantiomeric Excess (ee) Determination Methods
| Methodology | Resolution Power | Sample Prep Complexity | Analysis Time | Causality of Selection |
| Chiral HPLC | High | Low | 15 - 30 mins | Derivatized polysaccharide stationary phases provide robust |
| Chiral GC | Moderate | Moderate (requires volatility) | 10 - 20 mins | Cyclodextrin-based columns separate volatile enantiomers rapidly, but thermal degradation of the analyte is a risk[6]. |
| NMR (with Chiral Solvating Agents) | Low to Moderate | High | 5 - 10 mins | Relies on diastereomeric complex formation (e.g., Mosher's method). Useful for structural confirmation but less accurate for quantifying trace distomers (<1%)[7]. |
Comprehensive QC Workflow Visualization
To ensure batch-to-batch consistency, a multi-tiered QC workflow must be implemented. The following diagram illustrates the logical progression of a self-validating QC system.
Fig 1: Self-validating QC workflow for chiral benzyloxy alcohol reagents.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the analytical instrument is performing correctly before any batch data is accepted.
Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC
Causality of Method Design: We utilize a normal-phase Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column. The causality here is structural: the aromatic benzyloxy group of the analyte engages in
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane/Isopropanol (90:10 v/v). Causality: Hexane maintains the structural integrity of the polysaccharide polymer, while Isopropanol acts as a polar modifier to tune hydrogen-bonding kinetics and elute the analyte.
-
System Suitability Test (SST) - The Self-Validating Step:
-
Inject 10 µL of a racemic reference standard (50:50 mixture of R and S enantiomers) at 1.0 mL/min, 25°C, detecting at 220 nm.
-
Validation Criteria: The system is only valid if the Resolution factor (
) between the two peaks is (baseline separation). If , the column is degraded or the mobile phase is compromised; testing must halt.
-
-
Blank Injection: Inject 10 µL of the sample diluent (Hexane/IPA). Causality: Confirms the absence of carryover or ghost peaks that could artificially inflate the integration area of the distomer.
-
Sample Analysis: Inject 10 µL of the chiral benzyloxy alcohol batch (prepared at 1 mg/mL).
-
Data Processing: Integrate the peak areas. Calculate ee using the formula:
Protocol B: Chemical Purity & Residual Solvents via GC-FID
Causality of Method Design: Gas Chromatography with a Flame Ionization Detector (GC-FID) is selected because the FID provides a mass-proportional response for carbon-containing compounds. This makes it exceptionally accurate for detecting unreacted starting materials like benzyl alcohol or epichlorohydrin, which lack the strong UV chromophores required for precise HPLC-UV quantification.
Step-by-Step Methodology:
-
Internal Standard (IS) Calibration - The Self-Validating Step:
-
Prepare a calibration solution containing the analyte and an inert Internal Standard (e.g., n-dodecane).
-
Causality: Using an internal standard normalizes the data against any microscopic variations in injection volume or detector fluctuations, ensuring the quantification is absolute rather than relative.
-
-
Column Selection: Equip the GC with a DB-5 (5% phenyl / 95% dimethylpolysiloxane) capillary column. Causality: The slight polarity of the DB-5 phase perfectly resolves the polar alcohol from non-polar organic impurities.
-
Temperature Programming:
-
Initial temp: 60°C (hold 2 mins) to trap highly volatile residual solvents (e.g., diethyl ether or hexane).
-
Ramp at 15°C/min to 280°C (hold 5 mins) to elute the high-boiling benzyloxy alcohol and any heavy oligomeric byproducts.
-
-
Sample Injection: Inject 1 µL of the sample (10 mg/mL in dichloromethane) with a split ratio of 50:1 to prevent column overloading.
-
Acceptance Criteria: The batch is released only if the calculated chemical purity is
and residual solvents are below ICH Q3C limits.
References
1.2 - Chiralpedia 2.3 - MedChemExpress 3. 1 - Benchchem 4.7 - Universidade Federal Fluminense (UFF) 5.4 - National Institutes of Health (NIH) / PMC 6.5 - ResearchGate 7.6 - Benchchem
Sources
- 1. Benzyl Glycidyl Ether | High-Purity RUO [benchchem.com]
- 2. Episode 5: Choosing the Right Twin: Regulatory Expectations for Single Enantiomers – Chiralpedia [chiralpedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ole.uff.br [ole.uff.br]
Safety Operating Guide
(3S)-3-(benzyloxy)butan-1-ol proper disposal procedures
This guide outlines the validated disposal and handling procedures for (3S)-3-(benzyloxy)butan-1-ol . As a Senior Application Scientist, I have structured this protocol to prioritize personnel safety, regulatory compliance, and the specific chemical stability risks associated with benzyl ethers.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the specific risks inherent to the molecule's structure. (3S)-3-(benzyloxy)butan-1-ol is a chiral primary alcohol protected by a benzyl ether group.
| Property | Specification | Critical Disposal Implication |
| Chemical Name | (3S)-3-(benzyloxy)butan-1-ol | |
| Structure | C₁₁H₁₆O₂ | Contains an ether linkage adjacent to a benzylic carbon. |
| Peroxide Class | Class B (Concentration Hazard) | CRITICAL: Like other benzyl ethers, this compound is susceptible to autoxidation. It can form explosive peroxides upon prolonged exposure to air, especially if concentrated/distilled.[1][2] |
| Flammability | Combustible Liquid | Flash point is typically >100°C (based on analogs), but it adds fuel load to waste streams. |
| Health Hazards | Skin/Eye Irritant (H315, H319) | Standard PPE (nitrile gloves, goggles) is mandatory. |
| Waste Stream | Non-Halogenated Organic | High BTU value makes it suitable for fuel blending/incineration. |
Pre-Disposal Assessment: The "Go/No-Go" Decision
Because this chemical is a potential peroxide former, you cannot simply pour it into a waste drum. You must follow a strict assessment logic to prevent explosion hazards.
Visual & History Inspection
-
Check the Container: Are there crystals around the cap or in the liquid? Is the liquid cloudy or stratified?
-
YES: STOP immediately. Do not touch or attempt to open. The friction from unscrewing the cap could detonate peroxide crystals. Contact your institution's High Hazard Team or EHS immediately.
-
NO: Proceed to Age Check.
-
-
Check the Age:
Peroxide Testing Protocol
-
Method: Use commercial peroxide test strips (e.g., Quantofix® or similar) suitable for organic solvents.
-
Procedure: Dip the strip into the solvent for 1 second. Read after 15 seconds (or as per manufacturer instructions).
-
Interpretation:
-
< 20 ppm: Safe for standard disposal.
-
20 – 100 ppm: Chemical must be treated (reduced) or labeled as "High Hazard" depending on facility rules.
-
> 100 ppm: DO NOT MOVE. Contact EHS for specialized stabilization.
-
Decision Logic Diagram
Figure 1: Decision logic for the safe assessment of benzyl ether derivatives prior to disposal.
Step-by-Step Disposal Procedure
Once the material is deemed safe (no crystals, <20 ppm peroxides), follow this protocol to pack and label it for the Non-Halogenated Organic waste stream.
Step 1: Segregation
-
Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.
-
Incompatible: Do NOT mix with:
-
Strong Oxidizers (Nitric acid, Perchloric acid).
-
Halogenated solvents (DCM, Chloroform) – Note: While chemically compatible, mixing these moves the waste into a more expensive "Halogenated" disposal tier.
-
Step 2: Packaging
-
Container: Use a chemically resistant container, preferably HDPE (High-Density Polyethylene) or Amber Glass .
-
Headspace: Leave at least 10-15% headspace in the bottle to allow for expansion.
-
Closure: Ensure the cap is a screw-top type with a chemically resistant liner (e.g., PTFE).
Step 3: Labeling
Every waste container must be labeled before the waste is added.
-
Chemical Name: Write out "(3S)-3-(benzyloxy)butan-1-ol". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Flammable" and "Irritant".
-
Constituents: If part of a mixture, list the approximate % (e.g., "90% Ethanol, 10% (3S)-3-(benzyloxy)butan-1-ol").
Step 4: Final Hand-off
Transfer the container to your facility's Satellite Accumulation Area (SAA). Ensure the container is placed in secondary containment (a tray) to catch potential leaks.
Emergency Spill Response
If a spill occurs during handling, executed this response immediately.
Spill Response Workflow
Figure 2: Operational workflow for managing spills of (3S)-3-(benzyloxy)butan-1-ol.
Detailed Cleanup Steps (Minor Spills):
-
Ventilate: Ensure fume hood is active. If outside a hood, open windows if safe/possible.
-
Absorb: Use inert absorbent pads or vermiculite. Avoid combustible materials like paper towels if possible, though they are acceptable for very small quantities (<5mL).
-
Collect: Scoop absorbed material into a heavy-duty plastic bag.
-
Wash: Wipe the surface with soapy water to remove oily residue.
-
Dispose: Label the bag as "Hazardous Waste - Debris contaminated with (3S)-3-(benzyloxy)butan-1-ol".
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary for CID 562210, 3-(Benzyloxy)butan-1-ol. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Personal Protective Equipment & Safety Guide: (3S)-3-(benzyloxy)butan-1-ol
Part 1: Core Directive & Operational Context
Compound Identity:
-
Chemical Name: (3S)-3-(benzyloxy)butan-1-ol
-
Functional Classification: Chiral Benzyl Ether / Primary Alcohol
-
Key Hazard Class: Peroxide Forming Chemical (Class B) | Skin/Eye Irritant
Operational Summary: This guide provides the safety architecture for handling (3S)-3-(benzyloxy)butan-1-ol. While specific Safety Data Sheet (SDS) data for this chiral isomer is often limited, its structure—containing a benzylic ether linkage—dictates that it be treated with the rigorous protocols reserved for peroxide-forming compounds . The presence of the benzyl group at the secondary carbon makes the benzylic position susceptible to auto-oxidation, necessitating strict inventory management and specific PPE choices beyond standard organic solvent protocols.
Part 2: Risk Assessment & Hazard Identification
The following hazard profile is synthesized from structural analysis and surrogate data for isomeric benzyl ethers (e.g., 4-(benzyloxy)butan-1-ol).
| Hazard Category | Classification | Critical Insight for Researchers |
| Reactivity | Peroxide Former (Class B) | High Risk. Benzyl ethers can form explosive peroxides upon exposure to air/light. Concentration (distillation/rotovap) significantly increases explosion risk. |
| Health | Skin/Eye Irritant (Cat 2/2A) | Benzylic compounds often possess higher permeation rates through standard nitrile gloves than aliphatic alcohols. |
| Flammability | Combustible Liquid (Class IIIB) | Flash point is likely >100°C (estimated ~109°C based on isomers). Fire risk is secondary to peroxide explosion risk but significant if heated. |
| Physical | Viscous Liquid | Likely higher viscosity than ethanol; requires careful pipetting to avoid splashes. |
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard lab PPE." The benzylic ether moiety requires specific barrier protection due to potential permeation and oxidative hazards.
1. Hand Protection (Glove Selection)
-
Standard Nitrile (0.11 mm): Insufficient for prolonged contact. Benzyl derivatives can permeate thin nitrile in <15 minutes.
-
Required Protocol:
| Task Duration | Recommended Material | Thickness | Breakthrough Time |
| Incidental (Splash) | Nitrile (Double Gloved) | 5 mil (0.12 mm) outer | ~10-15 mins |
| Handling (>15 mins) | High-Grade Nitrile or Laminate | >8 mil or Silver Shield® | >480 mins |
| Spill Cleanup | Viton® or Butyl Rubber | >12 mil | >480 mins |
Expert Insight: If using standard blue nitrile gloves for quick transfers, change them immediately upon any splash. Do not wait for the "cooling sensation" that indicates breakthrough.
2. Eye & Face Protection [1][2][3][4]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Prohibited: Safety glasses with side shields are not sufficient for pouring or syringe transfers of this compound due to its viscosity and potential for "flicking" droplets during dispensing.
-
High-Risk Operations (Distillation/Rotovap): Face shield required over goggles to protect against potential flask rupture from peroxide detonation.
3. Respiratory Protection
-
Engineering Control First: Always handle in a certified chemical fume hood.
-
Respirator: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).
Part 4: Operational Handling Procedures
Workflow 1: Peroxide Management (The "3S" Protocol)
Before any experiment, you must validate the solvent's integrity.
-
Scan: Check the bottle for the "Date Opened." If >12 months (or >6 months if uninhibited), DO NOT OPEN . Contact safety services for disposal.
-
Sight: Inspect for crystals around the cap or floating precipitates. If seen, EVACUATE the area immediately.
-
Screen: Test for peroxides using Quantofix® or starch-iodide strips.
-
< 20 ppm: Safe to use.
-
20–100 ppm: Treat with alumina or ferrous sulfate before use.
-
> 100 ppm: Dispose as hazardous waste.
-
Workflow 2: Safe Transfer & Reaction Setup
-
Inert Atmosphere: Flush the source bottle with Nitrogen or Argon after every use. Oxygen exclusion is the primary defense against peroxide formation.
-
Syringe Technique: Use Luer-lock syringes. The viscosity of (3S)-3-(benzyloxy)butan-1-ol can cause slip-tip needles to detach under pressure.
-
Temperature Control: Avoid heating above 80°C unless peroxides have been explicitly ruled out <1 hour prior.
Part 5: Visualization & Decision Logic
Figure 1: PPE Selection & Peroxide Safety Logic
Caption: Decision matrix for peroxide validation and glove selection prior to handling.
Part 6: Emergency Protocols
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Wash immediately with soap and water for 15 mins. 2. Discard: Remove contaminated leather/clothing; do not reuse leather goods. |
| Eye Contact | 1. Flush: Use eyewash station for minimum 15 minutes . 2.[3] Hold: Manually hold eyelids open to ensure irrigation of the benzylic compound from under the lids. |
| Spill (< 50 mL) | 1. Isolate: Evacuate immediate area. 2. PPE: Don Viton/Butyl gloves and respiratory protection. 3. Absorb: Use vermiculite or sand. Do not use paper towels (combustible + oxidizer risk). |
| Fire | Extinguish: CO₂, Dry Chemical, or Alcohol-resistant foam.[2] Note: Water spray may be ineffective due to low solubility. |
Part 7: Waste Disposal
-
Segregation: Dispose of as "Organic Solvent, Non-Halogenated."
-
Peroxide Check: MANDATORY. You must test the waste container for peroxides before sealing it for pickup. If positive, add a reducing agent (e.g., ferrous sulfate solution) to quench peroxides before capping.
-
Labeling: Clearly mark "Contains Benzyl Ether – Peroxide Hazard" on the waste tag.
References
-
PubChem. Compound Summary: 3-(Benzyloxy)butan-1-ol.[5][6] National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals Guide. Retrieved March 6, 2026, from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
